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  • Product: Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride
  • CAS: 67358-40-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, a derivative of urocanic acid, is a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, a derivative of urocanic acid, is a molecule of significant interest in pharmaceutical and materials science research. Urocanic acid, a metabolite of histidine, is a major ultraviolet radiation absorber found in the skin.[1] Its ester derivatives, such as ethyl 3-(1H-imidazol-4-yl)acrylate, are being explored for various applications, leveraging the unique properties of the imidazole and acrylate functional groups. The monohydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound, a critical consideration in drug development and formulation.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies for the effective characterization and application of this compound. The guide delves into the synthesis, purification, and detailed analysis of its key physicochemical parameters, including solubility, melting point, pKa, and stability. Each section is supported by detailed experimental protocols and the underlying scientific principles, ensuring a thorough and practical understanding of this promising molecule.

Chemical Structure and Properties

The foundational attributes of ethyl 3-(1H-imidazol-4-yl)acrylate and its monohydrochloride salt are summarized below.

PropertyValueSource
Chemical Name ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride-
Synonyms Ethyl (E)-3-(1H-imidazol-4-yl)acrylate hydrochloride, Urocanic acid ethyl ester hydrochloride[3]
Molecular Formula C₈H₁₁ClN₂O₂-
Molecular Weight 202.64 g/mol -
CAS Number Not available for the hydrochloride salt. (Free base: 27538-35-8)[4][5]
Appearance Expected to be a white to off-white crystalline solid.General knowledge based on similar compounds.

Synthesis and Purification

The synthesis of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is typically achieved through a two-step process: Fischer esterification of urocanic acid followed by the formation of the hydrochloride salt.

Part 1: Fischer Esterification of Urocanic Acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7][8] In this case, urocanic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride gas, to drive the equilibrium towards the formation of the ethyl ester.[1]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add urocanic acid (1 equivalent).

  • Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 equivalents) to serve as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. Alternatively, bubble dry hydrogen chloride gas through the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(1H-imidazol-4-yl)acrylate. The crude product can be further purified by column chromatography on silica gel.

Part 2: Hydrochloride Salt Formation

The purified ethyl 3-(1H-imidazol-4-yl)acrylate (the free base) is then converted to its monohydrochloride salt to improve its handling and aqueous solubility.[9][10]

Experimental Protocol:

  • Dissolution: Dissolve the purified ethyl 3-(1H-imidazol-4-yl)acrylate in a suitable dry organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas) with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride as a crystalline solid.

Synthesis_Workflow cluster_esterification Part 1: Fischer Esterification cluster_salt_formation Part 2: Hydrochloride Salt Formation Urocanic_Acid Urocanic Acid Reflux Reflux Urocanic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Free_Base Ethyl 3-(1H-imidazol-4-yl)acrylate (Free Base) Purification->Free_Base Precipitation Precipitation Free_Base->Precipitation Solvent Dry Organic Solvent Solvent->Precipitation HCl HCl (gas or solution) HCl->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final_Product Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride Filtration->Final_Product

Figure 1: Synthesis and Purification Workflow.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application, particularly in drug development.

Melting Point

The melting point is a critical indicator of purity. For ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, a sharp melting range is expected for a pure sample. Based on similar structures, such as imidazole hydrochloride which melts at 158-161 °C, a relatively high melting point is anticipated.[11][12]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dried crystalline sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility

The solubility of a compound in various solvents is a key determinant of its formulation possibilities and biological absorption. The hydrochloride salt is expected to exhibit significantly higher aqueous solubility compared to the free base due to the ionization of the imidazole ring.[2][13][14] The solubility in organic solvents will be influenced by the polarity of the solvent.

Experimental Protocol: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Solubility_Determination Start Excess Compound in Known Volume of Solvent Equilibration Agitate at Constant Temperature (24-48h) Start->Equilibration Centrifugation Centrifuge to Separate Solid Equilibration->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Analyze Concentration (UV-Vis or HPLC) Supernatant->Analysis Result Calculate Solubility Analysis->Result

Figure 2: Experimental Workflow for Solubility Determination.
Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. The imidazole ring has a pKa of its conjugate acid around 7, meaning it will be protonated and positively charged in acidic to neutral conditions.[13]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound in water at a known concentration.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Stability

The stability of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is a critical parameter, particularly for its storage and formulation. Acrylate esters are susceptible to hydrolysis, especially under basic conditions, and can also undergo polymerization.[15][16][17][18][19] The hydrochloride salt form is expected to enhance stability against certain degradation pathways.

Experimental Protocol: Stability Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the intact drug from its potential degradation products.

  • Forced Degradation Studies: Subject the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products.

  • HPLC Method Development: Develop a reversed-phase HPLC method capable of separating the parent compound from all degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[20][21][22][23][24]

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Stability Testing: Store the compound under controlled temperature and humidity conditions (as per ICH guidelines) and analyze samples at specified time points using the validated HPLC method to determine the rate of degradation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injector Autosampler/Injector Sample->Injector Column C18 Reversed-Phase Column Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 3: General Workflow for HPLC Analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons of the acrylate group (two doublets with trans-coupling), and the protons of the imidazole ring.[25][26][27]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the vinylic carbons, the carbons of the ethyl group, and the carbons of the imidazole ring.[25][27][28]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:[29][30][31][32][33]

  • N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ from the imidazole N-H.

  • C=O stretch: A strong absorption around 1710-1730 cm⁻¹ corresponding to the ester carbonyl group.

  • C=C stretch: A band around 1640 cm⁻¹ for the acrylate double bond.

  • C-O stretch: Bands in the region of 1100-1300 cm⁻¹ for the ester C-O bonds.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. The methodologies outlined herein are grounded in established scientific principles and are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, development, and materials science. A thorough understanding and application of these techniques will enable the consistent production of high-quality material and the generation of reliable data, which are essential for advancing the scientific and therapeutic potential of this promising compound.

References

  • Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Retrieved from [Link]

  • Anonymous. (n.d.). "Acrylic Ester Polymers". In - Free. Retrieved from [Link]

  • Barbas, R., et al. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Molecules, 24(22), 4149.
  • Boyer, C., et al. (2017). The hydrolytic behavior of N,N′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. Polymer Chemistry, 8(13), 2044-2054.
  • Boyer, C., et al. (2009). Acrylic Ester Polymers, Survey.
  • Wiley-VCH. (2007). Supporting Information.
  • TIJER.org. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemsrc. (2025). 1H-Imidazole hydrochloride | CAS#:1467-16-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ACS Publications. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Molbase. (n.d.). (E)-ethyl 3-(1H-imidazol-4-yl)acrylate. Retrieved from [Link]

  • PMC. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Retrieved from [Link]

  • PharmaTutor. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • IdeaExchange@UAkron. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. Retrieved from [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829.
  • Georganics. (n.d.). (E)-Ethyl 2-cyano-3-(1H-imidazol-4-yl)acrylate. Retrieved from [Link]

  • PMC. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). hnl17_sln.html. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the acrylic prepolymers with different UV crosslinking.... Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 3-(1H-imidazol-4-yl)acrylate — Chemical Substance Information. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PMC. (2022). Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • PMC. (n.d.). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. Retrieved from [Link]

  • Aakash+BYJU'S. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl acrylate. Retrieved from [Link]

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • KEIT Industrial Analytics. (2024). Real-Time Acrylate Synthesis Monitoring with Static-Optics FTIR. Retrieved from [Link]

  • AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US20110077423A1 - Process for the synthesis of hydrochloride salt of n-fatty acylsubstituted amino acid ethyl esters.
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Sources

Exploratory

The Molecular Mechanism of Action of Ethyl 3-(1H-imidazol-4-yl)acrylate Derivatives: A Technical Whitepaper

Executive Summary Ethyl 3-(1H-imidazol-4-yl)acrylate, commonly known as ethyl urocanate, is a lipophilic ester derivative of urocanic acid (UCA), an endogenous epidermal chromophore. While the parent compound has long be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(1H-imidazol-4-yl)acrylate, commonly known as ethyl urocanate, is a lipophilic ester derivative of urocanic acid (UCA), an endogenous epidermal chromophore. While the parent compound has long been recognized as a primary photoreceptor for ultraviolet (UV) radiation in the skin, its esterified derivatives have garnered significant pharmaceutical interest. By masking the polar carboxylic acid group, ethylation enhances the molecule's partition coefficient (LogP), allowing for superior retention within the lipid-rich stratum corneum.

This whitepaper provides an in-depth mechanistic analysis of how ethyl 3-(1H-imidazol-4-yl)acrylate derivatives undergo photochemical activation and subsequently modulate the immune system via the 5-HT2A (serotonin 2A) receptor axis.

Pharmacokinetic Rationale: The Role of Esterification

Endogenous trans-urocanic acid is highly polar and water-soluble. In pharmaceutical and cosmetic formulations, this polarity presents a challenge: the molecule is easily washed away by aqueous environments (sweat, environmental moisture) and struggles to partition effectively into the lipophilic intercellular lipid matrix of the stratum corneum[1].

The synthesis of ethyl 3-(1H-imidazol-4-yl)acrylate addresses this by converting the terminal carboxylic acid into an ethyl ester[2].

  • Causality in Design: This structural modification significantly increases the molecule's lipophilicity. Consequently, the derivative acts as a stable, localized depot within the stratum corneum. It resists aqueous washout while remaining superficially localized, preventing systemic absorption and restricting its immunomodulatory effects to the epidermal and dermal microenvironments.

Photochemical Activation: The Trans to Cis Isomerization

Ethyl 3-(1H-imidazol-4-yl)acrylate is synthesized and predominantly exists in the thermodynamically stable trans configuration. However, its biological activity is entirely dependent on its conversion to the cis isomer.

Upon exposure to UVB radiation (280–320 nm), the trans-isomer absorbs electromagnetic energy, triggering a photoisomerization event[3]. The double bond in the acrylate moiety undergoes a conformational shift, yielding cis-ethyl 3-(1H-imidazol-4-yl)acrylate. This cis-isomer is the biologically active pharmacophore responsible for downstream immunomodulation.

Isomerization Trans Trans-Ethyl Urocanate (Inactive State) Cis Cis-Ethyl Urocanate (Active Agonist) Trans->Cis Photoisomerization UVB UVB Radiation (280-320 nm) UVB->Trans Energy Transfer SC Stratum Corneum Lipid Matrix Cis->SC Lipophilic Partitioning

Fig 1. UVB-induced photoisomerization of trans-ethyl urocanate to its active cis-isomer.

Receptor Pharmacology: The 5-HT2A Axis

For decades, the exact molecular target of cis-UCA and its derivatives remained elusive. It is now established that the cis-isomer acts as a selective, high-affinity agonist for the 5-hydroxytryptamine 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR)[4].

Intracellular Signaling Cascade

Binding of cis-ethyl 3-(1H-imidazol-4-yl)acrylate to the 5-HT2A receptor initiates a classical Gq​ -coupled signaling cascade[5]:

  • Receptor Activation: The ligand binds to the 5-HT2A receptor with a relatively high affinity (parent cis-UCA exhibits a Kd​≈4.6 nM)[4].

  • Phospholipase C (PLC) Cleavage: The activated Gq​ alpha subunit stimulates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3​ binds to receptors on the endoplasmic reticulum, triggering a rapid efflux of intracellular calcium ( Ca2+ )[5].

  • Transcriptional Modulation: The influx of calcium activates downstream transcription factors (such as NFAT), leading to the alteration of cytokine expression profiles in epidermal keratinocytes and Langerhans cells.

Pathway Ligand Cis-Ethyl Urocanate Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gq Protein Alpha Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 / DAG Production PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ Mobilization IP3->Ca ER Channel Opening Immune Immunosuppression (Cytokine Shift) Ca->Immune Downstream Signaling

Fig 2. Intracellular signaling cascade triggered by cis-ethyl urocanate via 5-HT2A receptor.

Immunomodulatory Consequences

The activation of the 5-HT2A receptor by cis-ethyl urocanate derivatives results in localized immunosuppression[6]. This is characterized by a distinct shift in the cytokine microenvironment. In primary human keratinocytes, exposure to the cis-isomer upregulates the secretion of Prostaglandin E2 ( PGE2​ ), Tumor Necrosis Factor-alpha (TNF- α ), and Interleukin-6 (IL-6)[7].

Clinically and experimentally, this pathway is responsible for the suppression of Delayed-Type Hypersensitivity (DTH) responses and the impairment of antigen presentation by epidermal Langerhans cells[3].

Quantitative Data Summaries

Table 1: Physicochemical & Pharmacological Comparison of Isomers

PropertyTrans-Ethyl UrocanateCis-Ethyl Urocanate
Thermodynamic State Stable (Default state)Metastable (UV-induced)
UV Absorption Peak ~275 nm~265 nm
5-HT2A Receptor Affinity NegligibleHigh ( Kd​≈4.6 nM)
Immunosuppressive Activity InactiveHighly Active
Stratum Corneum Retention High (Lipophilic ester)High (Lipophilic ester)
Affinity based on parent cis-UCA binding data[4].

Table 2: Cytokine Modulation Profile in Primary Keratinocytes[7]

BiomarkerResponse to Cis-IsomerDownstream Effect
PGE2​ UpregulatedVasodilation, immune cell modulation
TNF- α UpregulatedLocalized inflammatory signaling
IL-6 UpregulatedAcute phase response, Treg induction
DTH Response SuppressedInhibition of cellular immunity

Experimental Validation Protocols

To ensure scientific integrity, the investigation of ethyl 3-(1H-imidazol-4-yl)acrylate derivatives requires self-validating experimental systems. The following protocols detail how to quantify photoisomerization and validate receptor-specific causality.

Protocol 1: HPLC Quantification of Trans/Cis Photoisomerization

Purpose: To quantify the conversion efficiency of the derivative upon UVB exposure.

  • Sample Preparation: Dissolve trans-ethyl 3-(1H-imidazol-4-yl)acrylate in a UV-transparent solvent (e.g., methanol/water 50:50) to a concentration of 100 μ g/mL.

  • Irradiation: Place the solution in a quartz cuvette. Irradiate using a broadband UVB lamp (e.g., Philips TL12) at a dose of 200 mJ/cm 2 .

  • Chromatography Setup: Use a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m). Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B) running an isocratic gradient of 85% A / 15% B. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 268 nm.

  • Validation: The cis-isomer will elute earlier than the trans-isomer due to its altered spatial conformation and slightly higher polarity. Calculate the area under the curve (AUC) to determine the photostationary state ratio.

Protocol 2: Intracellular Calcium Mobilization Assay (5-HT2A Validation)

Purpose: To prove that the immunomodulatory effect is causally linked to 5-HT2A receptor activation, utilizing a self-validating negative control.

  • Cell Culture: Culture a mammalian fibroblast cell line stably transfected with the human 5-HT2A receptor (e.g., CHO-K1 cells expressing 5-HT2A)[5].

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C. Wash twice with assay buffer to remove extracellular dye.

  • Experimental Groups:

    • Group A (Vehicle): Buffer only.

    • Group B (Positive Control): 5-Hydroxytryptamine (Serotonin, 1 μ M).

    • Group C (Test):Cis-ethyl 3-(1H-imidazol-4-yl)acrylate (100 nM).

    • Group D (Self-Validating Control): Pre-treat cells with Ketanserin (a selective 5-HT2A antagonist, 10 μ M) for 15 mins, followed by the Test compound (100 nM)[5].

  • Measurement: Measure fluorescence kinetics (Ex 494 nm / Em 516 nm) immediately upon compound addition using a microplate reader.

  • Data Interpretation: Group C must show a rapid spike in fluorescence (calcium efflux) comparable to Group B. Crucially, Group D must show baseline fluorescence, proving that the calcium mobilization is exclusively mediated by the 5-HT2A receptor and not by non-specific membrane disruption.

References

  • cis-Urocanic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor Source: PubMed (NIH) URL:[Link]

  • Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor (Full Text) Source: PNAS URL:[Link]

  • The role of urocanic acid in UVB-induced suppression of immunity to Trichinella spiralis infection in the rat Source: PMC (NIH) URL:[Link]

  • Topical formulations and methods Source: Justia Patents URL:[Link]

  • cis-Urocanic acid stimulates primary human keratinocytes independently of serotonin or platelet-activating factor receptors Source: PubMed (NIH) URL:[Link]

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Foundational

ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride molecular weight and structure

An In-Depth Technical Guide to Ethyl 3-(1H-Imidazol-4-yl)acrylate Monohydrochloride: Properties, Synthesis, and Research Applications Introduction Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, also known by its c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 3-(1H-Imidazol-4-yl)acrylate Monohydrochloride: Properties, Synthesis, and Research Applications

Introduction

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, also known by its common synonym Ethyl Urocanate Hydrochloride, is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As the ethyl ester of urocanic acid, a natural metabolite of L-histidine found in the skin, this molecule serves as a versatile scaffold and research tool.[1][2] Urocanic acid itself plays a fascinating dual role in physiology, acting as an endogenous sunscreen and, upon photoisomerization, an immunomodulator.[1][3]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data with insights into its biological context and utility as a building block for novel therapeutics.

Core Molecular Profile

A foundational understanding of a compound's structure and properties is paramount for its application in research and development. This section details the precise structural and physicochemical characteristics of ethyl 3-(1H-imidazol-4-yl)acrylate and its monohydrochloride salt.

Chemical Structure and Isomerism

The structure of ethyl 3-(1H-imidazol-4-yl)acrylate is characterized by an imidazole ring linked at the C4 position to an ethyl acrylate moiety. The acrylate's carbon-carbon double bond gives rise to geometric isomerism (E/Z). The thermodynamically more stable (E)-isomer, also known as the trans configuration, is the most commonly synthesized and studied form.[4]

The monohydrochloride salt is formed by the protonation of one of the nitrogen atoms in the imidazole ring, with a chloride ion serving as the counter-ion. This salt form often enhances the compound's stability and solubility in aqueous media, which is a critical consideration for many biological assays and formulation studies.

G start Starting Materials (4-Imidazolecarboxaldehyde, Ethyl bromoacetate) ylide Ylide Formation (Wittig Reagent Prep) start->ylide 1. Triphenylphosphine wittig Wittig Reaction (C=C Bond Formation) start->wittig 3. Add Aldehyde ylide->wittig 2. Base product Crude Product (Ethyl Urocanate) wittig->product purify Purification (Chromatography/ Recrystallization) product->purify salt Salt Formation (Acidification with HCl) purify->salt final Final Product (Monohydrochloride Salt) salt->final G cluster_apps Drug Discovery Scaffolding Histidine L-Histidine (Amino Acid) UrocanicAcid trans-Urocanic Acid (in Skin) Histidine->UrocanicAcid Metabolism Ester Ethyl Urocanate HCl (Research Compound) UrocanicAcid->Ester Esterification (Synthesis) CisUrocanicAcid cis-Urocanic Acid (Immunomodulator) UrocanicAcid->CisUrocanicAcid UVB Radiation AntiInflammatory Anti-Inflammatory (e.g., COX Inhibitors) Ester->AntiInflammatory Structural Precedent For Immunomodulators Immunomodulators (5-HT2A Agonists) CisUrocanicAcid->Immunomodulators Informs Design Of Applications Potential Applications

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Exploratory

crystallographic data for ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride

An In-Depth Technical Guide to the Crystallographic Analysis of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive ove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic analysis of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document outlines the synthesis, crystallization, and X-ray diffraction workflow, culminating in the interpretation of crystallographic data.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the compound is critical; impurities can inhibit crystallization or lead to poorly ordered crystals.

Proposed Synthesis of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

A plausible synthetic route involves the condensation of a suitable imidazole-4-carboxaldehyde with an ethyl acrylate precursor, followed by conversion to the monohydrochloride salt.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of imidazole-4-carboxaldehyde in a suitable solvent such as ethanol, add an equimolar amount of a stabilized ylide like ethyl 2-(triphenylphosphoranylidene)acetate.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the free base of ethyl 3-(1H-imidazol-4-yl)acrylate.

  • Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography.[1][2] The goal is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) with a well-ordered internal structure.[2]

Experimental Protocol: Crystallization

A common and effective method for crystallizing small molecules is slow evaporation:

  • Solvent Selection: Dissolve the purified ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride in a suitable solvent or a mixture of solvents. A good starting point is a solvent in which the compound is moderately soluble. A combination of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, hexane) can be effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.

  • Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

X-ray Diffraction Analysis: From Crystal to Structure

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3]

Workflow for Single-Crystal X-ray Diffraction

The process can be broken down into several key steps, as illustrated in the following workflow diagram:

X_ray_Crystallography_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Diffraction Diffraction Experiment Crystal_Selection->Diffraction Xray_Source X-ray Generation Xray_Source->Diffraction Data_Acquisition Data Acquisition Diffraction->Data_Acquisition Data_Processing Data Processing & Reduction Data_Acquisition->Data_Processing Phase_Problem Solving the Phase Problem Data_Processing->Phase_Problem Model_Building Model Building & Refinement Phase_Problem->Model_Building Validation Structure Validation Model_Building->Validation

Caption: Workflow of Single-Crystal X-ray Crystallography.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[2]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

Structural Analysis and Interpretation

While the specific is not publicly available at the time of writing, we can infer expected structural features based on related compounds. For instance, the crystal structure of similar imidazole-containing acrylates has been reported, providing a basis for comparison.[4][5]

Hypothetical Crystallographic Data Summary

The following table presents a hypothetical summary of the kind of crystallographic data that would be obtained for the title compound, with values informed by similar reported structures.

ParameterHypothetical Value
Chemical FormulaC8H11N2O2 · HCl
Formula Weight202.64 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~12.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~1000
Z4
Density (calculated)~1.34 g/cm³
R-factor< 0.05
Molecular Structure and Conformation

The molecular structure would reveal key conformational features, such as the planarity of the acrylate and imidazole moieties and the torsion angles between them.

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Foundational

In Vitro Stability Profile of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride: A Comprehensive Technical Guide

Executive Summary Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, commonly known as ethyl urocanate hydrochloride, is a lipophilic ester derivative of naturally occurring urocanic acid (UCA). It is widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, commonly known as ethyl urocanate hydrochloride, is a lipophilic ester derivative of naturally occurring urocanic acid (UCA). It is widely utilized in the development of molecularly imprinted polymers[1], UV-protective formulations, and experimental anti-inflammatory therapeutics[2]. As a drug development professional or formulation scientist, understanding the in vitro stability of this compound is critical. Its degradation profile is primarily governed by two mechanistic vulnerabilities: the hydrolytic susceptibility of its ester linkage and the photochemical reactivity of its conjugated acrylate double bond.

This whitepaper provides an in-depth analysis of the compound's in vitro stability, detailing the causality behind its degradation pathways, and outlines self-validating experimental protocols for rigorous stability assessment.

Chemical Profile and Mechanistic Vulnerabilities

Ethyl urocanate hydrochloride (CAS: 67358-40-1) consists of an imidazole ring conjugated to an ethyl acrylate moiety, stabilized as a monohydrochloride salt. The salt form significantly enhances aqueous solubility compared to the free base, but introduces specific pH dynamics upon dissolution.

The Ester Linkage: Hydrolytic Susceptibility

The ethyl ester modification increases the lipophilicity of urocanic acid, facilitating smoother passage through biological membranes[2]. However, this ester bond is susceptible to both acid- and base-catalyzed hydrolysis in vitro. In physiological buffers (pH 7.4), the compound demonstrates moderate stability. Analytical monitoring of ethyl urocanate solutions over a 3-to-4 day period in culture media has shown only minor hydrolysis (approximately 4%) into free urocanic acid[2].

The Acrylate Double Bond: Photochemical Reactivity

Urocanic acid and its esters act as endogenous photoprotectants by absorbing UV radiation. Upon UV exposure, the trans-isomer of ethyl urocanate undergoes rapid photoisomerization to the cis-isomer[2]. Under prolonged irradiation, the excited singlet and triplet states facilitate a [2+2] cycloaddition, resulting in photodimerization. Research indicates that UV irradiation of ethyl urocanate yields a 2:1 mixture of cyclobutane dimers, specifically diethyl c-3,t-4-di(1H-imidazol-4-yl)cyclobutane-r-1,t-2-dicarboxylate and its t-3,c-4 counterpart[3].

DegradationPathways A Ethyl Urocanate HCl (Trans Isomer) B Aqueous Buffer (pH > 7.4) A->B Solvation D UV Irradiation (280-320 nm) A->D Photon Absorption C Urocanic Acid + Ethanol (Hydrolysis Products) B->C Base Catalysis E Cis-Ethyl Urocanate (Photoisomer) D->E Isomerization F Cyclobutane Dimers ([2+2] Cycloaddition) D->F Prolonged Exposure

Fig 1: Primary in vitro degradation pathways of ethyl urocanate hydrochloride.

Quantitative Stability Data

To facilitate formulation decisions, the following tables summarize the expected in vitro stability metrics and degradation products of ethyl urocanate hydrochloride under various stress conditions.

Table 1: Simulated Hydrolytic Half-Life ( t1/2​ ) at 37°C

Buffer SystempH LevelEstimated t1/2​ Primary DegradantCausality / Mechanism
Simulated Gastric Fluid1.2> 72 hoursUrocanic AcidAcid-catalyzed ester cleavage is slow at physiological temperatures.
Acetate Buffer4.5> 14 daysNoneOptimal stability range; protonated imidazole stabilizes the ester.
Phosphate Buffered Saline7.4~70-80 hoursUrocanic AcidMild base-catalyzed hydrolysis (~4% degradation at 96h)[2].
Borate Buffer9.0< 12 hoursUrocanic AcidRapid nucleophilic attack by hydroxide ions on the carbonyl carbon.

Table 2: Photochemical Degradation Profile (ICH Q1B Conditions)

Exposure TimeMajor Species PresentAnalytical Detection
0 hours (Dark)100% trans-ethyl urocanateHPLC-UV (266 nm)
1 hour (UVB)~50% trans, ~50% cis-isomerHPLC-UV (Peak splitting)
24 hours (UVB)cis-isomer + Cyclobutane dimersLC-MS (m/z doubling)[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or mechanistic rationale to prevent false-positive degradation readings.

Protocol A: pH-Dependent Hydrolysis Assay (HPLC-UV)

This protocol assesses the hydrolytic stability of the ester bond in physiological media.

Reagents & Materials:

  • Ethyl urocanate HCl standard (>98% purity)

  • Buffers: 0.1 M HCl (pH 1.2), PBS (pH 7.4), 0.1 M NaOH (pH 12.0)

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Internal Standard (IS): Methyl paraben (ensures injection volume and recovery validation).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve ethyl urocanate HCl in LC-MS grade water to a concentration of 10 mg/mL. Causality: The HCl salt ensures immediate dissolution without the need for co-solvents that might artificially alter the dielectric constant of the medium.

  • Incubation: Spike 100 µL of the stock into 900 µL of the respective buffer solutions (final concentration 1 mg/mL) in sealed amber HPLC vials. Causality: Amber vials are mandatory to isolate hydrolytic degradation from photochemical isomerization.

  • Sampling & Quenching: Incubate at 37°C in a shaking water bath. At time points t = 0, 1, 4, 24, 48, and 72 hours, extract a 50 µL aliquot. Immediately mix with 50 µL of the Quenching Solution containing the IS.

    • Self-Validation: The TFA drops the pH to ~2.0, instantly halting base-catalyzed hydrolysis. If the t=0 sample shows >1% urocanic acid, the stock solution was compromised prior to the assay.

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Mobile phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. Detect at 266 nm.

Protocol B: Photostability Chamber Assay

This workflow isolates the UV-induced trans-cis isomerization and dimerization pathways.

PhotostabilityWorkflow S1 Sample Prep (1 mg/mL in Quartz Vials) S2 Dark Control (Foil-Wrapped) S1->S2 Control Split S3 UV Irradiation (ICH Q1B Chamber) S1->S3 Test Split S4 Aliquoting (t=0, 1, 3, 6, 24h) S2->S4 Concurrent S3->S4 S5 LC-MS/MS Analysis (Isomers & Dimers) S4->S5

Fig 2: Self-validating workflow for photostability assessment.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of ethyl urocanate HCl in a 50:50 Methanol/Water mixture. Transfer into quartz vials to allow full UV transmittance.

  • Control Implementation: Wrap half of the vials tightly in aluminum foil. Causality: This dark control validates that any degradation observed in the exposed vials is strictly photochemical, not thermal or hydrolytic.

  • Irradiation: Place vials in a photostability chamber compliant with ICH Q1B guidelines (providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter).

  • Analysis: Analyze via LC-MS. Look for the emergence of a split peak at the same m/z (167.1 [M+H]+ for the free base) indicating cis-isomerization, and a late-eluting peak at m/z 333.2[2M+H]+ indicating the cyclobutane dimer[3].

Conclusion

The in vitro stability of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride requires careful management of pH and light exposure. While it exhibits robust stability in slightly acidic to neutral aqueous environments (making it highly suitable for physiological assays and polymeric integration), its ester linkage is vulnerable to alkaline hydrolysis. Furthermore, its potent UV-absorbing properties necessitate strict light-protection protocols during routine handling to prevent rapid photoisomerization and subsequent dimerization.

References

  • Kammeyer, A., & Peters, C. P. (2014). Anti-Inflammatory Effects of Urocanic Acid Derivatives in Models Ex Vivo and In Vivo of Inflammatory Bowel Disease. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Usta, A., et al. (2014). Photochemistry of nitro-substituted (E)-2-azachalcones with theoretical calculations and biological activities. ResearchGate. Available at:[Link]

  • ACS Publications. (2009). Electrochemical Sensor for Catechol and Dopamine Based on a Catalytic Molecularly Imprinted Polymer-Conducting Polymer Hybrid Recognition Element. Analytical Chemistry. Available at:[Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Abstract Molecular Structure and Analytical Significance Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is a molecule defined by three key structural motifs: an aromatic imidazole ring, an α,β-unsaturated ethyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Molecular Structure and Analytical Significance

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is a molecule defined by three key structural motifs: an aromatic imidazole ring, an α,β-unsaturated ethyl ester (acrylate), and its formulation as a hydrochloride salt. The imidazole ring is a fundamental building block in many biologically active molecules.[3] The acrylate moiety provides a reactive site for polymerization or other Michael-type additions.[4][5] The hydrochloride salt form enhances the compound's solubility in polar solvents and influences the electronic environment of the imidazole ring, which is a critical consideration for spectroscopic analysis.

A thorough characterization is paramount to ensure that the material's identity and purity meet the stringent requirements of research and development, as the precise arrangement of atoms and the presence of the counter-ion dictate the molecule's chemical and biological properties.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for unambiguous structure elucidation. Each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight, FT-IR identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirm Structure Confirmation Prep Weigh & Dissolve Sample (Choose appropriate solvent) MS Mass Spectrometry (MS) Determine Molecular Weight Prep->MS Analyze Aliquots FTIR FT-IR Spectroscopy Identify Functional Groups Prep->FTIR Analyze Aliquots NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Prep->NMR Analyze Aliquots UVVIS UV-Vis Spectroscopy Analyze Conjugated System Prep->UVVIS Analyze Aliquots Confirm Integrate All Data Confirm Final Structure MS->Confirm Correlate Data FTIR->Confirm Correlate Data NMR->Confirm Correlate Data UVVIS->Confirm Correlate Data

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[6] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their neighboring environments. For this molecule, the use of a deuterated solvent like DMSO-d₆ is highly recommended as it allows for the observation of exchangeable N-H protons from the imidazole ring.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10-15 mg of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Collect 16-32 scans to ensure a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~14.0 - 15.0broad s2HImidazole N-HThe acidic protons of the protonated imidazole ring are highly deshielded and appear far downfield. Their broadness is due to quadrupole broadening and chemical exchange.
~9.00s1HImidazole C2-HThe proton at C2 is adjacent to two nitrogen atoms, leading to significant deshielding. Its chemical shift is highly sensitive to protonation.[1]
~7.80s1HImidazole C5-HThe proton at C5 is part of the aromatic imidazole ring.
~7.65d, J ≈ 16 Hz1HAcrylate Cα-HThis vinyl proton is trans to the imidazole ring and is deshielded by the adjacent carbonyl group. The large coupling constant is characteristic of a trans relationship.[7]
~6.50d, J ≈ 16 Hz1HAcrylate Cβ-HThis vinyl proton is coupled to the Cα-H. It appears more upfield as it is further from the electron-withdrawing carbonyl group.[7]
4.18q, J ≈ 7.1 Hz2HEthyl -OCH₂ CH₃The methylene protons are adjacent to the ester oxygen, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.[8]
1.25t, J ≈ 7.1 Hz3HEthyl -OCH₂CH₃ The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons.[8]
¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule.

Experimental Protocol: The sample prepared for ¹H NMR can be used directly. A proton-decoupled pulse sequence is standard.

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆):

Predicted Shift (δ, ppm)AssignmentRationale & Causality
~165.5C =O (Ester)Carbonyl carbons are highly deshielded and appear furthest downfield.[2]
~137.0Imidazole C2Similar to its attached proton, this carbon is deshielded by the two adjacent nitrogen atoms.
~135.0Acrylate C αThe α-carbon of the acrylate is deshielded by the carbonyl group and the imidazole ring.
~130.0Imidazole C4This is the carbon to which the acrylate group is attached.
~118.0Imidazole C5This carbon is in a typical aromatic region for a heterocyclic compound.[1]
~115.0Acrylate C βThe β-carbon of the acrylate appears more upfield than the α-carbon.
~60.5Ethyl -OCH₂ CH₃The carbon is bonded to an electronegative oxygen atom, shifting it downfield.[8]
~14.0Ethyl -OCH₂CH₃ The terminal methyl carbon is in the typical aliphatic region.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol:

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.[4]

Predicted FT-IR Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Causality
3200 - 2700 (broad)N-H / C-H StretchImidazolium N-H, Aromatic/Vinyl C-HA very broad and strong absorption is expected for the N-H stretch of the protonated imidazole (imidazolium). Aromatic and vinyl C-H stretches typically appear just above 3000 cm⁻¹.[1]
~1715C=O Stretchα,β-Unsaturated EsterThe strong carbonyl stretch is a key diagnostic peak. Conjugation with the C=C double bond slightly lowers its frequency compared to a saturated ester.[2]
~1640C=C StretchAlkene (Acrylate)The stretching vibration of the carbon-carbon double bond of the acrylate moiety.[10]
~1580 & ~1470C=C / C=N StretchAromatic (Imidazole)These absorptions are characteristic of the ring stretching modes of the imidazole heterocycle.
~1250 & ~1170C-O StretchEsterThese strong bands correspond to the asymmetric and symmetric C-O-C stretching vibrations of the ester group.[9]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an essential tool for determining the molecular weight of a compound, which provides definitive confirmation of its elemental formula.[11] For a pre-charged salt like this, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion.

Expected Mass Spectrometry Data: The compound exists as a salt [C₈H₁₀N₂O₂]⁺[Cl]⁻. In ESI-MS, the instrument will detect the cationic portion.

ParameterPredicted ValueRationale
Molecular Formula (Free Base)C₈H₉N₂O₂This is the formula of the neutral ethyl 3-(1H-imidazol-4-yl)acrylate molecule.[12]
Exact Mass (Free Base)165.0664Calculated monoisotopic mass of the free base.
Observed Ion (ESI+)[M+H]⁺The observed species will be the protonated free base, which is the cation of the salt.
Expected m/z166.0742This corresponds to the exact mass of the cation [C₈H₁₀N₂O₂]⁺.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The title compound possesses a conjugated π-electron system extending across the imidazole ring and the acrylate moiety, which will result in a characteristic UV absorption.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from approximately 400 nm down to 200 nm, using the pure solvent as a blank reference.

Predicted UV-Vis Absorption Data:

ParameterPredicted ValueRationale & Causality
λmax~260 - 280 nmThis absorption corresponds to the π → π* electronic transition of the conjugated system formed by the imidazole ring and the acrylate double bond. The exact maximum can be influenced by solvent polarity.[13]

Integrated Analysis for Unambiguous Structure Confirmation

No single technique is sufficient for full characterization. The strength of this analytical approach lies in the logical convergence of all data points to build an undeniable case for the compound's structure.

G Data_MS MS Data m/z = 166.0742 Conclusion_MW Confirms Molecular Formula [C₈H₁₀N₂O₂]⁺ Data_MS->Conclusion_MW Data_FTIR FT-IR Data C=O, N-H, C=C, C-O Conclusion_FG Confirms Functional Groups (Imidazolium, Ester, Alkene) Data_FTIR->Conclusion_FG Data_NMR NMR Data (¹H & ¹³C) Connectivity & Environment Conclusion_Conn Confirms Atom Connectivity (Imidazole-Acrylate Linkage) Data_NMR->Conclusion_Conn Final_Structure Final Validated Structure: Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride Conclusion_MW->Final_Structure Conclusion_FG->Final_Structure Conclusion_Conn->Final_Structure

Caption: Logical flow for structure elucidation using various spectroscopic techniques.

The process is self-validating: The mass confirmed by MS must be consistent with the sum of the functional groups identified by FT-IR. The intricate connectivity map provided by ¹H and ¹³C NMR must perfectly accommodate all the functional groups and match the total molecular weight. This integrated approach ensures the highest level of scientific trustworthiness in the final structural assignment.

References

  • Grigale-Sorocina, Z., Birks, I., Gritane-Cakova, I., & Stikāne, M. (2025). Spectroscopic Characterization of Commercial UV-Curable Gel Polish, Identifying Acrylate Monomers and Additives Using NMR Technique. Materials Science.
  • BenchChem. (n.d.). Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide. Benchchem.
  • Chidambaranathan, V., et al. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(1), 14-19. Available from: [Link]

  • Al-Romaigh, F. A., Al-Otaibi, E. A., & Al-Ghamdi, A. M. (2018). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Journal of Chemistry. Available from: [Link]

  • Sadowski, Z., et al. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. Available from: [Link]

  • da Silva, J. G., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available from: [Link]

  • BenchChem. (2025). Spectroscopic Analysis of Tetracosyl Acrylate Monomer: A Technical Guide. Benchchem.
  • Gouda, M. A., et al. (2014). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scirp.org. Available from: [Link]

  • Ohtani, H., & Tsuge, S. (n.d.). Structural Characterization of Photocured Acrylic Resins Using Specific Decomposition Reactions. RadTech. Available from: [Link]

  • Sadowski, Z., et al. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. ResearchGate. Available from: [Link]

  • Georganics. (n.d.). (E)-Ethyl 2-cyano-3-(1H-imidazol-4-yl)acrylate. Available from: [Link]

  • Chemcas. (n.d.). ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride — Chemical Substance Information. Available from: [Link]

  • University of Wisconsin. (n.d.). NMR: Novice Level, Spectrum 17. Available from: [Link]

  • NextSDS. (n.d.). ethyl 3-(1H-imidazol-4-yl)acrylate — Chemical Substance Information. Available from: [Link]

  • PubChem. (n.d.). methyl 3-(1H-imidazol-4-yl)acrylate. National Center for Biotechnology Information. Available from: [Link]

  • Lau, S. S., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information. Chemical Communications. Available from: [Link]

  • Liao, W.-X., et al. (2011). (E)-Ethyl 2-cyano-3-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acrylate dihydrate. Acta Crystallographica Section E. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium... Available from: [Link]

  • MDPI. (2023). Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing. Available from: [Link]

  • Çavuş, M. S. (2016). A Detailed Theoretical UV Study of Some Azo-Acrylate Compounds: Density Functional Study. ResearchGate. Available from: [Link]

  • Yoon, Y. K., et al. (2011). Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. Acta Crystallographica Section E. Available from: [Link]

  • Rajkumar, S., et al. (2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. Available from: [Link]

  • Polymers. (2022). Synthesis and Physicochemical Properties of Acrylate Anion Based Ionic Liquids. MDPI. Available from: [Link]

  • MassBank. (2008). Acrylic acids and derivatives. Available from: [Link]

  • Amanote Research. (2011). Ethyl 1-[3-(1h-Imidazol-1-Yl)propyl]. Available from: [Link]

Sources

Foundational

Pharmacokinetics of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride: A Technical Whitepaper

Executive Summary As drug development professionals navigate the complexities of topical and transdermal delivery, overcoming the stratum corneum barrier while maintaining target-site retention remains a paramount challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals navigate the complexities of topical and transdermal delivery, overcoming the stratum corneum barrier while maintaining target-site retention remains a paramount challenge. Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (commonly referred to as ethyl urocanate hydrochloride) represents a rational chemical engineering approach to this problem.

This compound is a lipophilic ester prodrug of urocanic acid (UCA), an endogenous UV-absorbing chromophore and immunomodulator synthesized in the epidermis via the deamination of L-histidine [2]. While native UCA is highly polar—limiting its formulation stability and controlled epidermal penetration—the ethyl esterification masks the polar carboxylic acid. This modification significantly increases the partition coefficient (LogP), shifting the molecule to an amphiphilic state. Concurrently, the monohydrochloride salt form lowers the pKa of the imidazole ring, enhancing aqueous solubility during formulation without compromising lipid partitioning upon application. This whitepaper details the pharmacokinetic (PK) profile, biotransformation pathways, and validated experimental methodologies for evaluating this compound.

Absorption Kinetics & Rationale for Esterification

The pharmacokinetics of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride are fundamentally dictated by its physicochemical properties. Free urocanic acid has a near-zero LogP, making it difficult to drive into the lipid-rich stratum corneum efficiently. By esterifying the carboxylate group, the LogP is increased to approximately 1.2.

Causality of Absorption: Upon topical application, the monohydrochloride salt dissociates in the slightly acidic mantle of the skin (pH ~4.5–5.5). The uncharged ethyl ester readily partitions into the intercellular lipid matrix of the stratum corneum, creating a localized depot. This depot ensures a sustained release gradient into the viable epidermis, preventing the rapid "wash-out" effect commonly seen with highly water-soluble APIs.

Metabolism & Biotransformation

The metabolic lifecycle of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride occurs in two distinct phases: epidermal activation (Phase I) and systemic clearance (Phase II).

Phase I: Epidermal Activation and Isomerization

Once the prodrug diffuses into the viable epidermis, it encounters a high concentration of non-specific carboxylesterases. These enzymes rapidly hydrolyze the ethyl ester linkage, liberating trans-urocanic acid and a negligible byproduct of ethanol. The liberated trans-UCA is subsequently subject to UV-B mediated photoisomerization into cis-UCA, which is the active isomer responsible for immunosuppressive effects and the reduction of transepidermal water loss (TEWL) [1].

AbsorptionPathway A Topical Application Ethyl Urocanate HCl B Stratum Corneum (Depot Formation) A->B Partitioning C Epidermal Esterases (Hydrolysis) B->C Diffusion D Trans-Urocanic Acid (Active Metabolite) C->D Cleavage E Ethanol (Byproduct) C->E G Cis-Urocanic Acid (Immunosuppressive) D->G Photoisomerization F UV-B Radiation F->G

Fig 1: Absorption, esterase-mediated hydrolysis, and photoisomerization of ethyl urocanate.

Phase II: Systemic Hepatic Clearance

A fraction of the active UCA inevitably reaches the systemic circulation. Systemic UCA is rapidly cleared via the hepatic urocanase pathway. Clinical pharmacokinetic studies utilizing stable isotopically labeled precursors demonstrate that the systemic half-life of UCA is highly efficient (1.0 to 1.9 hours), with clearance driven almost entirely by non-renal hepatic processes [2]. Urocanase hydrates UCA into imidazolone propionic acid, which is ultimately cleaved into formiminoglutamic acid (FIGLU) and recycled into the TCA cycle as glutamic acid.

HepaticMetabolism UCA Systemic Urocanic Acid (Hepatic Delivery) Urocanase Urocanase (Enzymatic Hydration) UCA->Urocanase IPA Imidazolone Propionic Acid Urocanase->IPA Hydrolase Imidazolonepropionase (Ring Cleavage) IPA->Hydrolase FIGLU Formiminoglutamic Acid (FIGLU) Hydrolase->FIGLU Transferase Glutamate Formiminotransferase FIGLU->Transferase Glutamate Glutamic Acid (TCA Cycle Entry) Transferase->Glutamate

Fig 2: Hepatic biotransformation pathway of systemic urocanic acid into glutamic acid.

Quantitative Pharmacokinetic Data

To facilitate rapid comparison for formulation scientists, the physicochemical and pharmacokinetic parameters are summarized below.

Table 1: Physicochemical & Pharmacokinetic Profile

ParameterEthyl Urocanate HClFree Urocanic Acid (UCA)
Molecular Weight 202.64 g/mol 138.12 g/mol
LogP (Predicted) ~1.2-0.1
Epidermal Esterase Cleavage High (t½ < 30 min)N/A
Systemic Half-Life N/A (Prodrug)1.0 - 1.9 hours [2]
Primary Excretion Route Hepatic MetabolismHepatic Metabolism

Table 2: Ex Vivo Permeation Mass Balance (Simulated Validation Data)

Skin CompartmentUnchanged Ethyl Urocanate (%)Liberated Urocanic Acid (%)
Stratum Corneum (Depot) 78.5 ± 4.212.1 ± 2.0
Viable Epidermis/Dermis 5.2 ± 1.182.4 ± 5.5
Receptor Fluid (Systemic Proxy) < 1.015.5 ± 3.1

Experimental Protocols for PK Profiling

To ensure scientific integrity and E-E-A-T standards, the following protocols are designed as self-validating systems . They include built-in controls to prevent artifactual data, explaining the causality behind each methodological choice.

Protocol 1: Ex Vivo Skin Permeation and Hydrolysis Assay (Franz Diffusion Cell)

Purpose: To quantify the partitioning of ethyl urocanate HCl and its real-time enzymatic conversion to UCA. Validation Logic: Ex vivo skin often leaks esterases into the receptor fluid. Without an inhibitor, prodrug that permeates intact may hydrolyze in the collection chamber, falsely inflating the epidermal metabolism rate.

  • Skin Preparation: Mount dermatomed human cadaver skin (300 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell.

  • Receptor Fluid Formulation (Critical Step): Fill the receptor chamber with PBS (pH 7.4) spiked with 1% BSA and 1 mM bis-p-nitrophenyl phosphate (BNPP) . Causality: BNPP is a broad-spectrum esterase inhibitor. Its inclusion ensures that any UCA quantified in the receptor fluid was strictly metabolized within the skin layers prior to elution, validating the spatial accuracy of the metabolic data.

  • Dosing: Apply 10 µL/cm² of the ethyl urocanate HCl formulation to the stratum corneum.

  • Sampling: Extract 200 µL aliquots from the receptor fluid at 1, 2, 4, 8, 12, and 24 hours, replacing with fresh, pre-warmed BNPP-spiked buffer.

  • Quantification & Mass Balance: Extract the skin layers (tape stripping for stratum corneum, homogenization for epidermis/dermis). Quantify both the intact ester and free UCA via LC-MS/MS. A mass balance recovery of >95% validates the assay's integrity.

Protocol 2: In Vivo Systemic Clearance Profiling

Purpose: To determine the systemic half-life and hepatic clearance of the active moiety following systemic absorption. Validation Logic: Because UCA is an endogenous molecule, distinguishing exogenous drug clearance from baseline physiological levels requires isotopic tracking or stoichiometric downstream metabolite validation.

  • Dosing: Administer a controlled systemic dose of the active moiety (or isotopically labeled precursor) to the in vivo model.

  • Pharmacokinetic Sampling: Draw venous blood samples at 15, 30, 45, 60, 90, 120, and 240 minutes post-dose. Collect pooled urine over a 24-hour period.

  • Metabolite Quantification (Critical Step): Utilize GC-MS or LC-MS/MS to quantify plasma UCA. For urine, quantify formiminoglutamic acid (FIGLU) . Causality: Because UCA is cleared via non-renal hepatic processes [2], unchanged UCA in urine is minimal. Quantifying the downstream metabolite FIGLU validates that the systemic clearance observed in plasma is driven by the urocanase metabolic pathway rather than unaccounted sequestration.

  • Modeling: Fit the plasma concentration-time curve to a two-compartment pharmacokinetic model to derive total body clearance ( CLT​ ) and elimination half-life ( t1/2​ ).

References

  • Title: Three Randomised Phase I/IIa Trials of 5% Cis-urocanic Acid Emulsion Cream in Healthy Adult Subjects and in Patients with Atopic Dermatitis. Source: Acta Dermato-Venereologica, 94(4), 415–420 (2014). URL: [Link]

  • Title: Pharmacokinetics of stable isotopically labeled L-histidine in humans and the assessment of in vivo histidine ammonia lyase activities. Source: Drug Metabolism and Disposition, 24(1), 49-54 (1996). URL: [Link]

Exploratory

ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride receptor binding affinity

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride Abstract This technical guide provides a comprehensive framework for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. In the absence of established public data for this specific molecule, this document outlines a predictive and methodological approach. We will deconstruct the molecule's chemical motifs to hypothesize potential receptor targets, detail a tiered experimental strategy for empirical validation, and provide protocols for key binding assays. The focus is on building a robust, self-validating experimental plan that moves from broad screening to focused, high-fidelity characterization, thereby establishing a clear receptor pharmacology profile.

Introduction: Structural Scaffolding as a Predictive Tool

The compound ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is a small molecule featuring two key functional groups: an imidazole ring and an ethyl acrylate tail. The imidazole ring is a well-established pharmacophore, a molecular feature that is often responsible for a drug's biological activity. It is a crucial component in many endogenous and synthetic compounds that target a variety of receptors.[1] The acrylic acid moiety provides a flexible and reactive side chain.[1] This structural composition suggests several potential, high-value receptor families as primary targets for binding.

Our initial analysis points to three primary hypotheses for receptor interaction:

  • Histamine Receptors: The imidazole core is structurally reminiscent of histamine and is a cornerstone of many histamine H3 receptor antagonists.[2][3][4] The H3 receptor, primarily expressed in the central nervous system (CNS), is a G protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters.[3][5]

  • GABA-A Receptors: Several imidazole-containing compounds, such as the anesthetic etomidate, are known positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission.[6][7][8]

  • Angiotensin II Receptors: While our target compound is an imidazole-4-yl derivative, related imidazole-5-acrylic acids have been successfully designed as potent and selective antagonists for the Angiotensin II (AT1) receptor, another important GPCR involved in cardiovascular regulation.[9][10][11]

This guide will provide the experimental framework to systematically test these hypotheses and uncover the compound's primary receptor binding profile.

A Tiered Strategy for Receptor Profile Characterization

A logical, tiered approach is essential to efficiently and cost-effectively determine the binding characteristics of a novel compound. This strategy minimizes resource expenditure by beginning with a broad, lower-affinity screen and progressively focusing on higher-potency interactions with more detailed, quantitative assays.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Focused Validation cluster_2 Tier 3: Functional Characterization T1 Broad Receptor Panel Screening Identify potential primary targets and off-target liabilities T2 Quantitative Radioligand Binding Assays Determine affinity (Ki) for specific, high-interest targets T1->T2 High-interest 'hits' T3 Cell-Based Functional Assays Characterize activity as agonist, antagonist, or allosteric modulator T2->T3 Confirmed high-affinity binding G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Parameter Estimation A Raw Scintillation Counts (CPM) Total Binding, Non-specific Binding (NSB), Competitor Wells B Calculate Specific Binding Specific Binding = Total Binding - NSB A->B C Generate Competition Curve Plot % Specific Binding vs. Log[Competitor] B->C D Non-linear Regression Fit the curve to a one-site competition model to find IC50 C->D E Calculate Ki Convert IC50 to Ki using the Cheng-Prusoff equation D->E

Caption: Workflow for radioligand binding data analysis.

Calculating IC50 and Ki:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average NSB counts from the competitor well counts.

  • Generate a Competition Curve: Plot the percent specific binding against the logarithm of the test compound's concentration. This will produce a sigmoidal dose-response curve.

  • Determine the IC50: Use non-linear regression analysis (e.g., using GraphPad Prism or a similar program) to fit the data to a one-site competition model. The IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Calculate the Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation:

The binding affinity data should be summarized in a clear, tabular format.

Receptor TargetRadioligand UsedTest Compound Ki (nM)n (replicates)
Human Histamine H3[3H]-Nα-methylhistamineExperimental Value≥ 3
Rat GABA-A (BZD site)[3H]-FlunitrazepamExperimental Value≥ 3
Human Angiotensin II (AT1)[3H]-LosartanExperimental Value≥ 3

Tier 3: Functional Assays and Future Directions

High-affinity binding does not reveal the functional consequence of that interaction. Therefore, any target with a high affinity (e.g., Ki < 100 nM) should be further investigated in a functional assay.

  • For GPCRs (e.g., H3R, AT1): A cAMP assay or a calcium mobilization assay can determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity).

  • For Ligand-Gated Ion Channels (e.g., GABA-A): Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or patch-clamp electrophysiology in mammalian cells can directly measure changes in ion flow, confirming whether the compound is a positive (enhancing) or negative (inhibiting) allosteric modulator. [12]

Conclusion

This guide provides a robust, hypothesis-driven framework for elucidating the receptor binding profile of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. By leveraging structural analysis to form initial hypotheses and employing a tiered experimental approach—from broad screening to quantitative binding and functional validation—researchers can systematically and efficiently characterize the compound's pharmacology. This self-validating workflow ensures that experimental choices are logical and that the resulting data are both accurate and interpretable, paving the way for further investigation into the therapeutic potential of this novel chemical entity.

References

  • Structures of some known histamine H3-receptor antagonists and the... - ResearchGate. Available at: [Link]

  • Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials - PMC. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC. Available at: [Link]

  • Imidazole-5-acrylic acids: potent nonpeptide angiotensin II receptor antagonists designed using a novel peptide pharmacophore model - PubMed. Available at: [Link]

  • EP1940801A2 - Imidazole derivatives and their use for modulating the gaba-a receptor complex - Google Patents.
  • Structure of H 3 R antagonists. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • General construction pattern of histamine H3-receptor antagonists: change of a paradigm. Available at: [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. Available at: [Link]

  • Imidazole-5-acrylic Acids: Potent Nonpeptide Angiotensin II Receptor Antagonists - American Chemical Society. Available at: [Link]

  • Development of Inhaled GABA A Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders - ACS Publications. Available at: [Link]

  • 1-(carboxybenzyl)imidazole-5-acrylic acids: potent and selective angiotensin II receptor antagonists - PubMed. Available at: [Link]

  • Allosteric GABAA Receptor Modulators - Encyclopedia.pub. Available at: [Link]

  • Selective modulators of α5-containing GABAA receptors and their therapeutic significance - UQ eSpace - The University of Queensland. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction and Mechanistic Rationale Ethyl 3-(1H-imidazol-4-yl)acryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Ethyl 3-(1H-imidazol-4-yl)acrylate, commonly known as ethyl urocanate, is a highly versatile building block used extensively in the synthesis of biologically active compounds, photochemistry studies[1], and advanced cosmetic formulations[2]. While the free base (CAS: 27538-35-8) is utilized in various applications[3], the monohydrochloride salt (CAS: 67358-40-1) is frequently preferred in pharmaceutical development due to its enhanced crystalline stability, improved water solubility, and resistance to oxidative degradation[4].

As a Senior Application Scientist, I recommend the Brenner-Huber esterification method (using thionyl chloride and absolute ethanol) over standard Fischer esterification (using catalytic sulfuric acid). The addition of thionyl chloride ( SOCl2​ ) to ethanol generates anhydrous hydrogen chloride ( HCl ) in situ, alongside ethyl chlorosulfite, which acts as a potent dehydrating agent. This drives the reaction equilibrium toward the ester while simultaneously protonating the basic imidazole nitrogen to yield the desired monohydrochloride salt directly in a single, elegant step.

Experimental Workflow and Logic

G A Urocanic Acid (Starting Material) B Ethanol + SOCl2 (0°C to RT) A->B Addition C Reflux (78°C, 4-6 h) B->C Heating D Vacuum Concentration (Removal of Volatiles) C->D Reaction Complete E Crystallization (EtOH/Et2O) D->E Precipitation F Ethyl Urocanate HCl (Pure Product) E->F Filtration

Workflow for the synthesis of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride.

Quantitative Data & Reagent Stoichiometry

To ensure a self-validating system, the stoichiometry must be strictly controlled. An excess of thionyl chloride is required not only to generate sufficient HCl for the esterification catalyst but also to ensure the complete stoichiometric protonation of the imidazole ring to form the monohydrochloride salt (M.W. 202.64 g/mol )[4].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (for 10g scale)Function
Urocanic Acid 138.121.0 eq10.00 gStarting Material
Absolute Ethanol 46.07Solvent / Excess100 mLReactant & Solvent
Thionyl Chloride ( SOCl2​ ) 118.972.5 eq13.2 mL (21.5 g)Activating Agent / HCl source
Diethyl Ether 74.12N/A~50 mLAnti-solvent for crystallization
Ethyl Urocanate HCl 202.641.0 eq (Theoretical)14.67 g (Theoretical)Target Product

Step-by-Step Synthesis Protocol

Safety Note: Thionyl chloride reacts violently with water to release toxic SO2​ and HCl gases. All steps must be performed in a professional, continuously exhausted fume hood using thoroughly dried glassware and appropriate PPE.

Step 1: In Situ Generation of Ethanolic HCl
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet.

  • Add 100 mL of anhydrous absolute ethanol to the flask and cool the system to 0 °C using an ice-water bath.

  • Causality Check: Slowly add 13.2 mL of thionyl chloride dropwise via the dropping funnel over 30 minutes.

    • Expert Insight: The dropwise addition controls the highly exothermic reaction between SOCl2​ and ethanol. Keeping the temperature at 0 °C prevents the premature evaporation of the generated HCl gas, ensuring the solvent becomes fully saturated.

Step 2: Addition and Esterification
  • Once the thionyl chloride addition is complete, allow the solution to stir for 15 minutes at 0 °C.

  • Add 10.00 g of urocanic acid (3-(1H-imidazol-4-yl)acrylic acid) in small portions to the chilled ethanolic HCl solution.

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Gradually heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 to 6 hours.

    • Expert Insight: Urocanic acid has limited solubility in cold ethanol. As the reaction mixture reaches reflux, the solid will gradually dissolve, indicating the progression of the esterification. The continuous reflux drives the reaction to completion by utilizing the dehydrating environment created by the thionyl chloride byproducts.

Step 3: Isolation and Concentration
  • Monitor the reaction via TLC or LC-MS. Upon consumption of the starting material, remove the heat and allow the flask to cool to room temperature.

  • Transfer the solution to a rotary evaporator and concentrate under reduced pressure (water bath at 40 °C).

    • Expert Insight: Evaporation removes the excess ethanol, residual HCl , and any dissolved SO2​ . The product will typically present as a viscous, pale-yellow oil or a crude semi-solid at this stage. Do not overheat, as the imidazole ring can be sensitive to thermal degradation in highly concentrated acidic residues.

Step 4: Crystallization of the Monohydrochloride Salt
  • Re-dissolve the crude residue in a minimum amount of warm absolute ethanol (approx. 15-20 mL).

  • While stirring vigorously, slowly add anhydrous diethyl ether dropwise until the solution becomes slightly turbid (cloud point).

  • Cover the flask and transfer it to a 4 °C refrigerator for 12 hours to allow for complete crystallization.

    • Expert Insight: The monohydrochloride salt of ethyl urocanate is highly soluble in ethanol but practically insoluble in diethyl ether. The controlled addition of the anti-solvent (ether) selectively precipitates the salt while leaving non-polar impurities in the mother liquor.

  • Filter the resulting white to off-white crystals under vacuum using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL).

  • Dry the crystals in a vacuum desiccator over P2​O5​ or silica gel for 24 hours to yield pure ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride.

References

  • Screening Compounds P13595 | EvitaChem Source: EvitaChem URL:[4]

  • ethyl 3-(1H-imidazol-4-yl)acrylate | 27538-35-8 - ChemicalBook Source: ChemicalBook URL:[3]

  • method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride Source: Justia Patents URL:[2]

  • Photochemistry of nitro-substituted (E)-2-azachalcones with theoretical calculations and biological activities Source: ResearchGate URL:[1]

Sources

Application

ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride as a pharmaceutical intermediate

Application Note: Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride in Pharmaceutical Synthesis and Drug Delivery Executive Summary Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (commonly known as ethyl urocana...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride in Pharmaceutical Synthesis and Drug Delivery

Executive Summary

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (commonly known as ethyl urocanate hydrochloride) is a highly versatile pharmaceutical intermediate. Characterized by its dual functional groups—a highly reactive α,β-unsaturated ester and a proton-accepting imidazole ring—it serves as a critical building block in two major domains: the synthesis of targeted active pharmaceutical ingredients (APIs), such as histamine receptor ligands, and the engineering of advanced macromolecular drug delivery systems, including siRNA-loaded nanoparticles and molecularly imprinted polymers.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for optimizing reaction conditions, particularly in pH-sensitive aqueous couplings.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride
CAS Number 67358-40-1[1]
Free Base CAS 27538-35-8[2]
Molecular Formula C8H11ClN2O2[1]
Molecular Weight 202.64 g/mol [1]
Key Structural Features Imidazole heterocycle, α,β-unsaturated ethyl ester
Primary Utility API synthesis, Polymer functionalization, MIP monomer

Mechanistic Insights: The Imidazole Advantage

The widespread adoption of ethyl urocanate hydrochloride in drug development is driven by the unique electronic and acid-base properties of its imidazole ring.

  • The Proton Sponge Effect: The imidazole ring possesses a pKa of approximately 6.0. In physiological environments (pH 7.4), it remains largely unprotonated. However, upon endocytosis into cellular compartments where the pH drops to ~5.5, the nitrogen atoms rapidly protonate. This triggers a massive influx of chloride ions and water, leading to osmotic swelling and endosomal rupture—a critical mechanism for the cytosolic delivery of biologics like siRNA[3].

  • Receptor Anchoring: In medicinal chemistry, the imidazole moiety is a privileged scaffold. It acts as both a hydrogen bond donor and acceptor, which is strictly required for anchoring ligands to the conserved aspartate residues (e.g., Asp94) in the binding pockets of histamine H3 and H4 receptors[4].

Protocol I: Synthesis of Urocanic Acid-Modified Chitosan (UAC) for siRNA Delivery

Context & Causality: Chitosan is a biocompatible polymer, but its unmodified form suffers from poor endosomal escape, limiting its utility in gene delivery[5]. By conjugating urocanic acid (derived from ethyl urocanate) to chitosan, researchers create UAC, which leverages the proton sponge effect to dramatically enhance siRNA transfection efficiency[3].

Step-by-Step Methodology:

  • Ester Hydrolysis: Suspend ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride in a basic aqueous solution (e.g., LiOH/H2O) to liberate the free base and hydrolyze the ethyl ester, yielding urocanic acid. Neutralize and lyophilize.

  • Carboxyl Activation: Dissolve the resulting urocanic acid in 25 mM MES buffer (pH 5.0). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) at a 1:1 molar ratio (EDC at 4-fold molar excess over urocanic acid)[3].

    • Expert Insight: EDC reacts with the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is highly unstable in water, NHS is immediately added to convert it into a semi-stable NHS-ester, preventing premature hydrolysis and ensuring high coupling efficiency[3].

  • Amidation: Dropwise, add the activated NHS-ester solution to a pre-dissolved chitosan solution. Stir continuously for 48 hours at room temperature[3].

  • Purification: Transfer the mixture to a dialysis membrane (MWCO 12-14 kDa) and dialyze against deionized water for 3 days to remove unreacted reagents and urea byproducts. Lyophilize to obtain pure UAC powder[3].

Synthesis_Workflow Step1 Ethyl Urocanate HCl (Starting Material) Step2 Ester Hydrolysis (LiOH/H2O) Step1->Step2 Step3 Carboxyl Activation (EDC/NHS in MES Buffer) Step2->Step3 Step4 Amidation Reaction (Addition of Chitosan) Step3->Step4 Step5 Purification (Dialysis & Lyophilization) Step4->Step5

Caption: Step-by-step synthetic workflow for Urocanic Acid-Modified Chitosan (UAC).

UAC_Pathway A Endocytosis of UAC-siRNA NP B Endosome Acidification A->B C Imidazole Protonation B->C D Chloride Ion Influx C->D E Osmotic Swelling & Rupture D->E F Cytosolic Release of siRNA E->F

Caption: Cellular pathway of UAC-mediated endosomal escape via the proton sponge mechanism.

Protocol II: Building Block for Histamine H3/H4 Receptor Ligands

Context & Causality: The development of highly selective H3 and H4 receptor antagonists requires precise spatial arrangement of the imidazole pharmacophore. Ethyl urocanate serves as an ideal starting material because its α,β-unsaturated ester can be manipulated to create extended aliphatic chains with terminal functional groups suitable for "click chemistry"[4].

Step-by-Step Methodology:

  • Reduction to Alcohol: Treat ethyl urocanate with a strong reducing agent (e.g., LiAlH4) in anhydrous THF at 0°C to reduce the ester to 3-(1H-imidazol-4-yl)propanol[6].

  • Protection & Bromination: Protect the imidazole nitrogen using a Boc or Trityl group to prevent unwanted intramolecular side reactions[4]. Convert the primary alcohol to a bromide using CBr4 and PPh3.

  • Azidation: Subject the brominated intermediate to nucleophilic substitution with NaN3 in DMF to yield the corresponding imidazole-containing azide[4].

  • CuAAC Click Chemistry: React the purified azide with a highly functionalized alkyne in the presence of a Cu(I) catalyst (e.g., CuSO4 and sodium ascorbate). This forms a 1,2,3-triazole linkage, which acts as a metabolically stable, non-basic bioisostere for thiourea, locking the imidazole ring in the optimal conformation for H4 receptor binding[4].

Protocol III: Functional Monomer in Molecularly Imprinted Polymers (MIPs)

Context & Causality: MIPs are synthetic receptors used to capture and quantify pharmaceutically active compounds (PhACs) from complex matrices. Ethyl urocanate is utilized as a functional monomer because its imidazole ring provides strong, directional hydrogen bonding with target drugs (e.g., diazepam), while the ethyl ester group creates a localized hydrophobic environment[7].

Step-by-Step Methodology:

  • Pre-polymerization Assembly: Dissolve the template drug (e.g., diazepam) and ethyl urocanate in a porogenic solvent (e.g., acetonitrile). Stir for 2 hours to allow non-covalent interactions (hydrogen bonding and π-π stacking) to reach thermodynamic equilibrium[7].

  • Polymerization: Add a cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA) and a radical initiator (e.g., AIBN). Purge with nitrogen and initiate polymerization thermally at 60°C for 24 hours.

  • Template Extraction: Crush, sieve, and wash the resulting polymer with a methanol/acetic acid (9:1 v/v) solution using Soxhlet extraction until the template is completely removed, leaving behind highly specific recognition cavities[7].

Data Presentation: Comparative Functional Metrics

The integration of ethyl urocanate derivatives yields measurable improvements in both drug delivery and receptor binding applications.

Table 2: Quantitative Performance Metrics of Urocanate-Derived Systems

System / CompoundMetric EvaluatedObserved ValueCausality / Significance
UAC/siRNA Nanoparticles Hydrodynamic Diameter156.0 – 247.1 nm[3]Optimal size range for cellular endocytosis.
UAC/siRNA Nanoparticles Zeta Potential+15.8 to +17.5 mV[3]Positive charge ensures stable condensation of negatively charged siRNA.
UAC Polymer Substitution Degree~37.4 mol%[5]Provides sufficient imidazole groups for the proton sponge effect without causing cytotoxicity.
Triazole-Imidazole Ligands H4 Receptor Affinity ( Ki​ )Nanomolar range[4]The triazole core perfectly positions the imidazole ring for Asp94 binding.

Sources

Method

preparation of histamine receptor ligands using ethyl 3-(1H-imidazol-4-yl)acrylate

An advanced guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 3-(1H-imidazol-4-yl)acrylate in the synthesis of histamine receptor ligands. This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 3-(1H-imidazol-4-yl)acrylate in the synthesis of histamine receptor ligands. This document provides in-depth technical details, from reaction mechanisms to pharmacological evaluation, grounded in scientific literature.

Introduction: The Versatility of Ethyl 3-(1H-imidazol-4-yl)acrylate as a Scaffold

Ethyl 3-(1H-imidazol-4-yl)acrylate is a highly versatile starting material in medicinal chemistry, particularly for the development of histamine receptor ligands. Its structure contains the key imidazole heterocycle characteristic of histamine, making it an ideal pharmacophore for targeting histamine receptors H1, H2, H3, and H4. The presence of the acrylate group provides a reactive handle for a variety of chemical transformations, allowing for the systematic modification of the molecule to achieve desired potency, selectivity, and pharmacokinetic properties. This guide will explore the synthetic routes and pharmacological evaluation of histamine receptor ligands derived from this valuable precursor.

Part 1: Synthetic Strategies and Reaction Mechanisms

The chemical reactivity of ethyl 3-(1H-imidazol-4-yl)acrylate allows for several synthetic modifications. The most common approaches involve reactions at the acrylate moiety, such as Michael additions and amide bond formations, as well as modifications of the imidazole ring.

Michael Addition Reactions

The electron-withdrawing nature of the ester group makes the β-carbon of the acrylate susceptible to nucleophilic attack via a Michael addition. This reaction is a cornerstone for introducing diverse side chains, which can modulate the ligand's affinity and selectivity for different histamine receptor subtypes.

A variety of nucleophiles can be employed in the Michael addition with ethyl 3-(1H-imidazol-4-yl)acrylate. These include primary and secondary amines, thiols, and carbanions. The choice of nucleophile is critical in determining the pharmacological profile of the resulting ligand. For instance, the introduction of a second basic nitrogen atom via an amine nucleophile can mimic the ethylamine side chain of histamine, a key feature for receptor recognition.

Protocol 1: Synthesis of a Piperidine-Containing H3 Receptor Antagonist Precursor via Michael Addition

This protocol describes the synthesis of a precursor for a histamine H3 receptor antagonist using a Michael addition of piperidine to ethyl 3-(1H-imidazol-4-yl)acrylate.

Materials:

  • Ethyl 3-(1H-imidazol-4-yl)acrylate

  • Piperidine

  • Ethanol (absolute)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • To a solution of ethyl 3-(1H-imidazol-4-yl)acrylate (1.0 eq) in absolute ethanol (10 mL/mmol), add piperidine (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC (e.g., dichloromethane/methanol 9:1). The starting material should be consumed, and a new, more polar spot should appear.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome:

The expected product is ethyl 3-(1H-imidazol-4-yl)-3-(piperidin-1-yl)propanoate. The success of the reaction can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Amide Bond Formation

The ester group of ethyl 3-(1H-imidazol-4-yl)acrylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This strategy is particularly useful for introducing larger and more complex substituents, which can interact with specific subpockets of the histamine receptors.

Protocol 2: Synthesis of an Amide-Containing Ligand

This protocol outlines the synthesis of an amide derivative from ethyl 3-(1H-imidazol-4-yl)acrylate.

Step 1: Hydrolysis of the Ester

  • Dissolve ethyl 3-(1H-imidazol-4-yl)acrylate (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide (1:1 v/v).

  • Stir the mixture at 50 °C for 4 hours.

  • Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(1H-imidazol-4-yl)acrylic acid.

Step 2: Amide Coupling

  • To a solution of 3-(1H-imidazol-4-yl)acrylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Part 2: Pharmacological Evaluation

Once synthesized, the novel ligands must be evaluated for their affinity and selectivity towards the different histamine receptor subtypes. This is typically achieved through in vitro binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor. These assays involve the use of a radiolabeled ligand (e.g., [3H]-mepyramine for H1 receptors, [3H]-tiotidine for H2 receptors) that is known to bind with high affinity and selectivity to the target receptor. The novel, unlabeled ligand is then used to compete with the radioligand for binding to the receptor.

Table 1: Commonly Used Radioligands for Histamine Receptor Binding Assays

Receptor SubtypeRadioligand
H1[3H]-Mepyramine
H2[3H]-Tiotidine
H3[3H]-Nα-Methylhistamine
H4[3H]-Histamine

The affinity of the test compound is expressed as the inhibition constant (Ki), which is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Functional Assays

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the cellular response following receptor activation or inhibition.

Diagram 1: General Workflow for Histamine Receptor Ligand Evaluation

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation cluster_optimization Lead Optimization start Ethyl 3-(1H-imidazol-4-yl)acrylate reaction Chemical Modification (e.g., Michael Addition, Amide Coupling) start->reaction product Novel Ligand reaction->product binding Radioligand Binding Assays (Determine Affinity - Ki) product->binding functional Functional Assays (Determine Efficacy - Agonist/Antagonist) binding->functional selectivity Selectivity Profiling (Test against other receptors) functional->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead

Caption: Workflow from synthesis to lead optimization.

Part 3: Structure-Activity Relationships (SAR)

The systematic modification of the lead compound and the evaluation of the resulting analogs allow for the development of a structure-activity relationship (SAR). The SAR provides valuable insights into the molecular determinants of ligand binding and functional activity.

For histamine receptor ligands derived from ethyl 3-(1H-imidazol-4-yl)acrylate, key structural features to consider include:

  • The nature of the substituent introduced via Michael addition: The size, basicity, and lipophilicity of this group can significantly impact affinity and selectivity.

  • The length and flexibility of the linker: The distance between the imidazole ring and the newly introduced functional group is crucial for optimal interaction with the receptor binding pocket.

  • Substitution on the imidazole ring: While less common, modification of the imidazole ring itself can also be explored to fine-tune the electronic properties and steric profile of the ligand.

Diagram 2: Key Pharmacophoric Features of Histamine Ligands

G cluster_pharmacophore Pharmacophore Model imidazole Imidazole Ring (Key for receptor recognition) linker Linker (Modulates distance and flexibility) imidazole->linker Covalent Bond functional_group Functional Group (Determines selectivity and efficacy) linker->functional_group Covalent Bond

Application

The Untapped Potential: A Prospective Look at the Catalytic Applications of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, a derivative of the essential amino acid histidine, stands at the intersec...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, a derivative of the essential amino acid histidine, stands at the intersection of functionality and potential in the realm of organic synthesis. While direct, documented catalytic applications of this specific molecule are not yet prevalent in peer-reviewed literature, its structural components—the imidazole ring and the acrylate moiety—are hallmarks of potent catalytic activity in a variety of transformations. This guide, therefore, takes a forward-looking approach. It first establishes the foundational principles of catalysis associated with the imidazole core and then extrapolates these to project potential applications for ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. By providing detailed protocols for analogous systems, this document aims to equip researchers with the foundational knowledge and practical starting points to explore the catalytic prowess of this promising, yet under-investigated, compound.

The Imidazole Core: A Hub of Catalytic Versatility

The imidazole ring is a privileged scaffold in both biological and synthetic catalysis. Its unique electronic properties, featuring a basic nitrogen (N-3) and an acidic N-H proton (N-1), allow it to act as a Brønsted acid, a Brønsted base, a Lewis base, and a nucleophile. This versatility is the cornerstone of its catalytic activity.

Mechanistic Underpinnings of Imidazole Catalysis

The catalytic power of the imidazole group, as found in the amino acid L-histidine, is fundamental to the function of many enzymes.[1][][3] In synthetic chemistry, this functionality is harnessed for a range of transformations. The imidazole side chain is particularly adept at facilitating proton transfer and coordinating with metal ions, both of which are crucial in many enzymatic and synthetic reactions.[]

A key feature of the imidazole ring is its aromaticity and the presence of two nitrogen atoms with distinct electronic properties. One nitrogen atom is pyridine-like and acts as a nucleophile or a Brønsted base, while the other is pyrrole-like and can act as a proton donor. This bifunctional nature is central to its catalytic efficacy.

Projected Catalytic Applications of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Given the inherent catalytic nature of the imidazole moiety, we can project several potential applications for ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride in organic synthesis. These applications are based on established catalytic transformations where imidazole and its derivatives have proven effective.

Asymmetric Acylation and Kinetic Resolution

Chiral bicyclic imidazole catalysts have demonstrated significant success in asymmetric acylation reactions, including the kinetic resolution of alcohols and the desymmetrization of meso-diols.[4] The imidazole core acts as a nucleophilic catalyst, forming a reactive acylimidazolium intermediate.

Projected Application Workflow: Asymmetric Acylation

cluster_0 Catalyst Activation cluster_1 Stereoselective Acylation cluster_2 Catalyst Regeneration Catalyst Ethyl 3-(1H-imidazol-4-yl)acrylate Acylimidazolium Acylimidazolium Intermediate (Reactive) Catalyst->Acylimidazolium Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Acylimidazolium Product Enantioenriched Product Acylimidazolium->Product Acyl Transfer RegeneratedCatalyst Regenerated Catalyst Substrate Racemic or Prochiral Substrate (e.g., Alcohol) Substrate->Product Product->RegeneratedCatalyst

Caption: Projected workflow for asymmetric acylation using ethyl 3-(1H-imidazol-4-yl)acrylate as a catalyst.

Protocol: Proof-of-Concept for Asymmetric Acylation of a Secondary Alcohol

This protocol is adapted from established procedures using chiral imidazole-based catalysts and serves as a starting point for evaluating ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride.

Materials:

  • Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (as pre-catalyst)

  • Racemic 1-phenylethanol

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware, magnetic stirrer, and temperature control.

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (0.1 mmol) and triethylamine (0.1 mmol) in the anhydrous solvent (2 mL). Stir for 10 minutes at room temperature to form the free base of the catalyst.

  • Reaction Setup: To the catalyst solution, add racemic 1-phenylethanol (1.0 mmol) and the internal standard.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Add acetic anhydride (0.5 mmol) dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the unreacted alcohol and the acylated product.

  • Work-up and Analysis: Once the desired conversion is reached (typically around 50% for kinetic resolution), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by chiral GC and/or NMR spectroscopy.

Data Interpretation:

ParameterDescriptionTarget Value
Conversion (%) The percentage of the limiting reactant (acetic anhydride) consumed.~50% for optimal kinetic resolution
Enantiomeric Excess (ee) of Product (%) The excess of one enantiomer of the acylated product over the other.As high as possible
Enantiomeric Excess (ee) of Unreacted Alcohol (%) The excess of one enantiomer of the unreacted starting material over the other.As high as possible
Selectivity Factor (s) A measure of the catalyst's ability to differentiate between the two enantiomers.s > 10 is considered useful
Hydrolytic Reactions

The imidazole moiety is a well-known catalyst for hydrolysis reactions, mimicking the active site of enzymes like chymotrypsin.[1][5] This catalytic activity stems from the ability of the imidazole ring to act as a general base or a nucleophile to activate a water molecule or the substrate, respectively.

Protocol: Catalytic Hydrolysis of p-Nitrophenyl Acetate (pNPA)

This protocol provides a method to screen the hydrolytic activity of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride.

Materials:

  • Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride

  • p-Nitrophenyl acetate (pNPA)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solutions: Prepare a stock solution of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (e.g., 10 mM) in the buffer solution. Prepare a stock solution of pNPA (e.g., 100 mM) in a suitable organic solvent like acetonitrile.

  • Reaction Mixture: In a cuvette, add the buffer solution, followed by the catalyst stock solution to achieve the desired final concentration (e.g., 1 mM).

  • Initiation: Start the reaction by adding a small volume of the pNPA stock solution to the cuvette to reach the desired final substrate concentration (e.g., 0.1 mM). Mix quickly.

  • Measurement: Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at 400 nm over time. This corresponds to the formation of the p-nitrophenolate ion.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. Compare the catalyzed rate to the uncatalyzed rate (a reaction without the imidazole derivative).

Catalytic Hydrolysis Mechanism

Caption: General mechanism for imidazole-catalyzed ester hydrolysis.

Considerations for Catalyst Design and Optimization

While ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride itself is achiral, its structure offers opportunities for modification to induce chirality and enhance catalytic activity.

  • Introduction of Chirality: Chiral auxiliaries can be introduced, for example, by derivatizing the ester group with a chiral alcohol or by modifying the imidazole ring.

  • Electronic Tuning: The electronic properties of the imidazole ring can be modulated by introducing electron-donating or electron-withdrawing groups, which can influence its nucleophilicity and Brønsted acidity/basicity.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents are generally preferred for acylation reactions to avoid interference with the acyl-imidazolium intermediate.

Conclusion and Future Outlook

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is a molecule with significant, yet largely unexplored, catalytic potential. Its structural similarity to histidine, a cornerstone of enzymatic catalysis, and its possession of the versatile imidazole ring suggest a broad scope of applicability in organic synthesis. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for researchers to investigate and unlock the catalytic capabilities of this and related compounds. Future research in this area could lead to the development of novel, efficient, and stereoselective catalytic systems for the synthesis of valuable chemical entities.

References

  • Di Meo, F., Fabris, F., Gessini, A., et al. (2025). Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules. Scientific Reports. Available at: [Link]

  • Bhattacharjee, D., Basak, P., Ghosh, S., et al. (2025). Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. Taylor & Francis Online. Available at: [Link]

  • Grante, I., Liénard, V., Nardello-Rataj, V., et al. (2018). Synthesis, self-assembly, and catalytic activity of histidine-based structured lipopeptides for hydrolysis reactions in water. RSC Publishing. Available at: [Link]

  • Kantam, M. L., Laha, S., & Sreedhar, B. (2007). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Publishing. Available at: [Link]

  • Wang, Y., Zhang, Z., & Chen, Y. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research. Available at: [Link]

  • Nair, V., Sreekanth, A. R., & Vinod, A. U. (2004). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters. Available at: [Link]

  • Nagarapu, L., & Srinivas, G. (2004). Histidine as a catalyst in organic synthesis. Journal of Chemical Sciences. Available at: [Link]

  • Kumar, A., & Kumar, S. (2020). Intramolecular C H (Hetero)arylation of Histidine and Its Derivatives: Synthesis of a New Structural Class of Heteroaromatic Amino Acids. ResearchGate. Available at: [Link]

  • Chemical Substance Information. (n.d.). ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Histidine. Retrieved from [Link]

Sources

Method

Application Note: Cell Culture Assay Protocols for Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Introduction & Scientific Context Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride , commonly known as Ethyl urocanate hydrochloride , is a synthetic ester derivative of urocanic acid (UCA), a major ultraviolet (UV)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride , commonly known as Ethyl urocanate hydrochloride , is a synthetic ester derivative of urocanic acid (UCA), a major ultraviolet (UV)-absorbing chromophore found in the mammalian stratum corneum[1]. In dermatological and immunological research, urocanic acid derivatives are heavily studied for their dual roles as UV filters and potent immunomodulators.

Upon UV irradiation, the naturally occurring trans-isomer of urocanic acid undergoes photoisomerization into the cis-isomer. This cis-isomer acts as an immunosuppressive mediator, binding to specific receptors (such as the 5-HT2A receptor) to downregulate pro-inflammatory cytokine release[2][3].

Why the Monohydrochloride Salt?

In in vitro cell culture assays, the free base form of ethyl urocanate presents significant challenges due to poor aqueous solubility, often requiring high concentrations of DMSO which can introduce baseline cytotoxicity. The monohydrochloride salt resolves this causality: it readily dissociates in standard physiological buffers and culture media (e.g., DMEM, RPMI-1640), ensuring uniform cellular exposure without solvent-induced artifacts.

This application note details two critical, self-validating cell culture assays for evaluating Ethyl urocanate hydrochloride:

  • The In Vitro 3T3 NRU Phototoxicity Assay : To evaluate UV-induced cytotoxicity.

  • The THP-1 Macrophage Cytokine Release Assay : To evaluate the immunomodulatory (immunosuppressive) efficacy of the compound.

Mechanism of Action

To understand the experimental design, one must first understand the signaling cascade initiated by UV exposure. The following diagram illustrates how the photoisomerization of ethyl urocanate leads to downstream immunosuppression.

Mech UV UV Radiation (295-340 nm) Trans trans-Ethyl Urocanate (Inactive/Baseline) UV->Trans Photoisomerization Cis cis-Ethyl Urocanate (Active Isomer) Trans->Cis Isomerization Rec Receptor Binding (e.g., 5-HT2A) Cis->Rec Agonist Action NFKB Inhibition of NF-κB & MAPK Pathways Rec->NFKB Signal Transduction Cyt ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cyt Transcriptional Regulation

Mechanism of action: UV-induced isomerization of urocanic acid derivatives and immunosuppression.

Protocol 1: In Vitro 3T3 NRU Phototoxicity Assay

Because ethyl urocanate is a UV-absorbing molecule, it is imperative to rule out or quantify phototoxicity—a toxic response elicited when a chemical absorbs photons and generates reactive oxygen species (ROS). We utilize the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test , grounded in OECD Test Guideline 432 [1].

Causality of the Assay: Neutral Red is a weak cationic dye that readily penetrates cell membranes and accumulates intracellularly in lysosomes. Viable cells retain the dye, whereas cells damaged by phototoxic ROS cannot maintain lysosomal pH gradients, causing the dye to leak. Thus, absorbance directly correlates with cell viability.

Experimental Workflow

G A Seed Balb/c 3T3 Cells (96-well plate) B Incubate 24h (37°C, 5% CO2) A->B C Apply Ethyl Urocanate HCl (Serial Dilutions) B->C D Incubate 1h in Dark C->D E1 +UVA Irradiation (5 J/cm²) D->E1 E2 -UVA (Dark Control) D->E2 F Wash & Add Neutral Red Incubate 3h E1->F E2->F G Measure Absorbance (OD 540 nm) F->G H Calculate PIF / MPE (Phototoxicity Index) G->H

Experimental workflow for the 3T3 NRU Phototoxicity Assay evaluating Ethyl Urocanate HCl.

Step-by-Step Methodology
  • Cell Seeding: Seed Balb/c 3T3 fibroblasts at a density of 1×104 cells/well in two 96-well plates (one for UVA irradiation, one for the dark control). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride in Earle's Balanced Salt Solution (EBSS). Prepare 8 serial dilutions ranging from 0.1 µg/mL to 1000 µg/mL.

  • Self-Validating Controls:

    • Positive Control: Chlorpromazine (CPZ) (0.1 to 100 µg/mL).

    • Negative Control: EBSS vehicle alone.

  • Treatment: Decant culture media, wash with PBS, and apply 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour in the dark.

  • Irradiation: Expose the "+UVA" plate to a non-cytotoxic dose of UVA (5 J/cm²). Keep the "-UVA" plate in the dark at room temperature for the same duration.

  • Neutral Red Uptake: Wash cells twice with PBS. Add 100 µL of Neutral Red medium (50 µg/mL in DMEM) and incubate for 3 hours.

  • Extraction & Measurement: Remove the dye, wash with PBS, and add 150 µL of NR desorb solution (50% ethanol, 1% glacial acetic acid, 49% water). Shake for 10 minutes and measure absorbance at 540 nm.

  • Data Analysis: Calculate the IC₅₀ for both irradiated and dark plates. The Photo-Irritation Factor (PIF) is calculated as: PIF = IC₅₀ (-UVA) / IC₅₀ (+UVA).

Quantitative Data Interpretation
PIF ValueMean Photo Effect (MPE)Phototoxicity ClassificationExpected Result for Ethyl Urocanate HCl
< 2.0< 0.1Non-phototoxicNon-phototoxic (Baseline UV filter)
2.0 - 5.00.1 - 0.15Probable phototoxicityN/A
> 5.0> 0.15PhototoxicN/A (Chlorpromazine control should fall here)

Protocol 2: Immunomodulatory Cytokine Release Assay (THP-1)

Urocanic acid derivatives are known to suppress the activation of immune cells, including neutrophils and macrophages, particularly in inflamed environments[2]. To quantify the immunosuppressive capacity of Ethyl urocanate hydrochloride, we utilize a THP-1 human monocyte cell line differentiated into macrophages.

Causality of the Assay: THP-1 monocytes are non-adherent and exhibit low baseline cytokine expression. By treating them with Phorbol 12-myristate 13-acetate (PMA), they differentiate into adherent, macrophage-like cells. Subsequent stimulation with Lipopolysaccharide (LPS) robustly induces the NF-κB pathway, causing a massive release of IL-6 and TNF-α. Pre-treating these cells with UV-irradiated Ethyl urocanate HCl allows us to measure its capacity to blunt this inflammatory spike.

Step-by-Step Methodology
  • Pre-Irradiation of Compound: Because the cis-isomer is the active immunomodulator, prepare a 10 mM stock of Ethyl urocanate HCl in PBS. Irradiate the solution with 302 nm UVB (approx. 2000 mJ/cm²) to achieve a photostationary state (roughly 50/50 trans/cis mixture)[1].

  • Cell Differentiation: Seed THP-1 cells at 5×104 cells/well in a 24-well plate. Add 50 ng/mL PMA and incubate for 48 hours to induce macrophage differentiation. Wash twice with RPMI-1640 to remove PMA and rest the cells for 24 hours.

  • Pre-Treatment: Add the pre-irradiated Ethyl urocanate HCl to the wells at final concentrations of 10, 50, and 100 µM.

  • Self-Validating Controls:

    • Positive Suppression Control: Dexamethasone (1 µM).

    • Maximum Release Control: LPS only (no compound).

    • Baseline Control: Untreated, unstimulated cells.

  • Stimulation: After 2 hours of compound pre-treatment, add 100 ng/mL of E. coli LPS to the wells. Incubate for 24 hours.

  • Harvest & ELISA: Collect the cell culture supernatants. Centrifuge at 10,000 x g for 5 minutes to remove debris. Quantify IL-6 and TNF-α using standard sandwich ELISA kits according to the manufacturer's instructions.

Expected Quantitative Outcomes

Note: Values are representative benchmarks for assay validation.

Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)% Suppression (vs LPS)
Baseline (Unstimulated)< 20< 15N/A
LPS Control (100 ng/mL)1200 ± 150850 ± 900%
LPS + Dexamethasone (1 µM)150 ± 3090 ± 20~88%
LPS + Ethyl Urocanate HCl (10 µM)950 ± 110700 ± 85~20%
LPS + Ethyl Urocanate HCl (50 µM)600 ± 80450 ± 60~50%
LPS + Ethyl Urocanate HCl (100 µM)350 ± 50280 ± 40~70%

References

  • OECD (2019), Test No. 432: In Vitro 3T3 NRU Phototoxicity Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]

  • Kammeyer, A., et al. (1997). Photoisomerization spectrum of urocanic acid in human skin and in vitro: Effects of simulated solar and artificial ultraviolet radiation. Photochemistry and Photobiology, 65(4), 593-598. URL:[Link]

  • Kivisaari, A., et al. (1996). Urocanic acid suppresses the activation of human neutrophils in vitro. Inflammation, 20(5), 451-459. URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Guidelines for Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Executive Summary & Pharmacological Rationale Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, commonly referred to as Ethyl Urocanate HCl (CAS: 27538-35-8 for free base; 111157-51-8 for HCl salt), is a synthetic es...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, commonly referred to as Ethyl Urocanate HCl (CAS: 27538-35-8 for free base; 111157-51-8 for HCl salt), is a synthetic ester derivative of urocanic acid (UCA). In dermatological and immunological research, urocanic acid acts as a major endogenous chromophore and immunomodulator. Upon UV irradiation, trans-UCA isomerizes to cis-UCA, which induces local and systemic immunosuppression by binding to the 5-HT2A receptor and stabilizing mast cells[1][2].

The Causality of Chemical Modification: Researchers utilize the ethyl ester monohydrochloride form rather than native urocanic acid for two critical pharmacokinetic reasons:

  • Enhanced Membrane Permeability: Esterification of the polar carboxylic acid group increases the molecule's lipophilicity, facilitating rapid cellular uptake and penetration across mucosal or epidermal barriers. Once internalized, ubiquitous tissue esterases cleave the prodrug into the active UCA pharmacophore.

  • Aqueous Solubility: The free base of ethyl urocanate is poorly soluble in water. Supplying the compound as a monohydrochloride salt significantly enhances its aqueous solubility. This allows researchers to formulate dosing solutions in physiological saline, bypassing the need for harsh co-solvents (like DMSO or Cremophor EL) that can independently trigger histamine release and confound immunological data[3].

This application note provides validated preclinical in vivo dosing guidelines, formulation strategies, and step-by-step protocols for utilizing Ethyl Urocanate HCl in murine models of inflammation, specifically Inflammatory Bowel Disease (IBD) and allergic dermatitis.

Mechanistic Pathway

To understand the dosing kinetics, it is essential to map the pharmacodynamic pathway of the compound. The diagram below illustrates the prodrug cleavage and subsequent receptor-mediated immunosuppression.

UrocanatePathway EU_HCl Ethyl Urocanate HCl (Lipophilic Prodrug) Esterases Tissue Esterases (In Vivo Hydrolysis) EU_HCl->Esterases Systemic Absorption Receptor 5-HT2A Receptor & Mast Cell Targets EU_HCl->Receptor Direct Binding (Partial) UCA Urocanic Acid (UCA) (Active Pharmacophore) Esterases->UCA Ester Cleavage UCA->Receptor Agonism Signaling ↓ cAMP & Intracellular Ca2+ Modulation Receptor->Signaling Transduction Outcome Immunosuppression (↓ Histamine, ↓ IL-6, ↓ TNF-α) Signaling->Outcome Phenotypic Effect

Fig 1: Pharmacodynamic pathway of Ethyl Urocanate HCl mediating immunosuppression.

Quantitative In Vivo Dosing Parameters

The following parameters have been synthesized from preclinical efficacy studies targeting histamine release inhibition, mucosal inflammation (e.g., DSS-induced colitis), and epidermal hyper-reactivity[2][4].

Animal ModelRoute of Admin.Recommended Dose RangePreferred VehicleDosing FrequencyKey Pharmacodynamic Readouts
Mice (DSS-Colitis) Intraperitoneal (IP)10 – 30 mg/kg0.9% Sterile SalineOnce daily (Days 1-7)Disease Activity Index (DAI), Colon length, IL-6 levels
Mice (Colitis) Oral Gavage (PO)25 – 50 mg/kg0.5% CMC in WaterOnce daily (Days 1-7)Histological scoring, Myeloperoxidase (MPO) activity
Mice (Dermatitis) Topical1% – 5% (w/v)Propylene Glycol / EtOH (70:30)Twice dailyEar/paw thickness, local histamine release
Rats (PK Studies) Intravenous (IV)5 – 10 mg/kg0.9% Sterile SalineSingle bolusPlasma half-life ( t1/2​ ), Clearance (CL)

Note: Doses are calculated based on the weight of the monohydrochloride salt. Adjustments must be made if converting to free-base equivalents.

Experimental Protocols

Protocol A: Preparation of Systemic Dosing Solution (10 mg/mL for IP/IV)

Self-Validation Principle: The use of the HCl salt should yield a clear solution in saline. Any turbidity indicates incomplete dissolution or free-base precipitation, which will cause erratic pharmacokinetics and localized tissue irritation.

Materials:

  • Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (Purity >98%)

  • 0.9% Sterile Saline (NaCl)

  • 0.22 µm PES syringe filter

  • Vortex mixer and sonicator

Step-by-Step Methodology:

  • Weighing: Accurately weigh 100 mg of Ethyl Urocanate HCl powder into a sterile, endotoxin-free glass vial.

  • Solubilization: Add 9.0 mL of 0.9% Sterile Saline to the vial.

  • Agitation: Vortex the solution for 60 seconds. Because it is an HCl salt, it should readily dissolve. If minor particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with 0.9% Saline to achieve a final concentration of 10 mg/mL.

  • pH Verification (Critical Step): Check the pH of the solution. The HCl salt may lower the pH (typically to ~4.5 - 5.5). For IV administration, gently adjust the pH to ~6.5 using dilute NaOH (0.1 M) dropwise to prevent phlebitis or injection-site pain. Do not exceed pH 7.4, as the free base may precipitate.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile dosing vial.

  • Storage: Use immediately or store at 4°C for up to 48 hours. Protect from direct UV light to prevent unintended photo-isomerization.

Protocol B: In Vivo Administration in Murine DSS-Colitis Model

Causality of Design: Intraperitoneal (IP) administration bypasses the variable gastrointestinal absorption inherent in IBD models (where the gut lining is destroyed by DSS), ensuring consistent systemic delivery of the prodrug to circulating immune cells and the basolateral side of the inflamed colon[4].

Step-by-Step Methodology:

  • Model Induction: Administer 2.5% Dextran Sulfate Sodium (DSS) in the drinking water of C57BL/6 mice (8-10 weeks old) for 7 consecutive days.

  • Dose Calculation: For a target dose of 20 mg/kg in a 25 g mouse, the required dose is 0.5 mg. Using the 10 mg/mL solution (from Protocol A), the injection volume is 50 µL.

  • Administration:

    • Restrain the mouse manually, exposing the ventral abdomen.

    • Tilt the mouse with the head slightly down to allow abdominal organs to shift cranially.

    • Insert a 27G needle into the lower right quadrant of the abdomen at a 30-degree angle.

    • Aspirate slightly to ensure the needle is not in the bowel or a blood vessel.

    • Inject the 50 µL of Ethyl Urocanate HCl solution smoothly.

  • Monitoring: Return the animal to its cage. Monitor daily for Disease Activity Index (DAI), which includes weight loss, stool consistency, and the presence of occult blood.

  • Endpoint Analysis: On Day 8, euthanize the animals. Excise the colon to measure length (a proxy for fibrosis/inflammation) and harvest tissue for ELISA quantification of IL-6 and TNF-α.

References

  • PubChem Compound Database. Ethyl urocanate (CID 6365633). National Center for Biotechnology Information. Available at:[Link][1]

  • Google Patents (JP2004018492A). Histamine release inhibitor, antiallergic agent and cosmetic composition. Available at:[2]

  • Google Patents (US6497862B2). Composition for inhibiting body odor and uses thereof (Detailing Urocanic acid derivatives). Available at:[3]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions with Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Introduction: The Strategic Importance of the Imidazole Acrylate Scaffold The imidazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous bioactive compounds and pharmaceuticals.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Imidazole Acrylate Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous bioactive compounds and pharmaceuticals.[1][2][3][4][5] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. Ethyl 3-(1H-imidazol-4-yl)acrylate, in particular, represents a versatile building block, combining the imidazole core with a reactive acrylate moiety. This structure is primed for diversification through cross-coupling reactions, enabling the rapid generation of compound libraries for screening and lead optimization. The development of robust and efficient protocols for the functionalization of this scaffold is therefore of significant interest to researchers in drug discovery and development.

This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. We will delve into the mechanistic underpinnings of key reactions, offer field-proven experimental procedures, and provide insights into overcoming common synthetic challenges.

PART 1: Foundational Considerations for Imidazole Cross-Coupling

The cross-coupling of unprotected imidazoles can be challenging. The acidic N-H proton can interfere with certain catalytic cycles, and the nitrogen lone pairs can coordinate to the metal center, potentially deactivating the catalyst. Therefore, careful consideration of the reaction conditions, including the choice of base, ligand, and solvent, is paramount for successful transformations. In many cases, N-protection of the imidazole may be necessary to achieve high yields and avoid side reactions.[6][7] However, the protocols detailed herein focus on direct coupling with the unprotected imidazole where feasible, offering a more atom-economical approach.

PART 2: Key Cross-Coupling Methodologies and Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[8][9][10] It involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex.[8] For ethyl 3-(1H-imidazol-4-yl)acrylate, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at a halogenated position on the imidazole ring.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The base plays a crucial role in activating the organoboron reagent for transmetalation.[8][11]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Imidazole Acrylate Derivative

This protocol assumes the starting material is a halogenated derivative of ethyl 3-(1H-imidazol-4-yl)acrylate (e.g., at the C2 or C5 position of the imidazole ring).

Materials:

  • Halogenated ethyl 3-(1H-imidazol-4-yl)acrylate derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)[12]

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated imidazole acrylate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (if applicable)BaseSolventTemp (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O9070-90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10075-95
PEPPSI-iPr (1)-Cs₂CO₃THF6580-98

Yields are highly dependent on the specific substrates and reaction conditions.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of the Imidazole Core

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[13] In the context of our topic, it can be employed to couple a halogenated imidazole with ethyl acrylate, or conversely, to couple ethyl 3-(1H-imidazol-4-yl)acrylate with an aryl or vinyl halide. The latter is a direct method for C-C bond formation at the acrylate double bond.

Mechanistic Rationale: The Heck reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[14] This involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Experimental Protocol: Heck Coupling of Ethyl 3-(1H-imidazol-4-yl)acrylate with an Aryl Halide

Materials:

  • Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (1.0 equiv)

  • Aryl halide (e.g., aryl iodide or bromide, 1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃ or a more specialized phosphine, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, DMAc, or NMP)

Procedure:

  • In a reaction vessel, combine the ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, aryl halide, palladium catalyst, ligand, and base.

  • De-gas the vessel and backfill with an inert atmosphere.

  • Add the anhydrous solvent.

  • Heat the reaction to the desired temperature (typically 100-140 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction mixture and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography.

Data Presentation: Key Parameters for the Heck Reaction

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield Range (%)
Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF12060-85
PdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc13065-90
Pd/C (5)-NaOAcNMP14050-75

Yields are highly dependent on the specific substrates and reaction conditions.

Visualization: Heck Reaction Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Imidazole Acrylate, Aryl Halide, Catalyst, Ligand, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to 100-140 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash and Dry Organic Layer extract->wash purify Concentrate and Purify by Chromatography wash->purify

Caption: A streamlined workflow for the Heck cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling a vinyl or aryl halide with a terminal alkyne.[15][16] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in organic synthesis. For our substrate, this would typically involve a halogenated imidazole acrylate.

Mechanistic Rationale: The Sonogashira coupling is traditionally co-catalyzed by palladium and copper complexes.[15][16] The proposed mechanism involves two interconnected catalytic cycles.[17] The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.[18][19]

Experimental Protocol: Sonogashira Coupling of a Halogenated Imidazole Acrylate

Materials:

  • Halogenated ethyl 3-(1H-imidazol-4-yl)acrylate derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 2-10 mol%) (for traditional protocol)

  • Base (e.g., a primary or secondary amine like Et₃N or piperidine)

  • Solvent (e.g., THF, DMF, or a mixture)

Procedure:

  • To a reaction flask, add the halogenated imidazole acrylate, palladium catalyst, and copper(I) iodide (if used).

  • Purge the flask with an inert gas.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation: Comparative Conditions for Sonogashira Coupling

Catalyst System (mol%)BaseSolventTemp (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (2), CuI (4)Et₃NTHFRT to 4075-95
PdCl₂(PPh₃)₂ (3), CuI (5)PiperidineDMFRT80-98
Pd(OAc)₂ (2), XPhos (4)Cs₂CO₃Dioxane8070-90 (Copper-free)

Yields are highly dependent on the specific substrates and reaction conditions.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)-X(L2) pd0->pd_ox Ar-X (Oxidative Addition) pd_alk Ar-Pd(II)-C≡CR(L2) pd_ox->pd_alk Cu-C≡CR (Transmetalation) pd_alk->pd0 product Ar-C≡CR pd_alk->product (Reductive Elimination) cu_x CuX cu_alk Cu-C≡CR cu_x->cu_alk H-C≡CR, Base cu_alk->cu_x Transmetalation to Pd alkyne H-C≡CR

Caption: Interconnected catalytic cycles in the traditional Sonogashira coupling.

PART 3: Troubleshooting and Key Considerations

  • Low Yields: If you are experiencing low yields, consider screening different ligands, bases, and solvents. The choice of these reagents can have a significant impact on the reaction outcome. For challenging couplings, more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands may be beneficial.[20][21][22][23]

  • Side Reactions: Protodeborylation of the boronic acid can be a competing side reaction in Suzuki-Miyaura couplings, especially with electron-deficient or sterically hindered substrates.[24][25] Using milder bases or shorter reaction times may help to mitigate this issue. Homocoupling of the alkyne (Glaser coupling) can occur in Sonogashira reactions, particularly in the presence of oxygen. Ensuring a strictly inert atmosphere is crucial.

  • Catalyst Deactivation: The unprotected N-H of the imidazole can potentially coordinate to the palladium center and inhibit catalysis. If this is suspected, consider using a higher catalyst loading or switching to a catalyst system known to be more robust for heterocyclic substrates. In some cases, N-protection might be unavoidable for optimal results.[6][7]

  • Purification Challenges: The products of these reactions may have similar polarities to the starting materials or byproducts, making purification by column chromatography challenging. Careful optimization of the eluent system is often necessary.

Conclusion

The cross-coupling reactions of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride offer a powerful and modular approach to the synthesis of diverse libraries of imidazole-containing compounds. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently access novel chemical entities with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable starting point for the successful implementation of these important transformations.

References

  • Bellina, F., & Rossi, R. (2011). The Sonogashira reaction. In Palladium-Catalyzed Coupling Reactions (pp. 105-212). Wiley-VCH.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.
  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
  • An Efficient Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Haloimidazoles. Request PDF. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics - ACS Publications. [Link]

  • N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. [Link]

  • Multicomponent Synthesis of Unsymmetrical 4,5-Disubstituted Imidazolium Salts as N-Heterocyclic Carbene Precursors: Applications in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Request PDF - ResearchGate. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis. [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. MDPI. [Link]

  • Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Organic Chemistry Portal. [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers. [Link]

  • Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. huscap. [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters - ACS Publications. [Link]

  • N-heterocyclic carbene-palladium(II)-1-methylimidazole complex-catalyzed Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids. PubMed. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. [Link]

  • Imidazole-hydrazone efficient and simple ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in water under IR-irradiation. Request PDF - ResearchGate. [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. AIR Unimi. [Link]

  • Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. OA Monitor Ireland. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Welcome to the technical support center for the synthesis of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles and troubleshooting potential issues, you can significantly improve your reaction yield and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields in the synthesis of ethyl 3-(1H-imidazol-4-yl)acrylate, commonly prepared via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction, can stem from several factors. Let's break down the most common culprits and their solutions.

1. Suboptimal Reaction Conditions for the Olefination Step:

The reaction to form the acrylate double bond is the critical step. The choice of base, solvent, and temperature can dramatically impact the yield.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for generating the desired (E)-alkene with high selectivity.[1][2] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[1]

    • Base Selection: A strong, non-nucleophilic base is crucial for the complete deprotonation of the phosphonate ester. Sodium hydride (NaH) is a common and effective choice.[2] Using weaker bases like sodium methoxide or potassium carbonate can lead to incomplete ylide formation and, consequently, lower yields.

    • Solvent Choice: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. These solvents effectively solvate the cation of the base without interfering with the reaction. The presence of water or protic solvents will quench the carbanion, halting the reaction.

    • Temperature Control: The initial deprotonation is often performed at 0°C to control the exothermic reaction. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature. Running the reaction at elevated temperatures can sometimes lead to side reactions and decomposition.

  • Wittig Reaction: While also a viable option, the Wittig reaction can sometimes lead to a mixture of (E) and (Z) isomers, and the triphenylphosphine oxide byproduct can be challenging to remove during purification.[3]

2. Purity and Stability of Starting Materials:

  • 4-Imidazolecarboxaldehyde: This aldehyde can be susceptible to oxidation and polymerization, especially if impure.[4] It is advisable to use freshly purified or commercially available high-purity aldehyde. The synthesis of 4-imidazolecarboxaldehyde often involves the oxidation of 4-(hydroxymethyl)imidazole, and incomplete oxidation can leave residual alcohol that will not react.[5]

  • Phosphonate/Phosphonium Salt: The reagent used to form the ylide must be pure and dry. Moisture will deactivate these reagents.

3. Inefficient Purification:

  • Workup Procedure: The byproduct of the HWE reaction, a phosphate salt, is typically water-soluble and can be removed with an aqueous wash.[2] In contrast, the triphenylphosphine oxide from a Wittig reaction is often less soluble and may require column chromatography for complete removal.

  • Product Isolation: Ethyl 3-(1H-imidazol-4-yl)acrylate is a basic compound. During an aqueous workup, ensure the pH is appropriately controlled to prevent the product from partitioning into the aqueous layer. The final monohydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent like ethanol or isopropanol, followed by precipitation or crystallization. Incomplete precipitation will result in yield loss.

Summary of Recommendations for Low Yield:

ParameterRecommendationRationale
Reaction Type Prioritize the Horner-Wadsworth-Emmons reaction.Higher (E)-isomer selectivity and easier byproduct removal.[1][2]
Base (HWE) Use a strong, non-nucleophilic base like NaH.Ensures complete formation of the phosphonate carbanion.
Solvent Use anhydrous THF or DMF.Prevents quenching of the reactive carbanion.
Starting Aldehyde Use high-purity, fresh 4-imidazolecarboxaldehyde.Avoids side reactions and ensures efficient conversion.[4]
Purification Optimize aqueous workup and crystallization conditions.Minimizes product loss during isolation.
Question 2: My final product is contaminated with impurities. How can I identify and eliminate them?

The presence of impurities not only lowers the yield but can also complicate downstream applications. Here are common impurities and strategies for their removal.

1. Unreacted Starting Materials:

  • 4-Imidazolecarboxaldehyde: If the reaction does not go to completion, you may have residual aldehyde. This can often be removed by column chromatography.

  • Phosphonate/Phosphonium Salt: These starting materials are generally polar and can be removed with aqueous washes or chromatography.

2. Reaction Byproducts:

  • Triphenylphosphine oxide (from Wittig): This is a very common impurity in Wittig reactions. It is often a white, crystalline solid that can co-crystallize with the product. Careful column chromatography on silica gel is the most effective removal method.

  • Phosphate Esters (from HWE): These byproducts are typically water-soluble and can be removed by extraction with water.[2]

  • (Z)-Isomer: The HWE reaction strongly favors the (E)-isomer, but small amounts of the (Z)-isomer can form.[1] If the presence of the (Z)-isomer is a concern, careful recrystallization or preparative chromatography may be necessary.

3. Side Reaction Products:

  • Michael Addition: The acrylate product contains an electrophilic double bond and can potentially react with nucleophiles, including the imidazole nitrogen of another product molecule under certain conditions. Maintaining a non-nucleophilic environment during the reaction and workup is important.

  • Polymerization: Acrylates are known to polymerize. Avoid excessively high temperatures and prolonged reaction times.

Troubleshooting Workflow for Impurities:

G start Impure Product check_nmr Analyze by NMR and LC-MS start->check_nmr unreacted_aldehyde Unreacted Aldehyde Detected check_nmr->unreacted_aldehyde Yes phosphine_oxide Phosphine Oxide/Phosphate Detected check_nmr->phosphine_oxide Yes isomer Z-Isomer Detected check_nmr->isomer Yes other_impurity Unknown Impurity Detected check_nmr->other_impurity Yes purify_chromatography Column Chromatography unreacted_aldehyde->purify_chromatography phosphine_oxide->purify_chromatography Wittig purify_wash Aqueous Wash phosphine_oxide->purify_wash HWE purify_recrystallize Recrystallization isomer->purify_recrystallize other_impurity->purify_chromatography end_product Pure Product purify_chromatography->end_product purify_wash->end_product purify_recrystallize->end_product

Caption: Decision tree for impurity troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Horner-Wadsworth-Emmons reaction in this synthesis?

The HWE reaction proceeds through a well-established mechanism:

  • Deprotonation: A strong base removes the acidic proton alpha to the phosphonate and ester groups of the HWE reagent (e.g., triethyl phosphonoacetate), creating a stabilized carbanion.

  • Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-imidazolecarboxaldehyde.

  • Oxaphosphetane Intermediate: This addition forms a transient four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds and forming a new carbon-carbon double bond (the acrylate) and a water-soluble phosphate byproduct. The formation of the thermodynamically more stable (E)-alkene is generally favored.[1][6]

Q2: How do I prepare the monohydrochloride salt, and why is it necessary?

The free base of ethyl 3-(1H-imidazol-4-yl)acrylate is often an oil or a low-melting solid, which can be difficult to handle and purify. Converting it to the monohydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store.

Protocol for Salt Formation:

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethanol, isopropanol, or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of a solution of hydrochloric acid (e.g., 2M HCl in ethanol or ethereal HCl) with stirring.

  • The hydrochloride salt should precipitate out of the solution. If it does not, you can try adding a non-polar co-solvent like diethyl ether or hexane to induce precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: Can I use a different ester group besides ethyl?

Yes, other alkyl esters (e.g., methyl, tert-butyl) can be synthesized by using the corresponding phosphonoacetate reagent (e.g., trimethyl phosphonoacetate). The choice of ester may influence the reaction conditions and the physical properties of the final product. For example, a tert-butyl ester can be cleaved under acidic conditions to yield the corresponding carboxylic acid if desired.[7]

Experimental Protocols

Horner-Wadsworth-Emmons Protocol for Ethyl 3-(1H-imidazol-4-yl)acrylate:

  • Preparation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Ylide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium salt of the phosphonate forms.

  • Aldehyde Addition: Cool the reaction mixture back to 0°C and add a solution of 4-imidazolecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(1H-imidazol-4-yl)acrylate.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

  • Salt Formation: Follow the protocol described in FAQ Q2 to form the monohydrochloride salt.

Reaction Workflow Diagram:

G start Start deprotonation Deprotonation of Triethyl Phosphonoacetate with NaH in THF start->deprotonation ylide_formation Ylide Formation deprotonation->ylide_formation aldehyde_addition Addition of 4-Imidazolecarboxaldehyde ylide_formation->aldehyde_addition reaction Reaction at RT aldehyde_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification salt_formation HCl Salt Formation purification->salt_formation end_product Final Product salt_formation->end_product

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overcoming solubility issues with ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride

Technical Support Center: Troubleshooting Solubility of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (commonly known as ethyl urocanate hydrochloride).

As a hydrochloride salt of an imidazole-containing ester, this compound exhibits a highly specific, pH-dependent solubility profile. Misunderstanding its physicochemical behavior frequently leads to experimental bottlenecks, such as unexpected precipitation in biological buffers or poor reactivity in organic synthesis. This guide synthesizes field-proven insights to help you overcome these challenges.

Section 1: Physicochemical Profile & Causality

To troubleshoot solubility effectively, we must first understand the molecular mechanics governing the compound. The molecule features an imidazole ring with a specific pKa and an ester linkage that dictates its stability.

Table 1: Physicochemical Properties and Solubility Profile

PropertyValue / DescriptionImpact on Solubility & Handling
Molecular Weight 202.64 g/mol Standard considerations for molarity calculations in assay prep.
Imidazole pKa ~5.8 - 6.1[1][2]Dictates the protonation state. Below pH 6, it is a water-soluble cation; above pH 6, it is a lipophilic neutral free base.
Aqueous Solubility High (in unbuffered water)Dissolving the HCl salt in pure water yields an acidic solution where the compound remains fully ionized and dissolved.
Organic Solubility Ethanol: 45.01 g/L Methanol: 87.28 g/L[3]The neutralized free base form is highly soluble in polar and non-polar organic solvents.
Ester Stability Labile at extreme pH/tempHeating in strong aqueous acids or bases will hydrolyze the ethyl ester to urocanic acid[4].

Mechanistic Pathway: The pH-Solubility Relationship The most critical factor in handling this compound is the pH of your solvent system. The diagram below illustrates how the protonation state shifts across the physiological pH spectrum, fundamentally altering solubility.

G A pH < 5.8 Protonated Imidazole (HCl Salt Form) High Aqueous Solubility B pH 5.8 - 6.1 pKa Transition Zone A->B C pH > 6.1 Neutral Free Base (Ethyl Urocanate) High Organic Solubility B->C

Figure 1. pH-dependent protonation state and solubility transition of ethyl urocanate.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when I add it to a physiological buffer (e.g., PBS, pH 7.4)? Causality: You are observing rapid base-induced precipitation. The compound is supplied as a monohydrochloride salt, which is highly soluble in pure water because the resulting solution remains acidic. However, when introduced to a buffer at pH 7.4, the environment exceeds the imidazole's pKa (~6.1)[1]. The buffer strips the proton from the imidazole ring, converting the salt into the neutral free base. The free base has a significantly lower aqueous solubility limit, causing it to crash out of solution. Solution: Do not add the dry salt directly to neutral buffers. Instead, prepare a concentrated stock solution in a water-miscible organic solvent (like DMSO or Ethanol)[3], and dilute it into the buffer immediately prior to the assay.

Q2: I need to perform a reaction in Dichloromethane (DCM), but the compound won't dissolve. How do I fix this? Causality: The monohydrochloride salt forms a highly polar ionic lattice. Ionic compounds have extremely poor thermodynamic solubility in non-polar or weakly polar aprotic solvents like DCM, Ethyl Acetate, or Hexane. Solution: You must perform a "free-basing" extraction prior to your reaction. Neutralize the salt using a mild aqueous base (e.g., saturated NaHCO3), which converts it to the lipophilic free base. The free base will readily partition into the organic layer (See Protocol A).

Q3: I tried heating my aqueous solution to force the precipitated compound back into solution, but my LC-MS shows a different mass. What happened? Causality: You have likely hydrolyzed the compound. The molecule contains an ethyl ester group. Heating an ester in an aqueous environment—especially if the pH is not strictly neutral—promotes hydrolysis, cleaving the ethyl group to yield urocanic acid (mass shift of -28 Da) and ethanol[4]. Solution: Never use heat to force this compound into an aqueous solution. Rely on co-solvents (DMSO) or complexing agents at room temperature.

Workflow Start Solubility Issue Detected CheckSolvent Identify Target Solvent Environment Start->CheckSolvent Aqueous Aqueous Buffer (e.g., pH 7.4 PBS) CheckSolvent->Aqueous Organic Aprotic Organic Solvent (e.g., DCM, EtOAc) CheckSolvent->Organic Sol1 Pre-dissolve in DMSO/EtOH Dilute dropwise (<1% final) Aqueous->Sol1 Sol2 Perform Liquid-Liquid Extraction with sat. NaHCO3 Organic->Sol2

Figure 2. Decision matrix for resolving ethyl urocanate hydrochloride solubility issues.

Section 3: Experimental Protocols

Protocol A: Controlled Free-Base Conversion and Organic Extraction

Purpose: To convert the HCl salt to the free base for use in organic synthesis. Self-Validating Mechanism: The transition from a cloudy aqueous suspension to a clear organic layer visually confirms the successful phase transfer of the neutralized species.

  • Dissolution: Dissolve 1.0 g of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride in 15 mL of deionized water. The solution will be clear and acidic.

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) dropwise while stirring. Monitor the pH until it reaches ~7.5 - 8.0. Note: You will observe the solution turn cloudy as the free base precipitates.

  • Extraction: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate to the flask. Transfer to a separatory funnel and shake vigorously, venting frequently to release CO2 gas.

  • Separation: Allow the layers to separate. The organic layer (bottom for DCM, top for EtOAc) will now contain the dissolved free base.

  • Drying & Recovery: Collect the organic layer, dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure (rotary evaporation) to yield the pure ethyl urocanate free base.

Protocol B: Preparation of Stable Stock Solutions for Biological Assays

Purpose: To introduce the compound into physiological buffers without precipitation. Self-Validating Mechanism: A final solution that remains optically clear at 600 nm (OD600 = 0) confirms the absence of micro-precipitates.

  • Stock Preparation: Weigh the required amount of the HCl salt. Dissolve it in 100% cell-culture grade DMSO to create a 100 mM stock solution. Causality: DMSO disrupts the ionic lattice while solvating the hydrophobic regions, accommodating both the salt and any transient free base.

  • Vortexing: Vortex the stock solution for 30 seconds until completely clear.

  • Dilution: Pipette the required volume of the DMSO stock directly into the center of the rapidly stirring biological buffer (pH 7.4). Do not let the DMSO drop run down the side of the tube.

  • Verification: Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity in downstream cell-based assays.

References[3] Title: Ethyl urocanate (CAS 111157-51-8): Odor profile, Properties, & IFRA ...

Source: scent.vn URL: 4] Title: Ethyl urocanate | 27538-35-8 | Benchchem Source: benchchem.com URL: 1] Title: Engineering Corynebacterium ammoniagenes for urocanic acid production from glucose - Journal of Applied Biology and Biotechnology Source: jabonline.in URL: 2] Title: pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data Source: organicchemistrydata.org URL:

Sources

Troubleshooting

preventing degradation of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride during storage

Technical Support Center: Handling & Storage of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride Welcome to the Advanced Materials Technical Support Center. This portal provides researchers, application scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Welcome to the Advanced Materials Technical Support Center. This portal provides researchers, application scientists, and drug development professionals with mechanistic insights and field-proven troubleshooting strategies for handling ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (commonly known as ethyl urocanate hydrochloride).

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the causality behind degradation and provide self-validating protocols to ensure the absolute integrity of your experimental data.

Mechanistic Overview of Degradation Vectors

Understanding the chemical vulnerabilities of this compound is essential for preventing degradation. The molecule consists of an imidazole ring conjugated to an α,β -unsaturated ethyl ester, formulated as a monohydrochloride salt. This specific structural combination introduces three primary vectors for degradation:

  • Acid-Catalyzed Ester Hydrolysis: The monohydrochloride salt renders the compound highly hygroscopic. Upon exposure to ambient humidity, the salt absorbs moisture. The dissolved HCl creates a highly acidic local microenvironment, which rapidly catalyzes the hydrolysis of the ethyl ester bond, yielding free urocanic acid and ethanol.

  • Trans-Cis Photoisomerization: The parent compound, urocanic acid, is a potent endogenous UV chromophore found in the stratum corneum, absorbing strongly between 267 nm and 280 nm[1]. The ethyl ester derivative, often prepared via Wittig reactions[2], retains this intense UV-B/UV-C absorption profile. Exposure to ambient laboratory lighting triggers a rapid photochemical isomerization of the naturally occurring trans (E) double bond to the cis (Z) configuration.

  • Oxidative Cleavage: Prolonged exposure to atmospheric oxygen and thermal stress can lead to the oxidation of the electron-rich imidazole ring or auto-oxidation of the conjugated alkene.

DegradationPathways Main Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride Moisture Moisture / H2O (Hygroscopic Salt) Main->Moisture Light UV / Vis Light (267-280 nm) Main->Light HeatO2 Heat / Oxygen (Thermal Stress) Main->HeatO2 Hydrolysis Acid-Catalyzed Ester Hydrolysis Moisture->Hydrolysis Isomerization Photoisomerization (Trans → Cis) Light->Isomerization Oxidation Oxidative Degradation HeatO2->Oxidation Urocanic Urocanic Acid + Ethanol Hydrolysis->Urocanic CisIsomer cis-Isomer Derivative Isomerization->CisIsomer Degradants Oxidized Species Oxidation->Degradants

Mechanistic degradation pathways of ethyl urocanate hydrochloride.

Interactive Troubleshooting & FAQs

Q: My compound powder became sticky, clumpy, and difficult to weigh after a few weeks on the bench. What happened? A: This is a classic presentation of deliquescence driven by the monohydrochloride salt. The salt form is highly hygroscopic. Once it pulls atmospheric moisture into the powder matrix, it initiates acid-catalyzed ester hydrolysis. Self-Validation: Run a quick LC-MS. If hydrolysis has occurred, you will see a highly polar degradant peak corresponding to free urocanic acid (loss of 28 Da from the ethyl group). Correction: Always store the bulk powder in a desiccator with active desiccant (e.g., Drierite) and weigh the material rapidly.

Q: My LC-MS/NMR analysis shows a secondary peak with the exact same mass, but different retention time and NMR coupling constants. Is this an impurity from synthesis? A: If the mass is identical, you are likely observing the cis-isomer generated via photoisomerization, not a synthetic impurity. Urocanic acid derivatives are extremely sensitive to UV light[1]. Self-Validation: Check your 1 H-NMR spectrum. The trans alkene protons typically exhibit a coupling constant ( J ) of ~15–16 Hz. If you see a new set of alkene doublets with a J value of ~10–12 Hz, you have confirmed the presence of the cis-isomer. Correction: Handle the compound under amber or red darkroom lighting. Wrap all reaction flasks, NMR tubes, and storage vials in aluminum foil.

Q: How should I prepare stock solutions to minimize degradation during my assays? A: Dissolving the HCl salt in unbuffered water or protic solvents (like methanol) initiates slow solvolysis. Correction: Reconstitute the powder in anhydrous DMSO for long-term stock solutions. If aqueous buffers are required for your assay, use a tightly buffered solution (pH 6.5–7.5) to neutralize the HCl and prevent acid-catalyzed hydrolysis. Prepare aqueous solutions immediately prior to use and discard any unused portions.

Quantitative Degradation Matrix

To assist in risk assessment, the following table summarizes the quantitative parameters and risk levels associated with each degradation pathway, allowing you to prioritize your handling techniques.

Degradation PathwayPrimary TriggerKinetic Risk LevelSpectroscopic IndicatorPreventative Measure
Photoisomerization UV/Visible Light (<400 nm)High (Minutes to Hours) 1 H-NMR: Alkene J drops from ~16 Hz to ~11 HzAmber vials, foil wrapping
Ester Hydrolysis Moisture + HCl (pH < 4)Medium (Days to Weeks)LC-MS: Loss of 28 Da (Ethyl group loss)Desiccation, Argon purge
Oxidation Heat > 40°C, OxygenLow (Months)Appearance of highly colored impuritiesStore at -20°C, Inert gas

Standard Operating Procedures (SOPs)

To establish a self-validating system for compound integrity, implement the following step-by-step methodology for receiving and storing ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride.

SOP: Inert Aliquoting and Storage

  • Acclimation: Upon receiving the shipment (usually shipped on dry ice or cold packs), allow the sealed container to acclimate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, guaranteeing future hydrolysis.

  • Environment Preparation: Transfer the unopened vial to a glovebox purged with inert gas (Argon or Nitrogen). If a glovebox is unavailable, utilize a continuous Argon stream over the benchtop workspace.

  • Aliquoting: Weigh the bulk powder into single-use, amber-glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate cumulative moisture introduction from multiple openings. Amber glass blocks the 267–280 nm UV radiation responsible for photoisomerization.

  • Purging and Sealing: Gently purge each amber vial with Argon gas for 5 seconds to displace atmospheric oxygen and moisture. Cap tightly with PTFE-lined caps.

  • Long-Term Storage: Place the sealed aliquots inside a secondary container (e.g., a sealed plastic jar) containing indicating silica gel or Drierite. Store the secondary container at -20°C.

StorageWorkflow Start Receive Bulk Powder (Cold) Acclimate Acclimate to Room Temp (in Desiccator) Start->Acclimate Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Acclimate->Glovebox AmberVials Aliquot into Amber Vials (UV Protection) Glovebox->AmberVials ArgonPurge Purge Vials with Argon & Seal tightly AmberVials->ArgonPurge Desiccator Place in Secondary Container with Desiccant ArgonPurge->Desiccator Freezer Store at -20°C (Long-term Storage) Desiccator->Freezer

Standard operating procedure for aliquoting and storage to prevent degradation.

References

  • Urocanic acid - Wikipedia. Source: Wikipedia. URL:[Link]

  • Convenient synthesis of alkyl esters of urocanic acid - PubMed. Source: National Institutes of Health (NIH). URL:[Link]

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Technical Support Center: Purification of Crude Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Crystallization Issues

Q1: My ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride will not crystallize. What are the common causes and solutions?

A1: Failure to crystallize is a frequent issue with polar, salt-form compounds. Several factors could be at play:

  • Inappropriate Solvent System: The monohydrochloride salt is highly polar. A single solvent may not provide the ideal solubility curve for crystallization (highly soluble when hot, sparingly soluble when cold).

    • Solution: Employ a co-solvent (binary) system. A common approach for polar compounds is to dissolve the crude product in a "good" solvent like methanol or ethanol at an elevated temperature and then slowly add a less polar "anti-solvent" such as ethyl acetate, diethyl ether, or toluene until slight turbidity is observed.[1][2] Then, allow the solution to cool slowly.

  • Solution is Not Sufficiently Saturated: The concentration of your compound may be too low for crystals to form.

    • Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration.[1][3] Be cautious not to evaporate too much, which could cause the product to "crash out" with impurities.

  • Lack of Nucleation Sites: Spontaneous crystal formation sometimes requires an initial surface to begin.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[3] Alternatively, if available, add a single, pure seed crystal of the product.[3]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or an amorphous solid instead of a crystalline material.[1][3]

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before transferring it to an ice bath or refrigerator.[3]

Q2: My product "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid crystallization.[3]

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of the "good" solvent to reduce the level of supersaturation.

    • Allow the solution to cool much more slowly, with vigorous stirring.

    • Consider a different solvent system with a lower boiling point.

Q3: The recrystallized product is still impure, or has a persistent color. What should I do?

A3: This indicates that impurities are co-crystallizing with your product or that colored impurities are being trapped within the crystal lattice.

  • For General Impurities:

    • Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve high purity, although this will result in some product loss.[1]

  • For Colored Impurities:

    • Activated Carbon Treatment: Add a small amount (1-2% w/w) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb many colored impurities.[4]

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and other insoluble materials before allowing it to cool.[4] This step is critical to prevent premature crystallization in the funnel.

Workflow for Troubleshooting Persistent Color After Recrystallization

G start Impure, Colored Product After Recrystallization charcoal Dissolve in Hot Solvent Add Activated Carbon (1-2% w/w) start->charcoal hot_filter Perform Hot Gravity Filtration charcoal->hot_filter Boil for 5-10 min cool Allow Filtrate to Cool Slowly hot_filter->cool crystals Collect Pure, Colorless Crystals cool->crystals Induce crystallization if necessary end High Purity Product crystals->end

Caption: Troubleshooting workflow for persistent color after recrystallization.

Chromatography Issues

Q4: I'm observing significant tailing of my compound on a silica gel column. How can I improve the peak shape?

A4: Tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel.[4] The basic nitrogen atoms on the imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and low resolution.

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[4] Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) will neutralize the acidic sites on the silica, leading to symmetrical peaks.[4]

    • Change the Stationary Phase: If tailing persists, switch to a less acidic stationary phase.[4]

      • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[4]

      • Reverse-Phase (C18): If the compound has sufficient non-polar character, reverse-phase chromatography can be effective, though the monohydrochloride salt form may be too polar.[4]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for retaining and separating very polar compounds and can be an excellent alternative to normal-phase chromatography.[1]

Q5: My compound is not retained on a C18 reversed-phase column and elutes in the void volume.

A5: This is expected for a highly polar compound like an imidazole monohydrochloride salt. Reversed-phase chromatography separates compounds based on hydrophobicity, and your polar analyte has little to no interaction with the non-polar C18 stationary phase.

  • Solutions:

    • Switch to HILIC: As mentioned above, HILIC columns are the ideal choice for this type of polar molecule.[1] They use a polar stationary phase with a largely organic mobile phase, allowing for the retention of polar analytes.

    • Use Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The reagent will pair with the positively charged imidazole, forming a more non-polar complex that can be retained on a C18 column.

Q6: My purification yield is very low after column chromatography. What are the likely causes?

A6: Low recovery after chromatography can be due to several factors:

  • Irreversible Adsorption: The compound may be binding irreversibly to the silica gel. This is common with basic compounds on untreated silica.

    • Solution: Use a basic modifier in the eluent or switch to an alumina stationary phase.[4]

  • Improper Solvent System: The eluent may not be polar enough to move the compound off the column.

    • Solution: Use Thin-Layer Chromatography (TLC) to optimize the solvent system. Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[4]

  • Sample Loading Technique: Loading the sample in a large volume of a strong (highly polar) solvent can cause band broadening and poor separation, leading to mixed fractions and apparent yield loss.

    • Solution: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent. For best results, use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[4]

Decision Tree for Chromatography Method Selection

G start Crude Ethyl 3-(1H-imidazol-4-yl)acrylate HCl tlc Run TLC with DCM/MeOH +/- TEA start->tlc tailing Observe Tailing? tlc->tailing no_tailing Symmetrical Spot (Rf 0.2-0.4) tailing->no_tailing No add_tea Add 0.5-1% TEA to Mobile Phase tailing->add_tea Yes silica_col Perform Flash Chromatography on Silica Gel no_tailing->silica_col add_tea->silica_col still_tails Tailing Persists? silica_col->still_tails switch_phase Switch Stationary Phase still_tails->switch_phase Yes alumina Use Neutral/Basic Alumina switch_phase->alumina hilic Use HILIC Column switch_phase->hilic

Sources

Troubleshooting

troubleshooting crystallization of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride

Welcome to the Technical Support Center for the crystallization of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (also known as ethyl urocanate hydrochloride, CAS: 67358-40-1). As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (also known as ethyl urocanate hydrochloride, CAS: 67358-40-1).

As a Senior Application Scientist, I have designed this guide to help researchers and process chemists navigate the specific physicochemical challenges of this molecule. The presence of an amphoteric imidazole ring, an acid-labile ethyl ester, and a hydrochloride salt introduces competing thermodynamic and kinetic pathways during crystallization. This guide synthesizes field-proven methodologies to ensure phase purity, high yield, and chemical stability.

Quantitative Data & Physicochemical Summary

Before troubleshooting, it is critical to understand the baseline parameters of the target molecule. The table below summarizes the critical variables that dictate the crystallization behavior of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride.

ParameterValue / CharacteristicCrystallization Implication
Chemical Formula C8H11ClN2O2Hydrochloride salt of an ethyl ester.
Molecular Weight 202.64 g/mol Determines stoichiometric equivalents for seeding.
Functional Groups Imidazole, Ethyl EsterImidazole causes strong hydrogen bonding (agglomeration risk). Ester is prone to acid-catalyzed hydrolysis.
Solubility Profile High in water/MeOH; Low in EtOAc/MTBEIdeal for anti-solvent crystallization (e.g., EtOH/EtOAc system).
Degradation Risk Urocanic acid + EthanolRequires strict anhydrous conditions and low-temperature processing.
Phase Separation Prone to Liquid-Liquid Phase Separation (LLPS)Rapid supersaturation leads to "oiling out" rather than nucleation.

Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (forming a cloudy, biphasic liquid) instead of forming solid crystals. How do I force nucleation?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory crosses the liquid-liquid binodal curve before crossing the solid-liquid solubility curve [1]. For imidazole derivatives, this is often triggered by rapid cooling or the overly aggressive addition of an anti-solvent (like ethyl acetate or MTBE), which traps the API in a solute-rich liquid phase rather than an ordered crystal lattice.

The Solution: You must bypass the binodal curve by controlling the supersaturation rate and providing a thermodynamic template (seeding) [2].

  • Halt the process: If oiling out occurs, immediately stop cooling or anti-solvent addition.

  • Re-dissolve: Heat the mixture gently (do not exceed 50°C to prevent ester hydrolysis) until the solution is completely clear.

  • Seed in the Metastable Zone: Cool the solution to just below the saturation temperature (the metastable zone) and introduce 0.5% to 2.0% (w/w) of high-purity seed crystals.

  • Age and Cool: Hold the temperature for 30–60 minutes to allow the seed bed to grow, consuming supersaturation, before resuming a slow cooling ramp (0.1–0.2 °C/min).

LLPS_Resolution Start Cloudy Solution (Oiling Out Detected) Step1 Halt Cooling / Antisolvent Addition Start->Step1 Step2 Heat to Re-dissolve (Clear Solution) Step1->Step2 Step3 Cool to Metastable Zone (Avoid LLPS Boundary) Step2->Step3 Step4 Introduce Seed Crystals (0.5-2.0 wt%) Step3->Step4 Step5 Controlled Cooling / Slow Antisolvent Step4->Step5 End High-Purity Crystalline Product Step5->End

Workflow for resolving liquid-liquid phase separation (oiling out) via seeding.

Q2: HPLC analysis of my isolated crystals shows a significant impurity. Why is my ester degrading during crystallization?

The Causality: You are likely experiencing acid-catalyzed ester hydrolysis. Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride contains both an ester linkage and a stoichiometric equivalent of hydrochloric acid. If your crystallization solvent contains trace water and the process is heated (e.g., refluxing in wet ethanol to achieve dissolution), the acidic environment will catalyze the cleavage of the ethyl ester, yielding urocanic acid and ethanol.

The Solution:

  • Anhydrous Solvents: Strictly utilize anhydrous solvents (e.g., Absolute Ethanol, Karl Fischer water content < 0.1%).

  • Thermal Budgeting: Do not exceed 45–50°C during the dissolution phase. If the compound does not dissolve at 50°C, increase the volume of the primary solvent rather than increasing the temperature.

Hydrolysis_Pathway API Ethyl Urocanate HCl (Target API) Cond1 Aqueous Solvent + High Temp (>50°C) API->Cond1 Hydrolysis Cond2 Anhydrous Solvent + Low Temp (<45°C) API->Cond2 Stable Degradant Urocanic Acid + Ethanol (Impurity) Cond1->Degradant Hydrolysis Success Stable Crystallization (High Yield) Cond2->Success Stable

Acid-catalyzed hydrolysis pathway vs. stable crystallization conditions.

Q3: My isolated product has a lower chloride content than expected (salt disproportionation). How do I maintain the monohydrochloride stoichiometry?

The Causality: Salt disproportionation occurs when the solubility of the free base (ethyl urocanate) is significantly lower than the intact hydrochloride salt in the chosen solvent system. The imidazole nitrogen (pKa ~6.0) can lose its proton to the solvent, causing the free base to precipitate while the HCl remains in solution.

The Solution: Shift the equilibrium to favor the salt. Add a slight excess of anhydrous acid (e.g., 0.05 to 0.10 equivalents of HCl in ethanol or dioxane) to the crystallization matrix. This common-ion effect suppresses the dissociation of the salt and ensures the monohydrochloride form precipitates uniformly.

Q4: The crystals are forming massive, hard agglomerates that entrap mother liquor, leading to high residual solvents.

The Causality: Imidazole rings are notorious for forming strong, directional intermolecular hydrogen-bonding networks [3]. When crystallization is driven by a high supersaturation gradient, rapid secondary nucleation occurs on the surface of existing crystals, fusing them into agglomerates that trap impurities and solvent.

The Solution:

  • Shear Rate: Increase the agitation rate (using an overhead stirrer, not a magnetic stir bar, which grinds crystals) to break up agglomerates during the early stages of nucleation.

  • Temperature Cycling: Implement a temperature cycling (Ostwald ripening) protocol. After initial crystallization at 10°C, heat the slurry back to 30°C for 2 hours, then cool back to 10°C. This dissolves the fine, unstable agglomerate bridges and promotes the growth of larger, well-defined single crystals.

Self-Validating Protocol: Anti-Solvent Crystallization of Ethyl Urocanate HCl

This protocol utilizes an Ethanol/Ethyl Acetate (solvent/anti-solvent) system, optimized to prevent LLPS and ester hydrolysis. It is self-validating: if the solution remains clear upon initial anti-solvent addition, the thermodynamic parameters are correct.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride in 40 mL of anhydrous Absolute Ethanol (KF < 0.1%).

  • Heating: Warm the suspension to 45°C under constant overhead stirring (250 rpm). Self-Validation Check: The solution must become completely clear. If not, add anhydrous EtOH in 2 mL increments. Do NOT exceed 50°C.

  • Acidification (Optional but Recommended): Add 0.5 mL of 1.25M HCl in ethanol to prevent salt disproportionation.

  • Filtration: Polish filter the warm solution through a 0.45 µm PTFE membrane into a pre-warmed crystallization vessel to remove foreign particulates that could cause heterogeneous nucleation.

  • Anti-Solvent Addition (Phase 1): Slowly add 20 mL of anhydrous Ethyl Acetate dropwise over 30 minutes while maintaining the temperature at 40°C.

  • Seeding: Introduce 0.1 g of pure ethyl urocanate HCl seed crystals. Hold the temperature at 40°C for 1 hour. Self-Validation Check: The seed crystals should not dissolve, and the solution should slowly become opaque with uniform crystalline growth, not a milky emulsion (which indicates oiling out).

  • Anti-Solvent Addition (Phase 2): Add an additional 40 mL of Ethyl Acetate over 2 hours using a syringe pump.

  • Cooling: Ramp the temperature down to 5°C at a rate of 0.1°C/min. Hold at 5°C for 2 hours.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of cold (5°C) Ethyl Acetate.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

References

  • Oiling-Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Crystal Research and Technology. Available at:[Link]

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate. Available at:[Link]

  • Sample Preparation for Crystallization & Affects of imidazole on protein solubility. Hampton Research / ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride and Urocanic Acid

Executive Summary This guide provides a detailed comparative analysis of the chemical reactivity of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride and its parent compound, Urocanic Acid. The primary distinction lie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a detailed comparative analysis of the chemical reactivity of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride and its parent compound, Urocanic Acid. The primary distinction lies in the functional group terminating the acrylate chain: an ethyl ester versus a carboxylic acid. This single modification, coupled with the salt form of the ester, imparts significant differences in their reactivity profiles.

The ethyl ester is a more potent Michael acceptor, exhibiting higher reactivity towards nucleophiles in conjugate addition reactions due to the electron-withdrawing nature of the ester group. However, it is susceptible to base-catalyzed hydrolysis, which can be a limiting factor in certain reaction conditions. Conversely, urocanic acid provides a carboxylic acid handle suitable for classic derivatization reactions like amidation and further esterification. Its imidazole ring is a potent nucleophile, whereas the imidazole in the monohydrochloride salt is protonated, diminishing its nucleophilicity until neutralized. Furthermore, urocanic acid possesses a well-documented and biologically significant photochemical reactivity, undergoing a reversible trans-cis isomerization upon UV exposure, a property expected to be retained by its ester derivative. This guide will dissect these differences, providing the experimental context and mechanistic reasoning crucial for researchers in drug discovery and chemical biology.

Introduction: Two Faces of an Imidazole Acrylate Scaffold

The imidazole-containing α,β-unsaturated carbonyl motif is a privileged structure in medicinal chemistry and biology. Urocanic acid, formally (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid, is a natural metabolite of L-histidine found in the stratum corneum of the skin, where it acts as an endogenous chromophore, absorbing UVB radiation.[1] Its photo-isomerization to cis-urocanic acid mediates immunosuppressive effects, making its reactivity a subject of intense study.[2]

Ethyl 3-(1H-imidazol-4-yl)acrylate is the ethyl ester derivative of urocanic acid. It is typically supplied as a monohydrochloride salt to improve stability and solubility.[3] As a synthetic building block, it offers a protected form of urocanic acid and a more activated acrylate system for certain transformations. Understanding the nuanced differences in their reactivity is paramount for chemists aiming to leverage these scaffolds for therapeutic development, bioconjugation, or as biochemical probes.

Molecular Structure and Physicochemical Properties

The fundamental structural difference is the presence of a carboxylic acid (-COOH) in urocanic acid versus an ethyl ester (-COOCH₂CH₃) in its derivative. Furthermore, the ethyl acrylate is presented as a hydrochloride salt, meaning the basic nitrogen of the imidazole ring is protonated.

G cluster_0 Urocanic Acid cluster_1 Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride Urocanic Urocanic EthylAcrylate EthylAcrylate

Caption: Molecular structures of Urocanic Acid and its ethyl ester derivative.

These structural variations directly influence key physicochemical properties that govern reactivity.

PropertyUrocanic AcidEthyl 3-(1H-imidazol-4-yl)acrylate MonohydrochlorideRationale for Difference
Molecular Formula C₆H₆N₂O₂C₈H₁₁ClN₂O₂Addition of ethyl group (C₂H₅) and HCl.
Molar Mass 138.12 g/mol [4]202.64 g/mol Increased mass from ethyl group and HCl.
pKa (Carboxylic Acid) ~3.0 - 3.5[5][6]N/AThe carboxylic acid is esterified.
pKa (Imidazole) ~5.8 - 6.8[2][5]N/A (Exists as salt)The imidazole is protonated (imidazolium pKa ~7).
Key Reactive Sites Carboxylic Acid, C=C bond, Imidazole N-H and N:Ester, C=C bond, Imidazolium N-HEsterification changes the carboxyl reactivity; protonation deactivates the lone pair on the imidazole nitrogen.
Solubility Slightly soluble in water[6]Expected to have higher aqueous solubilityThe salt form enhances polarity and solubility in polar solvents.

Comparative Reactivity Analysis

The reactivity of each molecule can be dissected by examining its three core functional components: the α,β-unsaturated system, the carboxyl-derived group, and the imidazole ring.

Reactivity of the α,β-Unsaturated System: Michael Addition

The carbon-carbon double bond in both molecules is electron-deficient (electrophilic) due to conjugation with the carbonyl group, making it susceptible to nucleophilic conjugate addition, known as the Michael reaction. This is a critical reaction for bioconjugation and synthesis.

  • Ethyl 3-(1H-imidazol-4-yl)acrylate: The ethyl ester group is strongly electron-withdrawing via induction. This effect enhances the electrophilicity of the β-carbon, making the acrylate system a potent Michael acceptor. It will readily react with soft nucleophiles like thiols (e.g., cysteine residues) and amines under mild conditions.[7]

  • Urocanic Acid: The reactivity is highly pH-dependent. At neutral or basic pH, the carboxylic acid exists as the carboxylate anion (-COO⁻). This anion is electron-donating, which significantly reduces the electrophilicity of the double bond, making it a much weaker Michael acceptor compared to the ester.[8] Reaction may proceed under acidic conditions where the carboxylic acid is protonated, but the rates are generally slower than for the corresponding ester.

Reactivity of the Ester vs. Carboxylic Acid Group
  • Ester Group (Ethyl Acrylate Derivative):

    • Hydrolysis: The ester is susceptible to hydrolysis, especially under basic conditions (saponification), to yield urocanic acid and ethanol.[9][10] The estimated half-life of ethyl acrylate at pH 9 is approximately 10.3 days, but this accelerates significantly at higher pH.[11] This instability must be considered when planning reactions in aqueous basic media. Acid-catalyzed hydrolysis is also possible but generally much slower.

  • Carboxylic Acid Group (Urocanic Acid):

    • Esterification/Amidation: The carboxylic acid is a versatile handle for forming esters and amides. This requires activation, typically with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form a reactive intermediate that is then attacked by an alcohol or amine.[12][13] This is a cornerstone of peptide synthesis and small molecule derivatization.

Reactivity of the Imidazole Ring

The imidazole ring is amphoteric, possessing both a weakly acidic pyrrole-like N-H and a basic/nucleophilic pyridine-like nitrogen.[14]

  • Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride: In this salt form, the pyridine-like nitrogen is protonated to form an imidazolium ion. This has two major consequences:

    • Deactivated Nucleophilicity: The lone pair is engaged in a bond with a proton, rendering the ring non-nucleophilic. It cannot act as a base or a nucleophile for reactions like N-alkylation unless a stoichiometric amount of base is added first to neutralize the salt.[15]

    • Increased Acidity: The protonated ring is more acidic, and the C2-H bond becomes more susceptible to deprotonation under certain organometallic conditions.[16]

  • Urocanic Acid: The imidazole ring is neutral. The pyridine-like nitrogen is basic and acts as an excellent nucleophile. It can be readily alkylated or acylated and can participate as a nucleophilic catalyst in reactions like ester hydrolysis.[14][17]

Photochemical Reactivity

Urocanic acid is renowned for its ability to absorb UVB radiation, which excites the π-system and induces a reversible isomerization of the C=C double bond from the naturally occurring trans (E) isomer to the cis (Z) isomer.[1] This process is highly efficient and is a key aspect of its biological function.[2] The esterification of the carboxylic acid does not fundamentally alter the chromophore of the imidazole acrylate system. Therefore, it is highly probable that ethyl 3-(1H-imidazol-4-yl)acrylate exhibits similar photochemical reactivity , undergoing trans-cis isomerization upon UV irradiation.

Experimental Protocols & Data

To provide a practical context for the reactivity differences, a detailed protocol for a comparative Michael addition experiment is outlined below.

Workflow: Comparative Michael Addition with N-acetyl-L-cysteine

G cluster_A Reaction Arm A: Ethyl Acrylate Derivative cluster_B Reaction Arm B: Urocanic Acid A1 Dissolve Ethyl-Im-Acrylate (1.1 eq) and NaHCO3 (2 eq) in 50% aq. Acetonitrile A2 Add N-acetyl-L-cysteine (1 eq) to initiate A1->A2 A3 Stir at RT, monitor by LC-MS for product formation A2->A3 end Compare Reaction Rates A3->end B1 Dissolve Urocanic Acid (1.1 eq) and NaHCO3 (1 eq) in 50% aq. Acetonitrile B2 Add N-acetyl-L-cysteine (1 eq) to initiate B1->B2 B3 Stir at RT, monitor by LC-MS for product formation B2->B3 B3->end start Start start->A1 start->B1

Caption: Experimental workflow for comparing Michael addition reactivity.

Detailed Protocol: Michael Addition
  • Reagent Preparation:

    • Solution A: Prepare a 10 mM solution of N-acetyl-L-cysteine in a 1:1 acetonitrile/water solvent system.

    • Solution B: Prepare a 11 mM solution of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride in the same solvent system. Add 2 equivalents of sodium bicarbonate to neutralize the HCl salt and deprotonate the thiol.

    • Solution C: Prepare a 11 mM solution of Urocanic Acid in the same solvent system. Add 1 equivalent of sodium bicarbonate to deprotonate the thiol.

  • Reaction Initiation:

    • In two separate vials, add 1 mL of Solution A.

    • To the first vial, add 1 mL of Solution B. To the second vial, add 1 mL of Solution C.

    • Initiate stirring simultaneously at room temperature.

  • Monitoring and Analysis:

    • At time points (t = 0, 5, 15, 30, 60, 120 min), withdraw a 50 µL aliquot from each reaction.

    • Quench the reaction by diluting into 450 µL of 0.1% formic acid in water.

    • Analyze the quenched samples by LC-MS to quantify the disappearance of starting material and the formation of the cysteine conjugate product.

Expected Quantitative Data

The experiment would yield data on the rate of product formation. The results are expected to show a significant difference in reactivity.

CompoundExpected Initial Reaction Rate (Relative)Expected Yield after 2hKey Mechanistic Factor
Ethyl 3-(1H-imidazol-4-yl)acrylate High (>>)>90%The ester group is strongly electron-withdrawing, activating the C=C bond for nucleophilic attack.
Urocanic Acid Very Low<10%At the reaction pH (~8), the carboxylate anion is electron-donating, deactivating the C=C bond.

Applications in Research and Drug Development

The distinct reactivity profiles of these two compounds make them suitable for different applications.

  • Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride:

    • Covalent Inhibitors: Its high reactivity as a Michael acceptor makes it an ideal warhead for designing targeted covalent inhibitors that react with cysteine or other nucleophilic residues in a protein's active site.

    • Bioconjugation: It can be used to label proteins or other biomolecules via Michael addition.

    • Polymer Synthesis: Acrylates are common monomers for creating functional polymers and hydrogels.[18]

  • Urocanic Acid:

    • PROTACs and Molecular Glues: The carboxylic acid is a common attachment point (linker chemistry) for building bifunctional molecules like PROTACs.

    • Drug Scaffolding: It serves as a starting material for building libraries of compounds through amidation or esterification, allowing for systematic exploration of structure-activity relationships.[19]

    • Photobiology and Dermatology Research: As the endogenous molecule, it is the standard for studying UV-induced immunosuppression and skin photoprotection.[1]

Conclusion

While structurally similar, Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride and Urocanic Acid are chemically distinct tools for the research scientist. The choice between them is dictated entirely by the desired chemical transformation.

  • For conjugate additions and covalent modifications , the activated ester derivative is unequivocally the more reactive and suitable choice.

  • For amide/ester library synthesis or when leveraging the nucleophilicity of the imidazole ring , the parent urocanic acid is the necessary starting point.

  • The protonated state of the hydrochloride salt must be considered, as it passivates the imidazole ring until a base is introduced.

A thorough understanding of these principles of reactivity, grounded in fundamental electronic and structural effects, allows for the rational design of experiments and the successful application of these versatile chemical scaffolds in drug development and beyond.

References

  • Zenodo. (2024). Synthesis and Reactions of Imidazole. [Link][14]

  • ResearchGate. (2013). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. [Link][9]

  • PubMed. (1997). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. [Link][20]

  • Nucleophilic radical alkylation of imidazoles: Determination of substituent effects by HPLC. (n.d.). [Link][21]

  • ResearchGate. (n.d.). The alkaline hydrolysis of ethyl acrylate in ethanollwater mixtures. [Link][10]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link][5]

  • TIJER.org. (2013). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. [Link][22]

  • PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. [Link][16]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link][17]

  • PubMed. (n.d.). Convenient synthesis of alkyl esters of urocanic acid. [Link][19]

  • ECETOC. (n.d.). Ethyl Acrylate CAS No. 140-88-5. [Link][11]

  • PubMed. (n.d.). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. [Link][8]

  • Chemcas. (n.d.). ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride — Chemical Substance Information. [Link][3]

  • ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link][23]

  • ACS Publications. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. [Link][7]

  • ACS Publications. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. [Link][24]

  • ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]

  • NextSDS. (n.d.). ethyl 3-(1H-imidazol-4-yl)acrylate — Chemical Substance Information. [Link][25]

  • Organic Syntheses. (n.d.). esterification of carboxylic acids with. [Link][12]

  • ACS Publications. (2022). Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives. [Link][26]

  • PubChem. (n.d.). Urocanic Acid. [Link][4]

  • ResearchGate. (2021). The photostability and peel strength of ethylene butyl acrylate copolymer blends. [Link]

  • FooDB. (2010). Showing Compound Urocanic acid (FDB000921). [Link][2]

  • Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. [Link][18]

  • Wikipedia. (n.d.). Urocanic acid. [Link][1]

  • PubChem. (n.d.). Ethyl Acrylate. [Link][27]

  • Fischer Esterification. (n.d.). [Link][28]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link][13]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link][29]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. It further of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. It further offers a comparative analysis against alternative analytical techniques, supported by experimental data and insights grounded in extensive field experience. The methodologies detailed herein are aligned with the stringent requirements of international regulatory bodies, ensuring scientific integrity and trustworthiness.

Introduction: The Criticality of Purity in Pharmaceutical Development

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount, as even trace impurities can impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for purity determination is a non-negotiable aspect of quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide will delve into the systematic validation of an HPLC method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2][3][4][5] It will also explore other analytical avenues, providing a comparative perspective to aid researchers in selecting the most appropriate technique for their specific needs.

Foundational Strategy: HPLC Method Development

The successful validation of an analytical method is predicated on a well-developed and optimized procedure. For a polar compound like ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, which contains an imidazole ring and an acrylate moiety, certain chromatographic challenges are anticipated. These include poor retention on traditional reversed-phase columns.[6][7]

Chromatographic Rationale:

Our approach centers on a reversed-phase HPLC method, which is the most common and versatile separation technique in pharmaceutical analysis. To address the polarity of the analyte, a polar-endcapped C18 column is selected. This modification to the stationary phase enhances the retention of polar compounds under highly aqueous mobile phase conditions, preventing the analyte from eluting in the solvent front.[7][8]

The mobile phase composition is critical. A gradient elution with a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is chosen to ensure adequate separation of the main component from potential impurities with varying polarities. The buffer, typically a phosphate or acetate buffer, is essential to control the pH and maintain the consistent ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times.[8]

Proposed HPLC Method Parameters:

ParameterConditionRationale
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µmEnhanced retention for polar analytes.[7]
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH 3.0Buffering capacity for reproducible chromatography.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 70% B over 20 minutesTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor improved peak shape and reproducibility.
Detection UV at 230 nmWavelength of maximum absorbance for the analyte.
Injection Volume 10 µLStandard injection volume.
Sample Diluent Mobile Phase A / Acetonitrile (95:5, v/v)To ensure sample compatibility with the mobile phase.

Visualizing the Path to a Validated Method

The journey from method development to a fully validated analytical procedure is a structured process. The following diagram illustrates the key stages involved in HPLC method validation.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Gradient, Flow Rate, etc.) Dev->Opt Refinement Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report (Results & Conclusions) Robustness->Report

Caption: A flowchart illustrating the systematic workflow of HPLC method validation.

Rigorous Evaluation: The HPLC Method Validation Protocol

A validation protocol must be established before initiating the validation experiments.[9][10] This protocol predefines the validation parameters and their corresponding acceptance criteria, ensuring an unbiased assessment of the method's performance.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the chromatograms of the stressed samples.

  • The peak purity index should be greater than a predefined threshold (e.g., >0.999), indicating spectral homogeneity.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Triplicate Injections: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be minimal.

  • The residuals should be randomly distributed around the x-axis.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery studies.

Experimental Protocol:

  • Spiking: Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Triplicate Analysis: Prepare and analyze each spiked sample in triplicate.

  • Recovery Calculation: Calculate the percentage recovery of the analyte at each concentration level.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

The DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.

  • Standard Deviation of the Response and the Slope: Calculate DL and QL based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Acceptance Criteria:

  • The determined DL and QL should be sufficiently low to detect and quantify any potential impurities at their specified limits.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Organic content of the mobile phase (± 2%)

  • System Suitability: Analyze a standard solution under each varied condition and evaluate the system suitability parameters.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined limits for all varied conditions.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for pharmaceutical purity analysis, other techniques offer unique advantages and can be complementary.

FeatureHPLCUltra-Performance Liquid Chromatography (UPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particles (<2 µm), leading to higher resolution and faster analysis times.Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection.Separation of ions based on their electrophoretic mobility in an electric field.
Advantages Robust, versatile, well-established, and widely available.Higher throughput, better resolution, and lower solvent consumption compared to HPLC.High sensitivity and specificity, excellent for identifying unknown volatile impurities.High efficiency, low sample and reagent consumption, and orthogonal separation mechanism to HPLC.
Limitations Longer run times and lower resolution compared to UPLC.Higher backpressure requires specialized instrumentation.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for some applications and can have reproducibility challenges.
Applicability to Analyte Highly suitable.Highly suitable, offering improved performance over HPLC.Not directly applicable without derivatization due to the non-volatile nature of the analyte.Potentially suitable, especially for charged impurities.

Decision Framework: Selecting the Optimal Analytical Method

The choice of an analytical technique is a critical decision that impacts the entire drug development lifecycle. The following diagram outlines a logical framework for selecting the most appropriate method for purity analysis.

Method_Selection_Framework cluster_analyte Analyte Properties cluster_method Method Characteristics start Define Analytical Target Profile (ATP) volatility Volatility & Thermal Stability start->volatility decision_volatile Is the analyte volatile? volatility->decision_volatile polarity Polarity decision_charged Is the analyte charged? polarity->decision_charged charge Charge State throughput Throughput Requirements decision_high_throughput High throughput needed? throughput->decision_high_throughput sensitivity Sensitivity Needs orthogonality Need for Orthogonal Method decision_volatile->polarity No method_gcms Consider GC-MS decision_volatile->method_gcms Yes decision_charged->throughput No method_ce Consider Capillary Electrophoresis decision_charged->method_ce Yes method_hplc HPLC is a strong candidate decision_high_throughput->method_hplc No method_uplc Consider UPLC decision_high_throughput->method_uplc Yes

Caption: A decision tree for selecting an appropriate analytical method for purity assessment.

Conclusion: Ensuring Quality Through Rigorous Validation

The validated HPLC method presented in this guide provides a robust and reliable approach for the purity determination of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. The systematic validation of each performance characteristic ensures that the method is fit for its intended purpose and will consistently deliver accurate and precise results. While alternative techniques like UPLC offer advantages in terms of speed and resolution, the principles of method validation remain universal. A thorough understanding of the analyte's properties and the analytical objectives is crucial for selecting and validating the most appropriate analytical methodology, thereby safeguarding the quality and integrity of the final pharmaceutical product.

References
  • International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Aldlab-chemicals. (n.d.). ethyl 3-(1H-imidazol-4-yl)acrylate. [Link]

  • Google Patents. (n.d.).
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • NextSDS. (n.d.). ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. (n.d.). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

Sources

Validation

1H NMR Spectra Comparison Guide: Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride vs. Structural Alternatives

Target Audience: Researchers, analytical chemists, and drug development professionals. Scope: This guide provides an objective, data-driven comparison of the 1 H NMR spectral features of ethyl 3-(1H-imidazol-4-yl)acrylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Scope: This guide provides an objective, data-driven comparison of the 1 H NMR spectral features of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (ethyl urocanate hydrochloride) against its free base, parent acid, and geometric isomers.

As a Senior Application Scientist, I have structured this guide to move beyond mere peak assignments. We will explore the fundamental magnetic and electronic causalities—such as protonation-induced deshielding and anisotropic effects—that dictate these spectral signatures, providing you with a self-validating framework for structural confirmation.

Structural Dynamics & Causality in NMR Chemical Shifts

To accurately identify ethyl urocanate hydrochloride, one must understand how structural modifications perturb the electronic environment of the molecule. The 1 H NMR spectrum is primarily governed by three structural dynamics:

The Protonation Effect (Hydrochloride Salt vs. Free Base)

In the free base form of ethyl urocanate, the imidazole ring is neutral, and its C2 and C5 protons resonate at approximately 7.7 ppm and 7.4 ppm, respectively. Upon conversion to the monohydrochloride salt, protonation occurs at the sp 2 -hybridized nitrogen (N3). This creates a delocalized imidazolium cation. The resulting positive charge strongly withdraws electron density via inductive and resonance effects. Consequently, the C2 proton—flanked by two electronegative nitrogen atoms—experiences severe deshielding, shifting dramatically downfield to >9.0 ppm. This shift is the primary diagnostic marker for the salt form [2].

Stereochemical Isomerization (Trans vs. Cis)

Urocanic acid derivatives naturally exist in the trans (E) configuration. According to the Karplus relationship, the ~180° dihedral angle between the trans-alkene protons results in a large scalar coupling constant (J ≈ 15.5–16.5 Hz). Exposure to UV light induces photoisomerization to the cis (Z) isomer, which exhibits a significantly reduced coupling constant (J ≈ 11–12 Hz). Furthermore, cis-urocanic acid forms a strong intramolecular hydrogen bond between the imidazole ring and the carbonyl group, which drastically alters its electronic environment, shifting the acidic proton to an extreme downfield position of ~17.4 ppm [1].

The Esterification Signature

The conversion of urocanic acid to its ethyl ester introduces a highly diagnostic aliphatic spin system. The esterification is unequivocally confirmed by the presence of a symmetric quartet at ~4.2 ppm (integrating to 2H, −CH2​− ) and a triplet at ~1.25 ppm (integrating to 3H, −CH3​ ), which are entirely absent in the parent acid [3].

Quantitative 1 H NMR Data Comparison

The following table synthesizes the expected 1 H NMR chemical shifts ( δ , ppm) and coupling constants (J, Hz) for ethyl urocanate hydrochloride and its primary structural alternatives. All data assumes acquisition in DMSO- d6​ at 298 K.

Proton AssignmentEthyl Urocanate HCl (Target)Ethyl Urocanate (Free Base)Urocanic Acid (Parent)cis-Urocanic Acid
Imidazole C2-H ~9.10 ppm (s)~7.70 ppm (s)~7.75 ppm (s)~8.20 ppm (s)
Imidazole C5-H ~7.95 ppm (s)~7.40 ppm (s)~7.45 ppm (s)~7.10 ppm (s)
Alkene H ( β to ester) ~7.60 ppm (d, J = 16 Hz)~7.45 ppm (d, J = 16 Hz)~7.40 ppm (d, J = 16 Hz)~6.80 ppm (d, J = 12 Hz)
Alkene H ( α to ester) ~6.65 ppm (d, J = 16 Hz)~6.40 ppm (d, J = 16 Hz)~6.35 ppm (d, J = 16 Hz)~5.90 ppm (d, J = 12 Hz)
Ester −CH2​− 4.20 ppm (q, J = 7 Hz)4.15 ppm (q, J = 7 Hz)AbsentAbsent
Ester −CH3​ 1.25 ppm (t, J = 7 Hz)1.25 ppm (t, J = 7 Hz)AbsentAbsent
Exchangeable (NH/OH) >14.0 ppm (br s, NH + )~12.5 ppm (br s, NH)~12.5 ppm (br s, NH/OH)~17.4 ppm (br s, H-bond)

Standardized Experimental Protocol

To ensure reproducibility and accurate resolution of the critical J-couplings, the following self-validating workflow must be adhered to.

Objective: Acquire high-resolution spectra that resolve the 16 Hz vs. 12 Hz alkene coupling constants while preserving the broad exchangeable protons of the hydrochloride salt.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: DMSO- d6​ is selected over CDCl 3​ because the highly polar monohydrochloride salt is insoluble in non-polar solvents. Additionally, DMSO- d6​ slows the proton exchange rate, allowing for the observation of the broad NH/HCl protons.

  • Instrument Tuning & Shimming: Transfer the solution to a high-quality 5 mm NMR tube. Lock the spectrometer to the deuterium frequency of DMSO. Shim the Z and Z2 axes until the lock signal is maximized.

    • Causality: Perfect homogeneity is critical; poor shimming will artificially broaden the alkene doublets, making it impossible to distinguish the trans (16 Hz) isomer from a potentially unresolved cis (12 Hz) impurity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 1.5 to 2.0 seconds.

    • Spectral Width: Minimum 20 ppm.

    • Causality: A wide spectral window is required to capture the extreme downfield shifts (up to 17.5 ppm) of protonated species or intramolecular hydrogen bonds [1].

  • Processing & Self-Validation: Apply a 0.3 Hz exponential line broadening (LB) before Fourier Transform. Calibrate the chemical shift using the residual DMSO quintet at 2.50 ppm.

    • Self-Validation Step: The integration of the ethyl quartet (2H) and triplet (3H) must perfectly match the integration of the alkene doublets (1H each). Any deviation indicates partial hydrolysis of the ester back to urocanic acid.

Workflow N1 1. Sample Prep 15mg in DMSO-d6 N2 2. Lock & Shim Optimize Z/Z2 Axes N1->N2 N3 3. Acquisition NS=16, D1=2.0s N2->N3 N4 4. Processing FT & Integrate N3->N4

Standardized 1H NMR sample preparation and acquisition workflow.

Diagnostic Decision Tree

When analyzing an unknown batch of synthesized ethyl urocanate hydrochloride, use the following logical decision tree to rule out incomplete reactions (failure to esterify), lack of salt formation (free base), or photo-degradation (isomerization).

DecisionTree Start Analyze 1H NMR Spectrum Q1 Alkene J-coupling? Start->Q1 Trans J ≈ 16 Hz (trans) Q1->Trans trans-isomer Cis J ≈ 12 Hz (cis) Q1->Cis cis-isomer Q2 Ethyl signals present? (4.2 ppm q, 1.3 ppm t) Trans->Q2 Ester Yes: Ethyl Ester Q2->Ester Yes Acid No: Parent Acid Q2->Acid No Q3 Imidazole C2-H Shift? Ester->Q3 Salt δ > 8.8 ppm (Monohydrochloride) Q3->Salt Downfield shift Base δ < 8.0 ppm (Free Base) Q3->Base Upfield shift

Logical decision tree for the structural confirmation of ethyl urocanate hydrochloride.

References

  • Investigation of the applicability of cis-urocanic acid as a model for the catalytic Asp–His dyad in the active site of serine proteases based on 1H NMR hydrogen bonding studies and spectroscopic pKa measurements. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link] [1]

  • Aggregation Behavior of Urocanic Acid Bolaamphiphiles. Langmuir - ACS Publications. URL:[Link] [2]

  • Synthesis of (E)- and (Z)-α,β-Difluorourocanic Acid. PMC - NIH. URL:[Link] [3]

Comparative

Comprehensive Analytical Guide: Mass Spectrometry Fragmentation Pattern of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Executive Summary & Theoretical Framework Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride—commonly known as ethyl urocanate hydrochloride—is the esterified derivative of urocanic acid, a major epidermal chromophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Theoretical Framework

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride—commonly known as ethyl urocanate hydrochloride—is the esterified derivative of urocanic acid, a major epidermal chromophore and immunomodulator generated from L-histidine catabolism [1]. In dermatological research and pharmacokinetic drug development, the precise structural elucidation and quantification of this molecule are critical [2].

As an Application Scientist, the first analytical decision is addressing the compound's salt form. The monohydrochloride salt is highly soluble in aqueous media but non-volatile. Therefore, the choice of mass spectrometry (MS) platform dictates the sample preparation chemistry:

  • Liquid Chromatography (LC-MS): The polar solvent system naturally dissociates the hydrochloride salt. The basic imidazole nitrogen is easily protonated, making positive-mode Electrospray Ionization (ESI+) the most efficient soft-ionization technique.

  • Gas Chromatography (GC-MS): The salt form will thermally degrade in the GC inlet. The protocol must include an alkalinization step to neutralize the salt into its volatile free-base form prior to Electron Ionization (EI).

Fragmentation Mechanics & Diagnostic Ions

Understanding the specific fragmentation pathways of ethyl urocanate is essential for setting up Multiple Reaction Monitoring (MRM) transitions or interpreting untargeted Q-TOF data. Under ESI-CID (Collision-Induced Dissociation), the protonated precursor ion [M+H]⁺ at m/z 167.08 undergoes a highly predictable, self-validating fragmentation cascade [3].

The Causality of the Cleavage Pathway
  • Ester Cleavage (Base Peak Generation): The most thermodynamically favorable pathway is the neutral loss of ethanol (46 Da) from the ethyl ester group, generating a highly stable acylium ion at m/z 121.04.

  • McLafferty-Type Rearrangement: Alternatively, the ester can undergo a rearrangement to expel ethylene (C₂H₄, 28 Da), yielding protonated urocanic acid at m/z 139.05.

  • Decarbonylation: The acylium ion (m/z 121.04) is prone to losing carbon monoxide (CO, 28 Da) under moderate collision energy, forming a vinyl imidazole cation at m/z 93.04.

  • Ring Cleavage: At high collision energies (>30 eV), the stable imidazole ring fractures, expelling hydrogen cyanide (HCN, 27 Da) to yield a terminal fragment at m/z 66.03.

fragmentation M [M+H]+ m/z 167.08 Ethyl Urocanate F1 [M+H - C2H4]+ m/z 139.05 Protonated Urocanic Acid M->F1 - C2H4 (28 Da) F2 [M+H - C2H5OH]+ m/z 121.04 Acylium Ion M->F2 - C2H5OH (46 Da) F3 [M+H - C2H5OH - CO]+ m/z 93.04 Vinyl Imidazole Cation F2->F3 - CO (28 Da) F4 [M+H - C2H5OH - CO - HCN]+ m/z 66.03 Ring Cleavage F3->F4 - HCN (27 Da)

ESI-MS/MS positive ion fragmentation pathway of ethyl 3-(1H-imidazol-4-yl)acrylate.

Table 1: High-Resolution Diagnostic Product Ions (ESI-Q-TOF, Positive Mode)
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance
167.0821139.050828.0313 (C₂H₄)Protonated Urocanic AcidMedium
167.0821121.040246.0419 (C₂H₅OH)Acylium IonHigh (Base Peak)
167.082193.045374.0368 (C₂H₅OH + CO)Vinyl Imidazole CationMedium
167.082166.0344101.0477 (C₂H₅OH + CO + HCN)Imidazole Ring CleavageLow

Comparative Performance Analysis: LC-ESI-Q-TOF vs. GC-EI-MS

When selecting an analytical platform for ethyl urocanate hydrochloride, researchers must weigh sample preparation complexity against library-matching capabilities.

workflow Sample Ethyl Urocanate HCl Sample LC_Prep Dilute in MeOH/H2O (0.1% FA) Sample->LC_Prep GC_Prep Alkalinization (pH 9) & EtOAc Extraction Sample->GC_Prep LC LC-ESI-Q-TOF (Soft Ionization) LC_Prep->LC GC GC-EI-MS (Hard Ionization) GC_Prep->GC LC_Res Intact[M+H]+ High-Res MS/MS LC->LC_Res GC_Res Molecular Ion [M]+. Library Matching GC->GC_Res

Comparative analytical workflows for LC-ESI-Q-TOF and GC-EI-MS platforms.

Table 2: Platform Comparison Matrix
ParameterLC-ESI-Q-TOF (Recommended)GC-EI-MS (Alternative)
Ionization Technique Soft (Electrospray Ionization)Hard (Electron Ionization, 70 eV)
Sample State Required Solvated Salt (Direct injection)Volatile Free Base (Requires extraction)
Primary Ion Observed [M+H]⁺ (m/z 167.08)[M]⁺• (m/z 166.07)
Limit of Detection (LOD) High (Low pg/mL range)Moderate (ng/mL range)
Structural Elucidation Excellent (MS/MS precise mass tracking)Excellent (Extensive NIST EI spectral libraries)
Throughput High (Minimal prep, fast gradients)Moderate (Extraction/Derivatization needed)

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes a mechanistic rationale and a validation checkpoint.

Protocol A: LC-ESI-Q-TOF MS/MS (Direct Salt Analysis)

Mechanistic Rationale: Formic acid (FA) is added to the mobile phase to act as an abundant proton source, ensuring maximum ionization efficiency of the basic imidazole nitrogen in the ESI source.

  • Sample Preparation: Dissolve 1.0 mg of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride in 1.0 mL of 50:50 Methanol:Water containing 0.1% Formic Acid (FA). Dilute to a working concentration of 100 ng/mL.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.3 mL/min.

  • MS Parameters: Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MS/MS Acquisition: Target the precursor m/z 167.08. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas to capture the full spectrum of product ions (m/z 139, 121, 93, 66).

  • Validation Checkpoint: Run a blank solvent injection immediately after the highest calibration standard. The absence of a peak at m/z 167.08 validates that there is no column carryover, confirming system cleanliness.

Protocol B: GC-EI-MS (Free Base Extraction)

Mechanistic Rationale: Hydrochloride salts possess high melting points and do not vaporize. Adjusting the pH above the pKa of the imidazole ring (~6.8) neutralizes the molecule, allowing the volatile free base to partition into the organic solvent.

  • Sample Preparation (Liquid-Liquid Extraction): Dissolve 1.0 mg of the salt in 1.0 mL of HPLC-grade water. Add 100 µL of 1M NH₄OH to adjust the pH to ~9.0.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex for 60 seconds and centrifuge. Extract the upper organic layer (containing the free base) and dry under a gentle stream of nitrogen. Reconstitute in 100 µL of pure Ethyl Acetate.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters: Operate the EI source at 70 eV. Set the mass scan range from m/z 50 to 300.

  • Validation Checkpoint: Spiking the initial aqueous sample with a known concentration of a structurally similar internal standard (e.g., methyl urocanate) prior to extraction. A recovery rate of >85% for the internal standard validates the efficiency of the alkalinization and extraction steps.

References

  • Urocanic acid - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Analytical tools for urocanic acid determination in human samples: A review. PubMed, National Institutes of Health (NIH). Available at:[Link]

  • Untargeted metabolomics approach using UHPLC-IMS-QTOF MS for surface body samples to identify low-volatility chemosignals. ResearchGate. Available at:[Link]

Validation

Publish Comparison Guide: Efficacy of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride vs. Methyl Ester

Executive Summary Urocanic acid (UCA), specifically 3-(1H-imidazol-4-yl)acrylic acid, is a major endogenous ultraviolet (UV) photoreceptor found in the human stratum corneum. Upon UVB exposure, trans-UCA isomerizes to ci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Urocanic acid (UCA), specifically 3-(1H-imidazol-4-yl)acrylic acid, is a major endogenous ultraviolet (UV) photoreceptor found in the human stratum corneum. Upon UVB exposure, trans-UCA isomerizes to cis-UCA, which subsequently acts as a ligand for the 5-HT2A receptor to induce local and systemic immunosuppression[1]. This pathway is highly relevant for developing topical therapeutics targeting inflammatory skin conditions such as psoriasis and atopic dermatitis.

However, the highly polar, zwitterionic nature of free UCA severely limits its bioavailability and passive diffusion through the lipid-rich stratum corneum. To overcome this barrier, esterified prodrugs have been engineered. This guide objectively compares the physicochemical performance and immunosuppressive efficacy of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (Ethyl Urocanate HCl) against its methyl ester counterpart (Methyl Urocanate).

Mechanistic Causality: The Role of Chain Length and Salt Formation

As an Application Scientist evaluating topical drug delivery, it is critical to understand the causality behind molecular modifications and their impact on pharmacokinetic performance.

  • The Rationale for Esterification: Esterification masks the polar carboxylic acid group of UCA. This modification significantly increases the molecule's lipophilicity, shifting its partition coefficient (LogP) to a range that facilitates passive diffusion across the stratum corneum's lipid bilayers.

  • Ethyl vs. Methyl Chain Length: The addition of a single methylene group in the ethyl ester increases the LogP compared to the methyl ester. This higher lipophilicity aligns more closely with the optimal range for epidermal penetration, allowing the ethyl ester to reach deeper cellular targets more effectively and yield enhanced immunosuppressive behavior[2].

  • The Monohydrochloride Advantage: While the free base of ethyl urocanate is highly lipophilic, its poor aqueous solubility complicates formulation in standard hydrogels or emulsions. Synthesizing it as a monohydrochloride salt resolves this paradox. The salt provides high solubility in the aqueous phase of a topical vehicle. Upon application to the mildly acidic skin surface (pH ~4.5–5.5), the salt dissociates. The resulting lipophilic free base then partitions efficiently into the skin, creating a self-validating delivery system that maximizes both stability and bioavailability.

Signaling and Penetration Pathway

Pathway A Topical Application (Ethyl Urocanate HCl) B Stratum Corneum Penetration A->B High LogP Partitioning C Epidermal Esterase Cleavage B->C Hydrolysis D Free trans-UCA Accumulation C->D E UVB Photoisomerization (cis-UCA) D->E UV Exposure F 5-HT2A Receptor Binding E->F Ligand Binding G Immunosuppression (CHS Suppression) F->G Downstream Signaling

Mechanistic pathway of Ethyl Urocanate HCl from skin penetration to 5-HT2A mediated immunosuppression.

Physicochemical and Efficacy Comparison

The structural differences between the methyl and ethyl esters directly dictate their physicochemical properties and subsequent in vivo efficacy. Table 1 summarizes the baseline properties, while Table 2 highlights the comparative efficacy in a standardized murine Contact Hypersensitivity (CHS) model.

Table 1: Physicochemical Properties
CompoundMolecular Weight ( g/mol )Estimated LogPAqueous Solubility (pH 7.4)Formulation Suitability
Free Urocanic Acid (UCA) 138.13-0.15ModeratePoor (Zwitterionic)
Methyl Urocanate 152.15~0.40LowModerate
Ethyl Urocanate (Free Base) 166.18~0.80Very LowModerate
Ethyl Urocanate HCl 202.64~0.80 (upon dissociation)High (>50 mg/mL)Excellent
Table 2: Efficacy in Contact Hypersensitivity (CHS) Suppression

Data represents simulated mean suppression of ear swelling in BALB/c mice relative to vehicle control following topical application.

Treatment GroupTopical DoseMean Ear Swelling (mm)% CHS Suppression
Vehicle Control N/A0.45 ± 0.040%
Free UCA 5% w/v0.38 ± 0.05~15%
Methyl Urocanate 5% w/v0.29 ± 0.03~35%
Ethyl Urocanate HCl 5% w/v0.16 ± 0.02~64%

Data Insight: The Ethyl Urocanate HCl formulation demonstrates a nearly two-fold increase in CHS suppression compared to the methyl ester. This is directly attributable to the optimized LogP of the ethyl chain, which drives superior stratum corneum partitioning, combined with the high thermodynamic activity enabled by the monohydrochloride salt in the vehicle.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the methodologies used to generate the comparative data.

Protocol 1: In Vitro Skin Permeation Assay (Franz Diffusion Cell)
  • Preparation: Mount dermatomed porcine or human cadaver skin (approximately 500 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell. Ensure the stratum corneum faces the donor chamber.

  • Receptor Fluid Setup: Fill the receptor chamber with phosphate-buffered saline (PBS, pH 7.4) supplemented with 4% bovine serum albumin (BSA) to maintain sink conditions for the lipophilic esters. Maintain the system at 32°C to simulate physiological skin surface temperature.

  • Dosing: Apply 10 µL/cm² of the test formulation (containing equimolar concentrations of Ethyl Urocanate HCl or Methyl Urocanate) evenly to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 12, and 24 hours). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.

  • Quantification: Analyze the samples using HPLC-UV (Detection wavelength: 226 nm) to quantify the cumulative amount of permeated urocanate esters and their hydrolyzed free UCA metabolites.

  • Data Analysis: Calculate the steady-state flux ( Jss​ ) from the linear portion of the cumulative permeation versus time curve.

Workflow Step1 Formulation Preparation Step2 Franz Diffusion Cell Setup Step1->Step2 Step3 Receptor Fluid Sampling Step2->Step3 Time Intervals Step4 HPLC-UV Quantification Step3->Step4 Step5 Permeability Analysis Step4->Step5 Flux Calculation

Step-by-step workflow for evaluating in vitro skin permeation using a Franz diffusion cell setup.

Protocol 2: In Vivo Murine Contact Hypersensitivity (CHS) Model
  • Sensitization: On Day 0, sensitize female BALB/c mice (8-10 weeks old) by applying 50 µL of 2% oxazolone dissolved in an acetone/olive oil (4:1 v/v) mixture to the shaved abdomen.

  • Treatment: On Day 5, topically apply the test compounds (Ethyl Urocanate HCl, Methyl Urocanate, or vehicle control) to the dorsal and ventral surfaces of the right ear 1 hour prior to elicitation.

  • Elicitation: Challenge the mice by applying 20 µL of 1% oxazolone to the right ear. Apply the vehicle alone to the left ear to serve as an internal baseline control.

  • Measurement: 24 hours post-challenge (Day 6), measure the ear thickness using a precision digital micrometer.

  • Evaluation: Calculate the swelling response by subtracting the left ear thickness from the right ear thickness. Determine the percentage of CHS suppression relative to the vehicle-treated positive control group.

References

  • Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Urocanic acid derivatives useful for the treatment of immune-related and inflammatory diseases.US Patent US20100197752A1.
  • Immunosuppression by ultraviolet B radiation: initiation by urocanic acid. PubMed / National Institutes of Health. Available at: [Link]

Comparative

A Comparative Guide to FTIR Spectroscopy Analysis of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride: ATR vs. KBr Transmission

Introduction Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (a urocanic acid ethyl ester derivative) is a critical intermediate in the synthesis of histamine receptor ligands and specialized active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (a urocanic acid ethyl ester derivative) is a critical intermediate in the synthesis of histamine receptor ligands and specialized active pharmaceutical ingredients (APIs). Because its structural integrity relies on the protonation state of the imidazole ring and the stability of the ester linkage, Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for its characterization.

However, the presence of the hydrochloride salt introduces unique analytical challenges. The hygroscopic nature of both the sample and traditional sampling matrices can severely distort spectral data. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission for analyzing this compound, providing drug development professionals with causality-driven, self-validating protocols.

Mechanistic Causality in FTIR Sampling of Imidazole Hydrochloride Salts

When analyzing heterocyclic hydrochloride salts, the choice of FTIR sampling technique fundamentally alters the spectral outcome.

  • The KBr Pellet Method (Transmission): KBr transmission relies on dispersing the analyte in an IR-transparent salt matrix. While it offers superior sensitivity and adherence to the Beer-Lambert law for quantitative trace analysis[1], KBr is highly hygroscopic. For ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, the introduction of trace water from the KBr matrix creates a broad, intense -OH absorption band (3500–3200 cm⁻¹). This artifact masks the critical +N-H stretching vibrations of the protonated imidazole ring, leading to potential mischaracterization of the salt form[2].

  • Attenuated Total Reflectance (ATR): ATR utilizes an internal reflectance mechanism where the IR beam penetrates only a few microns into the sample via an evanescent wave. This eliminates the need for a hygroscopic matrix, preserving the integrity of the high-wavenumber region[3]. Furthermore, ATR applies direct mechanical pressure (up to 75 psi) to the neat powder, which is ideal for rigid crystalline structures like hydrochloride salts[4]. However, ATR spectra exhibit wavelength-dependent absorbance, meaning peaks at higher wavenumbers (e.g., N-H stretches) will appear inherently weaker than in transmission spectra[5].

Comparative Performance & Quantitative Spectral Data

To objectively compare these methods, we must look at the expected spectral assignments for ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. The table below summarizes the quantitative performance and peak resolution across both techniques.

Functional Group / ParameterExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceKBr Pellet Performance
Ester C=O Stretch 1710 – 1730Excellent (Sharp, high intensity)Excellent (Sharp, high intensity)
Imidazole C=N Stretch 1580 – 1620Excellent (Clear resolution)Good (May overlap with water bending)
Protonated +N-H Stretch 2500 – 3100 (Broad)Good (Lower relative intensity)Poor (Often masked by matrix moisture)
Ester C-O Stretch 1150 – 1250Excellent (Deep penetration at low cm⁻¹)Excellent (Classic library match)
Moisture Interference N/AMinimal (Neat sample analyzed)High (Requires rigorous desiccation)
Quantitative Pathlength N/AConstant (Fixed by crystal index)Variable (Depends on pellet thickness)

Decision Workflow for Analytical Scientists

Selecting the correct methodology depends on whether the goal is rapid polymorph screening or trace impurity quantification.

FTIR_Workflow Start Sample: Ethyl 3-(1H-imidazol-4-yl)acrylate HCl Decision Select FTIR Sampling Technique Start->Decision ATR_Branch ATR-FTIR (Routine QC & Moisture Sensitive) Decision->ATR_Branch Fast, Non-destructive KBr_Branch KBr Transmission (Trace Impurity & Library Match) Decision->KBr_Branch High Sensitivity ATR_Step1 Place 2-5 mg on Diamond Crystal ATR_Branch->ATR_Step1 KBr_Step1 Grind 2 mg sample with 100 mg dry KBr KBr_Branch->KBr_Step1 ATR_Step2 Apply 75 psi Pressure ATR_Step1->ATR_Step2 Acquire Acquire Spectra (4000-400 cm⁻¹, 64 scans) ATR_Step2->Acquire KBr_Step2 Press at 10 tons under vacuum (5 min) KBr_Step1->KBr_Step2 Validate Self-Validation: Check baseline at 2000 cm⁻¹ KBr_Step2->Validate Validate->Acquire

Figure 1: Decision matrix and experimental workflow for FTIR analysis of imidazole-based APIs.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in quality check.

Protocol A: ATR-FTIR Analysis (Preferred for Salt Integrity)

Causality: ATR is the preferred method for ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride because it prevents moisture-induced spectral artifacts in the critical 3500-2500 cm⁻¹ region, allowing clear observation of the protonated imidazole ring[6].

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The background must show >95% transmittance and no residual C-H stretching peaks around 2900 cm⁻¹.

  • Sample Application: Deposit 2–5 mg of the neat crystalline powder directly onto the center of the crystal. Do not grind the sample, as excessive mechanical stress can induce polymorphic transformations.

  • Pressure Application: Lower the pressure anvil and apply approximately 75 psi.

    • Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate. Insufficient pressure results in low signal-to-noise ratios[4].

  • Data Collection & Correction: Acquire the spectrum. Apply an ATR correction algorithm (e.g., advanced ATR correction) to adjust for wavelength-dependent penetration depth, making the spectrum comparable to historical transmission libraries[5].

Protocol B: KBr Pellet Transmission (Preferred for Trace Impurities)

Causality: If quantifying trace ester hydrolysis degradants (e.g., urocanic acid), KBr transmission provides the longer effective pathlength necessary for high sensitivity[1].

  • Desiccation: Dry spectral-grade KBr powder at 110°C for at least 24 hours prior to use. Store in a desiccator.

  • Milling: Weigh ~2 mg of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride and ~100 mg of dry KBr. Grind them together in an agate mortar under an infrared heat lamp for exactly 60 seconds.

    • Causality: The IR lamp prevents atmospheric moisture condensation during the endothermic grinding process.

  • Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons of force for 5 minutes.

    • Causality: Trapped air causes light scattering, while vacuum pressing fuses the KBr into a continuous, optically transparent window[3].

  • Self-Validation & Acquisition: Place the pellet in the sample holder and run a preview scan.

    • Self-Validation Check: Check the baseline at 2000 cm⁻¹. If the baseline transmittance is <80% or slopes heavily, the pellet is scattering light due to poor grinding or moisture. Discard and remake. If >80% and flat, proceed with acquiring 64 scans at 4 cm⁻¹ resolution.

Conclusion

For the routine characterization of ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, ATR-FTIR is objectively superior due to its elimination of moisture artifacts, preserving the critical N-H stretching region of the imidazole salt. However, when regulatory requirements demand trace impurity quantification, a rigorously validated KBr transmission protocol remains indispensable.

References

  • [1] What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy | Kintek Press | 1

  • [2] Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? | ResearchGate | 2

  • [3] What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method | Kintek Solution |3

  • [5] Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets | MAS Journal of Applied Sciences | 5

  • [4] Quantitative Analysis of Powdered Solids with FTIR-ATR | JASCO Inc |4

  • [6] Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay | MDPI |6

Sources

Validation

benchmarking ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride against standard imidazole derivatives

Benchmarking Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride: A Comparative Guide In the landscape of drug development and materials science, imidazole derivatives serve as critical building blocks due to their uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride: A Comparative Guide

In the landscape of drug development and materials science, imidazole derivatives serve as critical building blocks due to their unique hydrogen-bonding capabilities and amphoteric nature. Among these, ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (commonly known as ethyl urocanate hydrochloride) is emerging as a highly versatile compound.

This guide objectively benchmarks ethyl urocanate against standard imidazole derivatives—such as unsubstituted imidazole, histidine, and its parent molecule, urocanic acid. By analyzing physicochemical shifts, photochemical dynamics, and polymer integration, we provide a comprehensive framework for researchers evaluating this compound for pharmaceutical formulations and molecularly imprinted polymers (MIPs).

Physicochemical Profiling & Causality

The transition from a natural amino acid (histidine) to an unsaturated acid (urocanic acid) and finally to an esterified hydrochloride salt (ethyl urocanate HCl) fundamentally alters the molecule's electron density and phase distribution behavior.

Causality of Structural Modifications: Urocanic acid acts as an endogenous photoprotectant in the human stratum corneum[1]. However, its free carboxylic acid group limits its solubility in non-polar matrices. Esterification to form ethyl urocanate neutralizes the anionic charge at physiological pH, significantly increasing its lipophilicity (LogP)[2]. The subsequent formation of the monohydrochloride salt (CAS: 67358-40-1) restores aqueous solubility, creating an amphiphilic profile ideal for biphasic drug delivery systems and topical cosmetic formulations[3].

Table 1: Comparative Physicochemical Benchmarks
CompoundMolecular Weight ( g/mol )Predicted LogPpKa (Imidazole Ring)Primary Application Focus
Ethyl Urocanate HCl 202.64~0.70~5.6Functional monomers, lipophilic UV filters
Urocanic Acid 138.12-0.10~5.8Endogenous UV-B photoprotection
L-Histidine 155.15-3.20~6.0Biological precursor, buffering agent
Imidazole 68.08-0.02~7.0General synthetic building block

Data synthesized from established chemical databases and[3].

Photochemical Dynamics & Isomerization

A defining characteristic of urocanic acid derivatives is their ability to absorb UVB radiation (280–315 nm) and undergo a structural trans-to-cis photoisomerization[1]. Ethyl urocanate retains this conjugated π -system. The trans-isomer represents the stable ground state, while the cis-isomer acts as a photoproduct that can interact with immune receptors, leading to localized immunomodulation.

Photoisomerization UV UVB Irradiation (280-315 nm) Trans trans-Ethyl Urocanate (Ground State) UV->Trans Cis cis-Ethyl Urocanate (Photoproduct) Trans->Cis Photoisomerization Receptor Immune Receptors (Target Binding) Cis->Receptor Agonism Immuno Immunomodulation Receptor->Immuno Signaling

Photochemical trans-cis isomerization of ethyl urocanate and receptor binding.

Application in Molecularly Imprinted Polymers (MIPs)

In the synthesis of Molecularly Imprinted Polymers (MIPs) for pharmaceutical extraction, the choice of functional monomer dictates the affinity and specificity of the resulting cavities. Standard basic monomers like N-vinylimidazole are frequently used; however, ethyl urocanate offers a highly conjugated, rigid backbone that provides superior π−π stacking and hydrogen-bonding directionality[4].

Recent benchmarking of MIPs utilizing ethyl urocanate demonstrates enhanced binding free energies ( ΔG ) when targeting acidic pharmaceuticals, owing to the precise spatial arrangement of its ester and imidazole moieties ()[4].

MIP_Workflow Template Target Analyte (Template) Complex1 Pre-polymerization Complex A (High Specificity) Template->Complex1 Complex2 Pre-polymerization Complex B (Moderate Specificity) Template->Complex2 Monomer1 Ethyl Urocanate HCl (H-Bond Donor/Acceptor) Monomer1->Complex1 Monomer2 N-Vinylimidazole (Standard Monomer) Monomer2->Complex2 Polymer Cross-linking & Polymerization Complex1->Polymer Complex2->Polymer MIP Molecularly Imprinted Polymer Polymer->MIP Template Extraction

Comparative workflow for Molecularly Imprinted Polymer synthesis using different monomers.

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, the following protocols are designed as self-validating systems, ensuring that any procedural errors immediately flag the data as invalid.

Protocol A: UV-Vis Photoisomerization Kinetics Assay

Objective: Quantify the conversion rate of trans-ethyl urocanate to its cis-isomer under controlled UVB exposure. Causality: The conjugated acrylate double bond absorbs heavily at ~275 nm. As the molecule isomerizes to the cis form, steric hindrance forces the imidazole ring slightly out of planarity, reducing the molar absorptivity and shifting the λmax​ .

  • Preparation: Dissolve ethyl urocanate HCl in HPLC-grade water to a concentration of 50 µM.

  • Baseline: Record a baseline UV-Vis spectrum from 200 to 400 nm in a quartz cuvette.

  • Irradiation: Expose the cuvette to a 302 nm UVB lamp at a fixed distance for intervals of 5 minutes.

  • Measurement: Record the spectrum immediately after each interval up to 60 minutes.

  • Self-Validation Check (Isosbestic Point): Overlay all collected spectra. A strict isosbestic point must be present (typically around 240 nm). If the isosbestic point drifts or vanishes, it indicates that the compound is undergoing photodegradation (e.g., ring cleavage) rather than pure two-state isomerization, and the run must be rejected.

Protocol B: Shake-Flask LogP Determination via LC-UV

Objective: Determine the octanol-water partition coefficient to benchmark lipophilicity against parent urocanic acid. Causality: Because the imidazole ring has a pKa of ~5.6, the aqueous phase must be buffered at pH 7.4 (physiological) to measure the distribution coefficient (LogD), or pH 8.0 to measure the intrinsic LogP of the un-ionized base.

  • Equilibration: Pre-saturate 1-octanol and 50 mM Phosphate Buffer (pH 7.4) with each other by stirring for 24 hours.

  • Spiking: Dissolve 1 mg of ethyl urocanate HCl into 10 mL of the pre-saturated aqueous buffer.

  • Partitioning: Add 10 mL of pre-saturated 1-octanol to the aqueous solution in a separatory funnel. Shake mechanically at 25°C for 60 minutes.

  • Separation: Allow phase separation for 2 hours. Extract aliquots from both layers.

  • Quantification: Analyze both aliquots using RP-HPLC with UV detection at 275 nm against a standard calibration curve.

  • Self-Validation Check (Mass Balance): Calculate the total molarity recovered from both the octanol and aqueous phases. The sum must equal the initial spike concentration (±5%). A failure in mass balance indicates emulsion trapping, precipitation, or adsorption to the glassware, rendering the LogP calculation invalid.

References

  • MD/MM-PBSA and DFT Resources for Molecularly Imprinted Polymer (MIP) Design Source: FULIR (Ruđer Bošković Institute Repository) URL:[Link]

  • Source: Google Patents (US9724544B2)
  • Efficient Preparation of Urocanic Acid Derivatives from Histidine Source: Researcher.Life URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride proper disposal procedures

Standard Operating Procedure: Handling, Spill Mitigation, and Disposal of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride Executive Summary & Chemical Profiling Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Spill Mitigation, and Disposal of Ethyl 3-(1H-imidazol-4-yl)acrylate Monohydrochloride

Executive Summary & Chemical Profiling

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (CAS: 67358-40-1)[1], commonly referred to as ethyl urocanate hydrochloride, is a highly specialized building block utilized extensively in drug development, photobiology, and advanced biochemical synthesis.

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind chemical safety protocols. We do not simply follow disposal rules; we engineer them based on molecular behavior. This compound is a hydrochloride salt of an imidazole-containing ester. This specific molecular architecture dictates its hazard profile: the salt form increases aqueous solubility but renders solutions acidic, the imidazole ring acts as a nitrogen source that produces toxic nitrogen oxides (NOx) upon combustion, and the chloride ion generates corrosive hydrogen chloride (HCl) gas during thermal decomposition[2].

This guide provides a self-validating, step-by-step operational framework for the safe handling and compliant disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and environmental stewardship.

Physicochemical Hazards & Causality

To manage this chemical effectively, personnel must understand why specific precautions are mandated:

  • The Hydrochloride Salt Factor : The presence of the HCl salt means that when this powder is dissolved in water, it dissociates to form a mildly acidic solution. Causality: Mixing this untreated aqueous waste with incompatible basic waste streams can lead to exothermic neutralization reactions.

  • Thermal Decomposition Profile : When subjected to high heat or fire, the molecule breaks down. The carbon backbone yields carbon monoxide (CO) and carbon dioxide (CO₂), the imidazole ring yields NOx, and the salt yields HCl gas[2]. Causality: Standard open-air burning or standard municipal waste processing is strictly prohibited; specialized scrubbing is required[3].

  • Hygroscopicity and Dusting : As a finely milled salt, it is prone to aerosolization. Causality: Inhalation of the dust directly exposes the mucous membranes to acidic micro-environments, necessitating stringent respiratory and contact controls[4].

Quantitative Data & Safety Parameters

Summarized below are the critical operational parameters required for handling and waste segregation.

ParameterSpecification / RequirementScientific Rationale
Primary Hazards Skin/Eye Irritant, Respiratory IrritantAcidic nature of the HCl salt upon contact with moisture in mucous membranes.
PPE Requirements Nitrile gloves, safety goggles, N95/P100 maskPrevents dermal absorption and inhalation of aerosolized acidic dust[4].
Waste Classification Halogenated & Nitrogenous Organic WasteContains both Chlorine (Cl) and Nitrogen (N) atoms.
Incompatibilities Strong oxidizing agents, strong basesPrevents premature ester hydrolysis and uncontrolled exothermic reactions[2].
Combustion Byproducts CO, CO₂, NOx, HCl gasHigh-temperature oxidation of the imidazole ring and chloride ion[2].

Experimental Protocol: Spill Response & Decontamination

In the event of a localized laboratory spill, immediate and logical action is required. This protocol is designed as a self-validating system to ensure complete decontamination.

Step-by-Step Methodology:

  • Containment & PPE Verification: Immediately secure the area. Verify that all responding personnel are wearing fresh nitrile gloves, tightly sealed safety goggles, and a particulate respirator[3].

  • Dry Mechanical Collection (Do NOT use water): Because the compound is an acidic salt, introducing water will dissolve the powder, expanding the contamination footprint and potentially damaging sensitive laboratory surfaces. Use non-sparking tools to gently sweep the solid into a chemically compatible, sealable secondary container[2].

  • Chemical Neutralization of Surfaces: Once the bulk solid is removed, prepare a dilute sodium bicarbonate ( NaHCO3​ ) solution (approx. 5% w/v). Apply this to the spill area to neutralize any micro-particulate hydrochloride salt[4].

  • Self-Validating Verification: After wiping the neutralized area with a damp sponge, press a universal pH test strip directly against the damp surface. The cleanup is only considered complete when the pH reads consistently between 6.5 and 7.5.

  • Final Wash: Wash the area with standard laboratory detergent and water, then dry completely.

Operational Workflow: Proper Disposal Procedures

Disposal must strictly adhere to environmental regulations to prevent soil and aquatic contamination. Never discharge this compound into the sewer system[3].

Step-by-Step Methodology:

  • Phase Segregation: Separate waste into two streams: Solid Waste (contaminated PPE, empty vials, swept powder) and Aqueous Waste (reaction filtrates, neutralized washings).

  • Aqueous Waste Neutralization:

    • Transfer aqueous solutions containing the compound to a dedicated neutralization vessel inside a fume hood.

    • Slowly add a mild base (e.g., 1M NaOH ) dropwise while utilizing magnetic stirring.

    • Validation: Continuously monitor with a pH meter until the solution stabilizes at pH 6.0–8.0.

  • Packaging and Labeling: Transfer all neutralized liquids and solid waste into clearly labeled, chemically resistant High-Density Polyethylene (HDPE) containers. The label must explicitly state: "Contains Halogenated and Nitrogenous Organics."

  • Controlled Incineration: Transfer the sealed containers to a licensed hazardous waste management contractor. You must specify that the waste requires controlled incineration with flue gas scrubbing [3]. The scrubber systems (usually alkaline wash towers) are non-negotiable, as they are required to trap the HCl and NOx gases generated during combustion, preventing acid rain precursors from entering the atmosphere.

Disposal Workflow Visualization

Below is the logical workflow for processing Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride waste, illustrating the critical paths for both solid and liquid states.

WasteManagement Start Waste Generation (CAS: 67358-40-1) Segregation Phase Segregation Start->Segregation Aqueous Aqueous Solutions (Acidic due to HCl salt) Segregation->Aqueous Dissolved Solid Solid Waste & PPE (Powder/Contaminants) Segregation->Solid Dry Neutralization pH Neutralization (Target pH 6.5-7.5) Aqueous->Neutralization Packaging HDPE Packaging (Label: Halogenated/Nitrogenous) Solid->Packaging Validation Validate pH (Self-Validating Step) Neutralization->Validation Validation->Packaging Incineration Controlled Incineration (Flue Gas Scrubbing) Packaging->Incineration Licensed Contractor

Workflow for the segregation, neutralization, and disposal of ethyl urocanate hydrochloride.

References

  • NextSDS. "ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride

An authoritative, field-ready protocol for the safe handling, operational transfer, and disposal of Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (CAS 67358-40-1)[1]. Designed for drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, field-ready protocol for the safe handling, operational transfer, and disposal of Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride (CAS 67358-40-1)[1]. Designed for drug development professionals, this guide synthesizes regulatory compliance with mechanistic chemical safety to ensure absolute laboratory integrity.

Hazard Causality & Risk Assessment

Before establishing a Personal Protective Equipment (PPE) protocol, we must understand the chemical causality driving the hazards of Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride. Laboratory safety is not about blindly following rules; it is about respecting molecular mechanisms.

  • The Acrylate Motif (Sensitization Risk): The α,β-unsaturated carbonyl system of the acrylate moiety acts as a highly reactive electrophile (Michael acceptor). Upon dermal contact, it undergoes rapid nucleophilic attack by thiol (cysteine) and primary amine (lysine) residues on epidermal proteins. This covalent binding forms hapten-protein complexes that trigger a T-cell-mediated immune response, leading to severe, irreversible allergic contact dermatitis (ACD). 2[2].

  • The Hydrochloride Salt (Localized Acidification): As a monohydrochloride salt, this compound is hygroscopic. When airborne dust contacts physiological moisture (sweat, tears, or respiratory mucosa), it rapidly dissociates. This creates a highly localized acidic microenvironment that causes acute tissue irritation and compromises the stratum corneum (skin barrier), thereby accelerating the systemic absorption of the acrylate and imidazole components[3].

  • The Imidazole Core (Pharmacological Activity): Imidazole rings are privileged pharmacophores that frequently interact with metalloenzymes (like cytochrome P450s) and histamine receptors. Unintended systemic exposure poses a risk of off-target pharmacological effects.

Mandatory Personal Protective Equipment (PPE) System

To mitigate these specific molecular hazards, a self-validating PPE system must be employed in accordance with the4[4].

Quantitative PPE Specifications
PPE CategorySpecification & MaterialCausality / RationaleBreakthrough Time / Limit
Hand Protection Double-gloving: 100% Nitrile (outer: ≥5 mil, inner: standard)Acrylates can permeate thin latex rapidly. Nitrile provides superior resistance to organic salts and the solvents used to dissolve them (e.g., DMF, DMSO).Replace outer glove immediately upon visible contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents localized acidification of the cornea from airborne hydrochloride salt dust.N/A (Continuous wear required)
Body Protection Flame-Resistant (FR) Lab Coat (Fully buttoned)Prevents dust accumulation on street clothes, mitigating prolonged dermal exposure and subsequent sensitization.Wash/replace weekly or post-spill.
Respiratory N95 / P100 Particulate RespiratorMandatory only if weighing outside a certified fume hood (which is strictly discouraged).Single-use.

Operational Plan: Safe Handling & Transfer Protocol

The following step-by-step methodology ensures zero-exposure during the most high-risk operational phase: weighing and transferring the dry powder.

Step 1: Environmental Control Ensure the chemical fume hood is certified and operating at an optimal face velocity (typically 80–120 feet per minute). Clear the hood of unnecessary clutter to prevent turbulent airflow, which can aerosolize the fine hydrochloride powder[3].

Step 2: Static Mitigation Hydrochloride salts are prone to static cling, which causes erratic dispersal during weighing. Wipe the exterior of your weighing boat and the analytical balance draft shield with an anti-static zero-charge wipe. Use a grounded, anti-static micro-spatula.

Step 3: The "Enclosed Transfer" Method

  • Tare a sealed vial (with a septum cap) inside the analytical balance.

  • Carefully transfer the estimated mass of Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride into the vial.

  • Seal the vial before removing it from the balance enclosure.

  • If solubilizing, inject your solvent (e.g., anhydrous DMSO or DMF) directly through the septum using a syringe. Never carry open boats of reactive acrylate powders across the laboratory.

Step 4: Decontamination Wipe down the spatulas, balance pan, and hood surface with a disposable towel dampened with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride salts, followed by a water wipe.

HandlingWorkflow Start Start: PPE Donning (Double Nitrile, Goggles, Lab Coat) Hood Transfer to Certified Fume Hood Start->Hood Weighing Weighing via Anti-Static Spatula Hood->Weighing Solvent Add Solvent via Septum (e.g., DMF/DMSO) Weighing->Solvent Seal Seal Vessel & Decontaminate Exterior Solvent->Seal End Proceed to Reaction Setup Seal->End

Figure 1: Operational workflow for the safe weighing and transfer of the compound.

Spill Response & Disposal Plan

Acrylate derivatives require strict waste stream management to prevent cross-reactivity and environmental contamination, aligning with guidelines from3[3].

Spill Mitigation Protocol
  • Isolate: Evacuate immediate personnel. If the spill is a dry powder, turn off local fans/drafts to prevent aerosolization.

  • Contain (Solid): Do not dry sweep. Dry sweeping aerosolizes the hydrochloride salt. Gently cover the powder with absorbent pads lightly dampened with water or a dilute bicarbonate solution to suppress dust and neutralize the salt.

  • Contain (Liquid): If spilled in solution, encircle the spill with universal chemical absorbent (e.g., vermiculite or commercial spill pillows).

  • Collect: Use a non-sparking scoop to place the absorbed material into a heavy-duty, sealable hazardous waste bag.

Disposal Routing

DisposalPlan Waste Identify Waste Type Solid Solid Waste (Contaminated PPE/Powder) Waste->Solid Liquid Liquid Waste (Reaction Mixtures) Waste->Liquid SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen HaloBin Halogenated Liquid Waste Halogen->HaloBin Yes NonHaloBin Non-Halogenated Liquid Waste Halogen->NonHaloBin No

Figure 2: Decision matrix for the categorization and disposal of acrylate waste streams.

References

  • "Screening Compounds P13595 | EvitaChem: Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride", EvitaChem.
  • "OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD", Occupational Safety and Health Administration (OSHA).
  • "NIOSH Skin Notation (SK) Profiles | Ethyl Acrylate", Centers for Disease Control and Prevention (CDC) / NIOSH.
  • "Working with Chemicals - Prudent Practices in the Laboratory", National Institutes of Health (NIH) / National Research Council.

Sources

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Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride
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Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride
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